Product packaging for N-(2-Hydroxypropyl)morpholine(Cat. No.:CAS No. 2109-66-2)

N-(2-Hydroxypropyl)morpholine

Cat. No.: B043313
CAS No.: 2109-66-2
M. Wt: 145.2 g/mol
InChI Key: YAXQOLYGKLGQKA-UHFFFAOYSA-N
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Description

N-(2-Hydroxypropyl)morpholine (CAS 2109-66-2) is a high-purity organic compound supplied as a colorless to light yellow transparent liquid, with a mass fraction of 99.0% or higher and a low moisture content of 0.3% or less . With a molecular formula of C7H15NO2 and a molecular weight of 145.2 g/mol, it serves as a versatile building block in organic synthesis and is used as a biomedical intermediate . Scientific research has explored its value in the synthesis of specialized chemical entities. For instance, it has been utilized in the development of methylphosphonothionates, which have been studied for their significant anticholinesterase activity, effectively inhibiting enzymes like acetylcholinesterase . The efficiency of these compounds in research settings has been noted as comparable to that of tetraalkylmonium salts, highlighting their potential in biochemical studies . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B043313 N-(2-Hydroxypropyl)morpholine CAS No. 2109-66-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-morpholin-4-ylpropan-2-ol
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InChI

InChI=1S/C7H15NO2/c1-7(9)6-8-2-4-10-5-3-8/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXQOLYGKLGQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80883797
Record name 4-Morpholineethanol, .alpha.-methyl-
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2109-66-2
Record name N-(2-Hydroxypropyl)morpholine
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Record name 4-Morpholineethanol, alpha-methyl-
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Record name 4-Morpholineethanol, .alpha.-methyl-
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Record name 4-Morpholineethanol, .alpha.-methyl-
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Record name 4-(2-hydroxypropyl)morpholine
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Foundational & Exploratory

What are the physical properties of N-(2-Hydroxypropyl)morpholine?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of N-(2-Hydroxypropyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 2109-66-2), also known as 1-Morpholino-2-propanol, is a versatile organic compound characterized by its morpholine ring and a hydroxypropyl group.[1] This structure imparts a balance of hydrophilicity and lipophilicity, leading to excellent solubility in both water and organic solvents.[1] Its utility is demonstrated across various sectors, where it functions as a building block in the synthesis of pharmaceuticals, an emulsifier in cosmetics, a corrosion inhibitor, and a reagent in organic synthesis.[1][2] This document provides a comprehensive overview of its key physical and chemical properties, supported by experimental methodologies and process diagrams.

Physical and Chemical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application, and integration into various chemical and manufacturing processes.

PropertyValue
CAS Number 2109-66-2
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol [1][3]
Appearance Colorless to light yellow, clear liquid[1][4]
Physical State Liquid[3]
Boiling Point 218 °C (at atmospheric pressure)[1] 63-65 °C (at 0.25 mmHg)[5]
Density 1.02 g/cm³[1][3]
Refractive Index n20/D 1.47[1][3]
Solubility Soluble in water and organic solvents[1]
Purity ≥ 98.0% (by Gas Chromatography)[1][3]
Special Conditions Hygroscopic[3]

Synthesis Pathway

This compound is synthesized via the nucleophilic ring-opening of propylene oxide with morpholine. This reaction is typically conducted at room temperature and results in a high yield of the desired product.

Synthesis_Pathway cluster_reactants Reactants Morpholine Morpholine Reactants + Morpholine->Reactants PropyleneOxide Propylene Oxide PropyleneOxide->Reactants Product This compound Reactants->Product Nucleophilic Ring-Opening

Caption: Synthesis of this compound.

Experimental Protocols

The determination of the physical properties of this compound relies on standard analytical techniques. Below are detailed methodologies for key characterization experiments.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is employed to assess the purity of this compound, confirming the absence of starting materials and side-products.[5]

Objective: To quantify the purity of the this compound sample.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary Column: A polar column (e.g., DB-WAX or equivalent) is suitable for separating amines and alcohols.

  • Carrier Gas: High-purity helium or nitrogen.

  • Data Acquisition System.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% w/v) in a high-purity solvent such as methanol or isopropanol.

  • Instrument Setup:

    • Set the injector temperature to 250 °C.

    • Set the detector temperature to 280 °C.

    • Program the oven temperature: Start at 100 °C, hold for 2 minutes, then ramp up to 240 °C at a rate of 10 °C/minute, and hold for 5 minutes.

    • Set the carrier gas flow rate according to the column manufacturer's recommendations.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing node_prep Prepare 1% (w/v) solution in Methanol node_inject Inject 1 µL into GC-FID node_prep->node_inject Sample node_separate Separation on Polar Capillary Column node_inject->node_separate node_detect Flame Ionization Detection (FID) node_separate->node_detect node_integrate Integrate Peak Areas node_detect->node_integrate Chromatogram node_calculate Calculate Area % Purity node_integrate->node_calculate node_result Purity Report (≥ 98.0%) node_calculate->node_result

Caption: Workflow for Purity Analysis by Gas Chromatography.

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of the liquid equals the external pressure.

Methodology (Distillation Method):

  • Place a sample of this compound into a distillation flask.

  • Add boiling chips to ensure smooth boiling.

  • Set up a distillation apparatus with a condenser and a collection flask.

  • Insert a calibrated thermometer so that the bulb is just below the side arm of the distillation flask.

  • Heat the flask gently.

  • Record the temperature at which the liquid actively boils and the vapor temperature remains constant. This temperature is the boiling point at the measured atmospheric pressure. For vacuum distillation, the pressure must be precisely controlled and recorded.[5]

Measurement of Density and Refractive Index

Objective: To measure the density (mass per unit volume) and the refractive index (the bending of a ray of light as it passes through the substance).

Methodology:

  • Density:

    • Use a calibrated pycnometer (specific gravity bottle).

    • Measure the weight of the empty, dry pycnometer.

    • Fill the pycnometer with the sample, ensuring no air bubbles are present, and equilibrate to a specific temperature (e.g., 20 °C) in a water bath.

    • Weigh the filled pycnometer. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

  • Refractive Index:

    • Use a calibrated Abbe refractometer.

    • Place a few drops of the sample onto the prism surface.

    • Close the prism and allow the temperature to stabilize to 20 °C.

    • Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs.

    • Read the refractive index directly from the instrument's scale.[1][3]

References

N-(2-Hydroxypropyl)morpholine (CAS: 2109-66-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-(2-Hydroxypropyl)morpholine (CAS: 2109-66-2), a versatile chemical compound with significant applications in pharmaceuticals, industrial processes, and cosmetics. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and explores its mechanisms of action in key applications.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid characterized by its solubility in both water and organic solvents.[1] This amphiphilic nature makes it a valuable ingredient in a variety of formulations.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 2109-66-2[1]
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.2 g/mol [1]
Appearance Colorless to yellow to orange clear liquid[1]
Purity ≥ 98% (GC)[1]
Density 1.02 g/cm³[1]
Boiling Point 218 °C[1]
Refractive Index n20D 1.47[1]
LogP (Octanol/Water Partition Coefficient) -0.301 (Calculated)[2]
Water Solubility (logS) 0.32 (Calculated)[2]

Experimental Protocols

Synthesis of this compound

A straightforward and high-yield synthesis of this compound involves the reaction of morpholine with propylene oxide.[3]

Materials:

  • Morpholine (10 moles, 871.2 g)

  • Propylene oxide (10 moles, 580.8 g)

  • 2-liter flask

Procedure:

  • Combine morpholine and propylene oxide in the 2-liter flask.

  • Allow the mixture to stand at room temperature for seven days.

  • Following the incubation period, purify the product by vacuum distillation.

  • Collect the this compound fraction, which distills at 63°-65° C at 0.25 mm of Hg.[3]

This method typically results in a yield of approximately 96.1%.[3] Gas chromatographic analysis of the product confirms the presence of a single compound, indicating no formation of positional isomers.[3]

Synthesis_Workflow Synthesis Workflow of this compound A Reactants Morpholine (10 moles) Propylene Oxide (10 moles) B Mixing Combine in a 2L flask A->B Step 1 C Reaction Incubate at room temperature for 7 days B->C Step 2 D Purification Vacuum Distillation (63-65°C @ 0.25 mm Hg) C->D Step 3 E Product This compound (Yield: ~96.1%) D->E Step 4

Synthesis Workflow
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Disclaimer: This protocol is for the related compound morpholine and would require optimization and validation for this compound.

Materials:

  • Sample containing this compound

  • Sodium nitrite

  • Hydrochloric acid

  • Dichloromethane

  • GC-MS instrument

Procedure:

  • Derivatization: React the sample with sodium nitrite under acidic conditions to form the N-nitroso derivative.

  • Extraction: Extract the derivative from the aqueous solution using dichloromethane.

  • Analysis: Inject the extracted sample into the GC-MS system.

Illustrative GC-MS Parameters:

  • GC Column: Capillary column suitable for amine analysis.

  • Oven Program: An initial temperature of 100°C held for 4 minutes, ramped to 120°C at 10°C/min and held for 3 minutes, then ramped to 250°C at 20°C/min and held for 5 minutes.

  • MS Detection: Electron ionization (EI) mode, monitoring for characteristic ions of the derivatized compound.

Analytical_Workflow Analytical Workflow for Morpholine Derivatives via GC-MS A Sample Preparation Aqueous or solid sample dissolution B Derivatization Reaction with Sodium Nitrite in acidic medium A->B Step 1 C Extraction Liquid-liquid extraction with Dichloromethane B->C Step 2 D GC-MS Analysis Injection and separation on GC column C->D Step 3 E Data Acquisition & Processing Mass spectral analysis and quantification D->E Step 4 Corrosion_Inhibition Mechanism of Corrosion Inhibition cluster_water Aqueous Environment cluster_metal Metal Surface A This compound B H₂CO₃ (Carbonic Acid) A->B Neutralizes E Protective Film A->E Forms C H₂O + CO₂ C->B D Fe (Iron) E->D Protects mGluR1_Signaling Simplified mGluR1 Signaling Pathway cluster_membrane Cell Membrane mGluR1 mGluR1 Gq Gq protein mGluR1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes Glutamate Glutamate Glutamate->mGluR1 Binds Gq->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (Synaptic Plasticity) Ca_release->Downstream PKC->Downstream

References

N-(β-Hydroxypropyl)morpholine molecular weight and density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of N-(β-Hydroxypropyl)morpholine

This technical guide provides a detailed overview of the molecular weight and density of N-(β-Hydroxypropyl)morpholine, a versatile organic compound utilized in various research and industrial applications. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Data

N-(β-Hydroxypropyl)morpholine, also known as N-(2-Hydroxypropyl)morpholine, is a morpholine derivative with the chemical formula C₇H₁₅NO₂. Its key physical properties are summarized in the table below.

PropertyValueCitations
Chemical Name N-(β-Hydroxypropyl)morpholine
Synonyms This compound, 1-Morpholino-2-propanol[1][2]
CAS Number 2109-66-2[1][2]
Molecular Formula C₇H₁₅NO₂[1][2]
Molecular Weight 145.2 g/mol [1][2]
Density 1.02 g/cm³ (or g/mL)[1][2][3]

Experimental Protocols

The determination of the molecular weight and density of liquid compounds such as N-(β-Hydroxypropyl)morpholine involves precise and standardized experimental procedures.

Determination of Molecular Weight

For non-volatile liquid compounds, a common and accurate method for determining molecular weight is through mass spectrometry.[4] This technique measures the mass-to-charge ratio of ionized molecules, providing a direct measurement of the molecular weight.[4] Another classical approach for volatile liquids involves methods based on the ideal gas law, such as the Dumas or Victor Meyer methods, which determine the molar mass from the volume, pressure, and temperature of the vaporized substance.[4] For non-volatile solutes, colligative property measurements like freezing point depression or boiling point elevation can be employed to calculate the molecular weight.[4][5]

Determination of Density

The density of a liquid is typically determined by measuring the mass of a known volume of the substance.[6][7] A common laboratory method involves the use of a pycnometer or a density bottle. The procedure is as follows:

  • The mass of the clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with the liquid, ensuring no air bubbles are trapped, and weighed again.

  • The volume of the liquid is determined by calibrating the pycnometer with a liquid of known density, such as deionized water.

  • The density is then calculated by dividing the mass of the liquid by its volume.[6][8]

Alternatively, a graduated cylinder and a balance can be used for a less precise, but often adequate, measurement.[7][8]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the molecular weight and density of a liquid sample.

G cluster_mw Molecular Weight Determination cluster_density Density Determination mw_start Obtain Pure Liquid Sample mw_method Select Method (e.g., Mass Spectrometry) mw_start->mw_method mw_instrument Prepare and Run Instrument mw_method->mw_instrument mw_data Acquire Mass-to-Charge Ratio Data mw_instrument->mw_data mw_calc Calculate Molecular Weight mw_data->mw_calc mw_end Reported Molecular Weight mw_calc->mw_end d_start Obtain Pure Liquid Sample d_mass Measure Mass of a Known Volume (using Pycnometer) d_start->d_mass d_data Record Mass and Volume d_mass->d_data d_calc Calculate Density (ρ = m/V) d_data->d_calc d_end Reported Density d_calc->d_end

Caption: Workflow for Physicochemical Property Determination.

References

A Comprehensive Guide to the Nomenclature of N-(2-Hydroxypropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This technical guide provides a detailed overview of the synonyms and alternative names for the compound N-(2-Hydroxypropyl)morpholine, ensuring clarity and accuracy in scientific communication and procurement.

IUPAC Name

The systematic and internationally recognized name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 1-morpholin-4-ylpropan-2-ol [1].

Common Synonyms and Alternative Names

This compound is known by a variety of names in commercial and scientific literature. Understanding these different appellations is crucial for conducting comprehensive literature searches and for identifying the compound from various chemical suppliers.

The most frequently encountered synonyms include:

  • 1-Morpholino-2-propanol[2][3]

  • 1-(4-Morpholinyl)-2-propanol[3]

  • 4-(2-Hydroxypropyl)morpholine[4]

  • alpha-Methyl-4-morpholineethanol[3][4]

  • N-(β-Hydroxypropyl)morpholine[4]

Additional, less common, but equally valid identifiers include:

  • (2-Hydroxypropyl)morpholine[5]

  • 1-(4-MORPHOLINO)-2-PROPANOL[5]

  • 1-morpholinopropan-2-ol[5]

  • 1-N-Morpholino-2-propanol[4]

  • 3-Morpholino-2-propanol[5]

  • 4-Morpholineethanol, α-methyl-[4]

  • Alpha-methyl-4-morpholineethanol[4]

Chemical Identifiers

For unambiguous identification, a set of unique identifiers is assigned to each chemical substance. These are essential for database searches and regulatory compliance.

Identifier TypeIdentifier
CAS Registry Number 2109-66-2[2][3][4][5][6]
EINECS Number 218-298-8[5]
PubChem CID 97957[2][3]
MDL Number MFCD00023378[2][3][6]

Molecular Information

A summary of the key molecular data for this compound is presented below. This information is fundamental for stoichiometric calculations and analytical characterization.

PropertyValue
Molecular Formula C7H15NO2[2][3][4][5][6]
Molecular Weight 145.20 g/mol [3][5][6]
Canonical SMILES CC(CN1CCOCC1)O
InChI InChI=1S/C7H15NO2/c1-7(9)6-8-2-4-10-5-3-8/h7,9H,2-6H2,1H3[3][4]
InChIKey YAXQOLYGKLGQKA-UHFFFAOYSA-N[4]

Logical Relationship of Synonyms

The various synonyms for this compound can be categorized based on their descriptive nature, highlighting different structural aspects of the molecule. The following diagram illustrates the logical flow from the core morpholine structure to the specific isomeric and substituted forms, leading to the different naming conventions.

Synonyms cluster_core Core Structure cluster_substituent Substituent cluster_combined Combined Nomenclature Morpholine Morpholine This compound This compound Morpholine->this compound N-substitution Hydroxypropyl Hydroxypropyl Hydroxypropyl->this compound 1-Morpholino-2-propanol 1-Morpholino-2-propanol This compound->1-Morpholino-2-propanol Systematic Naming alpha-Methyl-4-morpholineethanol alpha-Methyl-4-morpholineethanol This compound->alpha-Methyl-4-morpholineethanol Alternative Naming

Caption: Logical relationships of this compound nomenclature.

References

The Morpholine Scaffold: A Privileged Core for Modern Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Research Applications of Morpholine Derivatives

Introduction

Morpholine, a six-membered heterocyclic compound containing both an amine and an ether functional group, has emerged as a cornerstone in modern medicinal and materials chemistry.[1][2][3] Its unique structural and physicochemical properties—including high polarity, water solubility, and chemical stability—make it an invaluable building block. In drug discovery, morpholine is considered a "privileged scaffold" because its incorporation into a molecule can significantly enhance biological activity and improve pharmacokinetic profiles, such as metabolic stability and bioavailability.[1][2][4] The synthetic accessibility and versatility of the morpholine ring have led to its presence in a wide array of bioactive molecules, targeting a vast range of diseases and applications from oncology to agriculture.[1][5][6][7][8] This guide explores the core research applications of morpholine derivatives, presenting key quantitative data, experimental methodologies, and the underlying biological pathways.

Medicinal Chemistry Applications

The morpholine moiety is a frequent feature in approved drugs and experimental therapeutics. Its ability to form hydrogen bonds via its oxygen atom and engage in various molecular interactions while improving a compound's solubility and metabolic profile makes it a highly desirable component in drug design.[2][4]

Anticancer Activity

Morpholine derivatives have demonstrated significant potential as anticancer agents, primarily by acting as inhibitors of key enzymes in oncogenic signaling pathways.[5][9]

Mechanism of Action: A predominant mechanism is the inhibition of protein kinases, which are crucial for cell growth, proliferation, and survival. Morpholine-containing compounds have been developed as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) pathway, which is frequently dysregulated in many cancers.[10][11][12] By blocking the ATP-binding site of these kinases, these derivatives can halt the downstream signaling that drives tumor progression. Other targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial for angiogenesis.

PI3K_mTOR_Pathway Figure 1: PI3K/mTOR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt Full Activation Inhibitor Morpholine-Based Kinase Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: PI3K/mTOR pathway and points of inhibition by morpholine derivatives.

Data Presentation: Anticancer Activity of Morpholine Derivatives

Compound ClassTarget / Cell LineIC50 (µM)Reference
Morpholine-Quinazoline (AK-10)MCF-7 (Breast Cancer)3.15 ± 0.23[13]
Morpholine-Quinazoline (AK-10)A549 (Lung Cancer)8.55 ± 0.67[13]
Morpholine-Quinazoline (AK-10)SHSY-5Y (Neuroblastoma)3.36 ± 0.29[13]
Morpholine-Benzimidazole (5h)VEGFR-2 Enzyme0.049 ± 0.002
Morpholine-Benzimidazole (5h)HT-29 (Colon Cancer)1.12 ± 0.11
Morpholine-Benzophenone (8b)DLA (Murine Lymphoma)~7.5[9]
Morpholine-Benzophenone (8b)MCF-7 (Breast Cancer)~7.1[9]
Substituted Morpholine (M5)MDA-MB-231 (Breast Cancer)81.92 (µg/mL)[14]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a representative method for assessing the anticancer activity of synthesized morpholine derivatives against a cancer cell line.

  • Cell Culture: Human cancer cells (e.g., HT-29) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5x10³ cells/well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test morpholine derivatives are dissolved in DMSO to create stock solutions. A series of dilutions are prepared in culture media. The old media is removed from the plates, and 100 µL of media containing the test compounds at various concentrations (e.g., 0.1 to 100 µM) is added to the wells. Control wells receive media with DMSO only.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The media is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Activity

Morpholine derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[6] The well-known antibiotic Linezolid contains a morpholine ring, highlighting the scaffold's importance in this therapeutic area.[15]

Mechanism of Action:

  • Antibacterial: Certain morpholine-modified agents, such as ruthenium-based complexes, exert their effect by disrupting the integrity of the bacterial cell membrane and inducing the production of reactive oxygen species (ROS), leading to cell death.[16]

  • Antifungal: In fungi, morpholine derivatives act as ergosterol biosynthesis inhibitors.[7][17] They specifically inhibit two key enzymes: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase, disrupting the fungal cell membrane and inhibiting growth.[17]

Antimicrobial_Screening_Workflow Figure 2: Antimicrobial Screening Workflow A Synthesis & Purification of Morpholine Derivatives B Primary Screening (e.g., Agar Diffusion) A->B C Quantitative Assay (Broth Microdilution) B->C Active Compounds D Determine MIC (Minimum Inhibitory Conc.) C->D E Determine MFC/MBC (Minimum Fungicidal/Bactericidal Conc.) D->E F Mechanism of Action Studies E->F Potent Compounds G Lead Compound F->G

Caption: A typical workflow for discovering new antimicrobial agents.

Data Presentation: Antimicrobial Activity of Morpholine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Ruthenium-Morpholine (Ru(ii)-3)Staphylococcus aureus0.78[16]
1,2,4-Triazole-Morpholine (12)Mycobacterium smegmatis15.6[15]
Hybrid Morpholine-Oxadiazole (8)Candida albicans500[15]
Sila-analogue (24)Candida albicans0.125[17]
Sila-analogue (24)Cryptococcus neoformans0.062[17]
Thiazole-Morpholine (10)Urease Enzyme (IC50)2.37 ± 0.19 (µM)[15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method, a standard for quantifying antimicrobial activity.

  • Preparation of Inoculum: A pure culture of the target microorganism (e.g., S. aureus) is grown overnight. The culture is then diluted in sterile broth (e.g., Mueller-Hinton Broth) to a standardized concentration of approximately 5x10⁵ CFU/mL.

  • Compound Dilution: The test morpholine derivative is serially diluted (two-fold) in a 96-well microtiter plate using the sterile broth. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth + inoculum) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

  • (Optional) MBC/MFC Determination: To determine the minimum bactericidal or fungicidal concentration, an aliquot from each well showing no growth is sub-cultured onto an agar plate. The lowest concentration that prevents any microbial growth on the agar is the MBC/MFC.

Antiviral Activity

The structural diversity of morpholine derivatives has also been leveraged to develop novel antiviral agents.

Mechanism of Action: Morpholine-containing compounds, often hybridized with other heterocyclic scaffolds like quinoline, have shown inhibitory effects against a range of viruses.[18][19] The mechanism is often virus-specific, but can involve the inhibition of viral replication and transcription at early stages of the infection cycle.[19] For example, certain quinoline derivatives have demonstrated potent activity against Influenza A Virus (IAV) and Respiratory Syncytial Virus (RSV).[19]

Antiviral_Scaffold_Activity Figure 3: Scaffold-Activity Relationship Core Core Scaffold (e.g., Morpholine-Quinoline) Sub Substitution Pattern (R-groups) Core->Sub RSV Anti-RSV Activity Sub->RSV Derivative 1g IAV Anti-IAV Activity Sub->IAV Derivative 1ae ZIKV Anti-Zika Activity Sub->ZIKV Derivative 141a

Caption: Logical relationship of a core scaffold to varied antiviral activities.

Data Presentation: Antiviral Activity of Morpholine-Containing Derivatives

CompoundVirusIC50 (µM)Reference
Quinoline Derivative (1g)RSV3.21 ± 0.65[19]
Quinoline Derivative (1ae)IAV1.87 ± 0.58[19]
Quinoline Derivative (1ah)RSV3.10 ± 0.42[19]
Quinoline Derivative (1ah)IAV4.67 ± 0.81[19]
Mefloquine Analogue (141a)Zika Virus (ZIKV)EC50 = 1.9[18]
Ribavirin (Reference)RSV8.23 ± 1.12[19]
Ribavirin (Reference)IAV15.36 ± 0.93[19]

Experimental Protocol: High-Throughput Antiviral Screening Assay

This protocol is a generalized example based on methods used to screen for anti-RSV agents.[19]

  • Cell Plating: Host cells (e.g., HEp-2) are seeded in 96-well plates and grown to confluence.

  • Infection: The cell monolayer is infected with a recombinant virus expressing a reporter gene (e.g., green fluorescent protein, mGFP) at a low multiplicity of infection (MOI).

  • Compound Addition: Immediately after infection, the test morpholine derivatives are added to the wells at various concentrations.

  • Incubation: Plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Signal Quantification: The expression of the reporter gene (e.g., GFP fluorescence) is measured using a plate reader. A decrease in fluorescence indicates inhibition of viral replication.

  • Data Analysis: The IC50 is calculated from the dose-response curve. A parallel cytotoxicity assay (like MTT) is run on uninfected cells to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/IC50).

Agrochemical Applications

Morpholine derivatives are widely used in agriculture, particularly as systemic fungicides to protect crops.[20][21]

Mechanism of Action: Similar to their action in human fungal pathogens, morpholine fungicides like Fenpropimorph, Tridemorph, and Dodemorph disrupt the fungal cell membrane by inhibiting ergosterol biosynthesis.[7] They are particularly effective against powdery mildews on cereals.[20] Their systemic nature allows them to be absorbed and transported within the plant, providing protection to new growth.

Agrochemical_Classification Figure 4: Morpholine Agrochemicals A Morpholine Derivatives in Agriculture B Primary Use: Systemic Fungicides A->B D Key Compounds A->D C Target Pathogen: Powdery Mildew (Erysiphe graminis) B->C E Fenpropimorph D->E F Tridemorph D->F G Dodemorph D->G

Caption: Classification and key examples of morpholine-based fungicides.

Data Presentation: Prominent Morpholine-Based Agrochemicals

CompoundTypePrimary TargetCrops
FenpropimorphSystemic FungicidePowdery Mildew, RustsCereals (Wheat, Barley)
TridemorphSystemic FungicidePowdery MildewCereals, Vegetables
DodemorphSystemic FungicidePowdery MildewOrnamentals (Roses)
AldimorphSystemic FungicidePowdery MildewCereals

Experimental Protocol: Fungicide Efficacy on Leaf Segments

This protocol provides a method for assessing the effectiveness of morpholine fungicides against foliar pathogens.[20]

  • Plant Cultivation: Grow susceptible host plants (e.g., barley for powdery mildew) under controlled greenhouse conditions until they have fully expanded primary leaves.

  • Fungicide Application: Prepare aqueous solutions or emulsions of the morpholine fungicide at various concentrations. Apply the solutions to the leaves, for example, by spraying or by floating detached leaf segments on the fungicide solutions.

  • Inoculation: After the application, inoculate the leaves with a fresh, high-density suspension of fungal spores (e.g., Erysiphe graminis).

  • Incubation: Place the treated leaves or segments in a controlled environment with optimal conditions for fungal growth (e.g., high humidity, moderate temperature).

  • Disease Assessment: After a set incubation period (e.g., 7-10 days), assess the level of disease development (e.g., percentage of leaf area covered by mildew) on treated leaves compared to untreated controls.

  • Data Analysis: Calculate the percent inhibition of disease for each fungicide concentration and determine the EC50 value (effective concentration to inhibit 50% of disease development).

Conclusion

The morpholine ring is a uniquely versatile and privileged scaffold in chemical research. Its favorable physicochemical properties have been instrumental in developing a multitude of bioactive compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2][4] From potent kinase inhibitors in oncology to ergosterol biosynthesis inhibitors in agriculture, morpholine derivatives have demonstrated a profound impact across diverse scientific fields. The continued exploration of novel synthetic strategies and the rational design of new morpholine-containing molecules promise to yield next-generation therapeutics and agrochemicals with superior efficacy and safety profiles, cementing the morpholine scaffold as a critical tool for researchers and drug development professionals.[8]

References

Unraveling the Thermal Degradation of N-(2-Hydroxypropyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxypropyl)morpholine (HPM) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its thermal stability and degradation profile is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. This technical guide provides a comprehensive overview of the potential thermal degradation products of HPM, drawing upon mass spectral data and the known decomposition pathways of its parent compound, morpholine. This document also outlines detailed experimental protocols for the analysis of its thermal decomposition, serving as a valuable resource for researchers in drug development and process chemistry.

Introduction

This compound, a morpholine derivative featuring a hydroxypropyl side chain, is utilized in the synthesis of a variety of pharmaceutical compounds. During manufacturing, storage, and even administration of drug products, HPM or its residues may be subjected to elevated temperatures. This exposure can lead to thermal degradation, generating impurities that could potentially impact the safety and efficacy of the final drug product. A thorough understanding of the thermal degradation pathway of HPM is therefore essential for risk assessment and the development of robust manufacturing processes.

While direct studies on the thermal degradation of this compound are not extensively available in public literature, a predictive analysis of its degradation products can be formulated by examining its mass spectrum and the established thermal decomposition of morpholine.

Predicted Thermal Degradation Products

The thermal degradation of this compound is likely to proceed through the cleavage of its weakest bonds, primarily the C-N and C-C bonds of the hydroxypropyl side chain, as well as the C-N and C-O bonds within the morpholine ring. Analysis of the electron ionization (EI) mass spectrum of this compound provides significant insights into its fragmentation pattern, which can be correlated to its thermal decomposition.

The major proposed degradation products, based on mass spectral fragmentation and the known thermal behavior of morpholine, are summarized in the table below.

Table 1: Predicted Thermal Degradation Products of this compound

Proposed Degradation ProductChemical FormulaMolecular Weight ( g/mol )Potential Origin
MorpholineC₄H₉NO87.12Cleavage of the hydroxypropyl side chain
Propylene oxideC₃H₆O58.08Cleavage of the C-N bond
AcetoneC₃H₆O58.08Rearrangement and cleavage of the side chain
AcetaldehydeC₂H₄O44.05Fragmentation of the side chain or morpholine ring
FormaldehydeCH₂O30.03Fragmentation of the morpholine ring
AmmoniaNH₃17.03Decomposition of the morpholine ring[1][2]
EthanolamineC₂H₇NO61.08Decomposition of the morpholine ring[1][2]
MethylamineCH₅N31.06Decomposition of the morpholine ring[1][2]
EthylamineC₂H₇N45.08Decomposition of the morpholine ring[1][2]
Ethylene GlycolC₂H₆O₂62.07Decomposition of the morpholine ring[1][2]
Acetic AcidC₂H₄O₂60.05Oxidation product from morpholine ring fragments[1][2]
Glycolic AcidC₂H₄O₃76.05Oxidation product from morpholine ring fragments[1][2]

Note: The listed products are predictive and require experimental verification.

Proposed Thermal Degradation Pathway

The thermal degradation of this compound likely initiates with the cleavage of the N-C bond connecting the hydroxypropyl group to the morpholine ring, being one of the most labile bonds. This can lead to the formation of a morpholine radical and a hydroxypropyl radical. These reactive intermediates can then undergo further reactions to form the stable products listed in Table 1.

G cluster_0 Primary Degradation cluster_1 Secondary Degradation Products cluster_2 Ring Fragmentation Products HPM This compound Morpholine_Radical Morpholine Radical HPM->Morpholine_Radical N-C Cleavage Hydroxypropyl_Radical Hydroxypropyl Radical HPM->Hydroxypropyl_Radical N-C Cleavage Morpholine Morpholine Morpholine_Radical->Morpholine Propylene_Oxide Propylene Oxide Hydroxypropyl_Radical->Propylene_Oxide Acetone Acetone Hydroxypropyl_Radical->Acetone Rearrangement Acetaldehyde Acetaldehyde Hydroxypropyl_Radical->Acetaldehyde Ammonia Ammonia Morpholine->Ammonia Ethanolamine Ethanolamine Morpholine->Ethanolamine Other_Amines Other Amines Morpholine->Other_Amines Acids Organic Acids Morpholine->Acids Oxidation

Figure 1: Proposed thermal degradation pathway of this compound.

Experimental Protocols

To definitively identify and quantify the thermal degradation products of this compound, a combination of analytical techniques is recommended. The following are detailed methodologies for key experiments.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is ideal for identifying volatile and semi-volatile degradation products.

Objective: To separate and identify the thermal degradation products of HPM at various temperatures.

Instrumentation:

  • Pyrolyzer (e.g., Frontier Lab Multi-Shot Pyrolyzer) coupled to a Gas Chromatograph (e.g., Agilent 8890 GC) and a Mass Spectrometer (e.g., Agilent 5977B MSD).

Procedure:

  • Sample Preparation: Accurately weigh approximately 100-500 µg of this compound into a deactivated stainless steel sample cup.

  • Pyrolyzer Conditions:

    • Set the pyrolysis temperature to the desired value (e.g., 200 °C, 300 °C, 400 °C, and 500 °C to simulate different stress conditions).

    • Interface Temperature: 300 °C.

    • Pyrolysis Time: 6-15 seconds.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 30-550.

  • Data Analysis: Identify the chromatographic peaks by comparing their mass spectra with a reference library (e.g., NIST).

G Sample HPM Sample in Cup Pyrolyzer Pyrolyzer (High Temp) Sample->Pyrolyzer GC Gas Chromatograph (Separation) Pyrolyzer->GC Volatiles MS Mass Spectrometer (Identification) GC->MS Data Data Analysis (Library Search) MS->Data

Figure 2: Experimental workflow for Py-GC-MS analysis.
Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)

This coupled technique provides information on the mass loss of the sample as a function of temperature, while simultaneously identifying the evolved gases.

Objective: To determine the thermal stability of HPM and identify the functional groups of the evolved degradation products.

Instrumentation:

  • Thermogravimetric Analyzer (e.g., TA Instruments TGA 550) coupled to a Fourier Transform Infrared Spectrometer (e.g., Nicolet iS50 FTIR) via a heated transfer line.

Procedure:

  • Sample Preparation: Place 5-10 mg of this compound into an alumina or platinum TGA pan.

  • TGA Conditions:

    • Atmosphere: Nitrogen or air at a flow rate of 50 mL/min.

    • Temperature Program: Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Transfer Line and Gas Cell Conditions:

    • Maintain the transfer line and gas cell at a constant temperature (e.g., 250 °C) to prevent condensation of the evolved gases.

  • FTIR Conditions:

    • Continuously collect FTIR spectra of the evolved gas throughout the TGA run.

    • Resolution: 4 cm⁻¹.

    • Scan Range: 4000-650 cm⁻¹.

  • Data Analysis: Correlate the weight loss steps in the TGA thermogram with the appearance of specific absorption bands in the FTIR spectra to identify the evolved gases.

Conclusion

References

N-(2-Hydroxypropyl)morpholine: A Comprehensive Technical Guide on its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of N-(2-Hydroxypropyl)morpholine, a versatile heterocyclic compound with applications in pharmaceutical and chemical synthesis. This document details its boiling point and refractive index, outlines the experimental protocols for their determination, and presents a synthesis route.

Core Physicochemical Data

The essential physical properties of this compound are summarized in the table below for quick reference. These values are critical for its application in chemical synthesis and formulation development.

PropertyValueConditions
Boiling Point 218 °CAt atmospheric pressure (760 mmHg)
94-96 °CAt 17 mmHg
63-65 °CAt 0.25 mmHg[1]
Refractive Index 1.47At 20 °C (Sodium D-line)
1.4620Not specified

Relationship Between Structure and Properties

The chemical structure of this compound directly influences its physical properties. The presence of the morpholine ring and the hydroxyl group contributes to its boiling point and refractive index.

G cluster_structure Chemical Structure of this compound cluster_properties Physicochemical Properties cluster_features Key Structural Features C7H15NO2 This compound (C7H15NO2) RefractiveIndex Refractive Index (1.47) C7H15NO2->RefractiveIndex determines light interaction MorpholineRing Polar Morpholine Ring C7H15NO2->MorpholineRing contains HydroxylGroup Hydrogen-Bonding Hydroxyl Group (-OH) C7H15NO2->HydroxylGroup contains PropylChain Flexible Propyl Chain C7H15NO2->PropylChain contains BoilingPoint High Boiling Point (218 °C) MorpholineRing->BoilingPoint contributes to polarity & intermolecular forces HydroxylGroup->BoilingPoint enables strong hydrogen bonding PropylChain->BoilingPoint influences van der Waals forces

Caption: Molecular structure's influence on physical properties.

Experimental Protocols

The following sections detail the standard methodologies for the determination of the boiling point and refractive index of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, particularly with small sample volumes, the micro-reflux or Thiele tube methods are commonly employed.[2][3] Distillation is also a suitable method when larger quantities are available.[3][4]

Micro-Reflux Method:

  • Sample Preparation: A small volume (approximately 0.5 mL) of the liquid is placed in a small test tube with a boiling chip or magnetic stir bar to ensure smooth boiling.

  • Apparatus Setup: The test tube is clamped within a heating block or oil bath. A thermometer is positioned with its bulb just above the surface of the liquid to measure the temperature of the vapor as the liquid refluxes.

  • Heating and Observation: The sample is heated gently. The boiling point is the stable temperature at which a ring of condensing vapor is observed on the inner wall of the test tube, in equilibrium with the boiling liquid.[2]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. The Abbe refractometer is a standard instrument for this measurement, operating on the principle of total internal reflection.[5][6]

Using an Abbe Refractometer:

  • Calibration: The instrument is first calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the surface of the measuring prism.

  • Measurement: The prism is closed, and light is passed through the sample. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading: The refractive index is then read directly from the instrument's scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.

Experimental Workflow Visualization

The generalized workflow for the experimental determination of these key physical constants is depicted below.

G cluster_workflow Generalized Experimental Workflow Start Start: Obtain Pure Sample of This compound BoilingPoint Boiling Point Determination (e.g., Micro-Reflux Method) Start->BoilingPoint RefractiveIndex Refractive Index Measurement (e.g., Abbe Refractometer) Start->RefractiveIndex DataCollection Record Data: - Boiling Temperature (°C) - Refractive Index (nD) - Ambient Pressure (mmHg) BoilingPoint->DataCollection RefractiveIndex->DataCollection End End: Characterized Sample DataCollection->End

Caption: Workflow for physical property determination.

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of morpholine with propylene oxide.[1]

Procedure:

  • Reactant Mixing: Equimolar amounts of morpholine and propylene oxide are mixed in a suitable reaction vessel.

  • Reaction: The mixture is allowed to stand at room temperature for several days.

  • Purification: The resulting product is then purified by vacuum distillation to yield this compound as a colorless oil. The identity and purity of the product can be confirmed by gas chromatography and elemental analysis.[1]

References

Methodological & Application

Application Notes and Protocols for N-(2-Hydroxypropyl)morpholine as a Catalyst in Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxypropyl)morpholine is a tertiary amine catalyst that can be utilized in the production of polyurethane foams. Its molecular structure, featuring a morpholine ring and a hydroxyl group, allows it to effectively catalyze the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate), which are fundamental to the formation of polyurethane foam. These application notes provide a comprehensive guide, including detailed protocols and representative data, for the use of this compound in a laboratory setting for the synthesis of flexible polyurethane foam.

Chemical Reaction Pathway

The production of polyurethane foam involves two primary simultaneous reactions: the gelling reaction, which forms the polymer backbone, and the blowing reaction, which generates carbon dioxide gas to create the foam structure. This compound catalyzes both of these reactions.

G Isocyanate Polyisocyanate (R-NCO) Urethane Urethane Linkage (Polymer Backbone) Isocyanate->Urethane Urea Urea Linkage + CO₂ Isocyanate->Urea Polyol Polyol (R'-OH) Polyol->Urethane Water Water (H₂O) Water->Urea Catalyst This compound Catalyst->Urethane Gelling Reaction Catalyst->Urea Blowing Reaction

Caption: Polyurethane foam formation pathway.

Representative Flexible Polyurethane Foam Formulation

The following table outlines a typical formulation for a flexible polyurethane foam. The concentration of this compound can be varied to optimize the reaction profile and the final properties of the foam. All values are given in parts per hundred polyol (pphp).

ComponentFunctionTypical Range (pphp)Example Formulation (pphp)
Polyether Polyol (3000 MW, 3 fn)Polymer Backbone100100
WaterBlowing Agent2.0 - 5.04.0
Silicone SurfactantCell Stabilizer0.5 - 2.01.0
Stannous Octoate (T-9)Co-catalyst (Gelling)0.1 - 0.50.2
This compoundCatalyst (Blowing/Gelling) 0.1 - 2.0 0.5
Toluene Diisocyanate (TDI 80/20)Cross-linkerIndex 100 - 115Index 110

Disclaimer: The quantitative data presented in the tables are illustrative examples for a typical flexible polyurethane foam and are not based on specific experimental results for this compound. Optimal concentrations and resulting properties must be determined experimentally for a specific formulation.

Experimental Protocol: Laboratory-Scale Flexible Foam Synthesis

This protocol details the steps for preparing a small-scale, free-rise flexible polyurethane foam sample in a laboratory setting.

Materials and Equipment
  • Polyether Polyol (e.g., 3000 g/mol molecular weight, functionality of 3)

  • Deionized Water

  • Silicone Surfactant

  • Stannous Octoate (T-9)

  • This compound

  • Toluene Diisocyanate (TDI 80/20)

  • Disposable paper or plastic cups (e.g., 250 mL)

  • Wooden tongue depressor or mechanical stirrer with a high-speed mixing blade

  • Digital scale (accurate to 0.01 g)

  • Fume hood

  • Stopwatch

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_curing Curing & Analysis A1 Weigh Polyol, Water, Surfactant, and Catalysts A2 Premix Components in Cup A A1->A2 B1 Pour Cup B into Cup A A2->B1 A3 Weigh Isocyanate in Cup B A3->B1 B2 Mix Vigorously for 10s B1->B2 B3 Observe and Record Reaction Times B2->B3 C1 Allow Foam to Cure (24 hours) B3->C1 C2 Cut and Prepare Samples C1->C2 C3 Characterize Physical Properties C2->C3

Caption: Experimental workflow for foam synthesis.

Step-by-Step Procedure
  • Preparation of the Polyol Premix (Component A):

    • Place a disposable cup on the digital scale and tare it.

    • Accurately weigh the required amounts of polyether polyol, deionized water, silicone surfactant, stannous octoate, and this compound into the cup according to the desired formulation.

    • Mix the components thoroughly with a clean wooden tongue depressor or a mechanical stirrer at low speed for approximately 30 seconds until a homogeneous mixture is obtained.

  • Preparation of the Isocyanate Component (Component B):

    • In a separate disposable cup, weigh the required amount of Toluene Diisocyanate (TDI 80/20).

  • Foaming Reaction:

    • Perform this step in a well-ventilated fume hood.

    • Quickly pour the contents of the isocyanate cup (Component B) into the polyol premix cup (Component A).

    • Immediately start the stopwatch and begin mixing vigorously with a high-speed mechanical stirrer (or by hand with a tongue depressor) for 10 seconds. Ensure the sides and bottom of the cup are scraped to ensure thorough mixing.

    • After mixing, leave the cup undisturbed in the fume hood and observe the foaming process.

  • Data Collection:

    • Cream Time: Record the time from the start of mixing until the mixture turns opaque and begins to rise.

    • Gel Time (String Time): Record the time when fine, tacky polymer strings can be drawn from the rising foam with a wooden applicator.

    • Tack-Free Time: Record the time when the surface of the foam is no longer tacky to the touch.

    • Rise Time: Record the time it takes for the foam to reach its maximum height.

  • Curing and Sample Preparation:

    • Allow the foam to cure in the fume hood for at least 24 hours at room temperature.

    • After curing, carefully remove the foam from the cup.

    • Cut the foam into desired dimensions for physical property testing using a sharp blade or a band saw.

Expected Reaction Profile and Physical Properties

The following tables provide an example of the expected reaction profile and physical properties of a flexible polyurethane foam produced using the representative formulation. The actual values will depend on the precise formulation, processing conditions, and the concentration of this compound.

Table 5.1: Illustrative Reaction Profile
ParameterTypical Time (seconds)
Cream Time10 - 15
Gel Time60 - 90
Rise Time90 - 120
Tack-Free Time120 - 180
Table 5.2: Illustrative Physical Properties
PropertyTypical Value Range
Density ( kg/m ³)25 - 35
Compressive Strength (kPa)5 - 15
Tensile Strength (kPa)80 - 150
Elongation at Break (%)100 - 200

Conclusion

This compound can serve as an effective catalyst in the production of polyurethane foams. By adjusting its concentration in the formulation, researchers can control the reaction kinetics and tailor the final physical properties of the foam to meet the requirements of various applications. The provided protocols and representative data serve as a valuable starting point for the development and characterization of polyurethane foams catalyzed by this compound. It is imperative to conduct systematic experiments to determine the optimal catalyst concentration for any specific polyurethane system.

N-(2-Hydroxypropyl)morpholine: Application Notes for Corrosion Inhibition of Brass and Other Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N-(2-Hydroxypropyl)morpholine as a corrosion inhibitor, with a primary focus on brass. While direct quantitative data for this compound is limited in publicly available literature, this document compiles relevant information on morpholine derivatives to offer valuable insights and detailed experimental protocols. The data presented for a related morpholine derivative, N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide (MFC), serves as a reference for its potential efficacy.

Introduction

Corrosion is a significant concern across various industries, leading to material degradation and economic losses. Brass, a widely used alloy of copper and zinc, is susceptible to corrosion, particularly in acidic and chloride-containing environments. Organic compounds containing heteroatoms like nitrogen and oxygen have been extensively studied as effective corrosion inhibitors. This compound, a morpholine derivative, is a promising candidate due to the presence of both nitrogen and oxygen atoms in its structure, which can facilitate its adsorption onto metal surfaces and form a protective barrier against corrosive agents.[1][2] Morpholine and its derivatives have been recognized for their role as corrosion inhibitors for various metals, including copper, iron, and zinc.[3][4]

Quantitative Data Summary

The following tables summarize the corrosion inhibition efficiency of a related morpholine derivative, N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide (MFC), on brass in a 1 M HCl medium. This data is presented as a proxy to illustrate the potential effectiveness of morpholine-based inhibitors.

Table 1: Weight Loss Measurement Data for MFC on Brass in 1 M HCl

Inhibitor Concentration (mM)Corrosion Rate (mm/year)Inhibition Efficiency (%)
012.5-
0.34.861.6
0.63.572.0
1.22.877.6
2.12.183.2

Data adapted from a study on N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide (MFC)[5]

Table 2: Potentiodynamic Polarization Data for MFC on Brass in 1 M HCl

Inhibitor Conc. (mM)Ecorr (mV vs. SCE)Icorr (µA/cm²)Anodic Slope (βa) (mV/dec)Cathodic Slope (βc) (mV/dec)Inhibition Efficiency (%)
0-25015080120-
0.3-240657511556.7
0.6-235487211068.0
1.2-228356810576.7
2.1-220256510083.3

Data adapted from a study on N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide (MFC)[5]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for MFC on Brass in 1 M HCl

Inhibitor Conc. (mM)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0150120-
0.33508057.1
0.65206571.2
1.27805080.8
2.111003586.4

Data adapted from a study on N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide (MFC)[5]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound on brass. These protocols are based on standard corrosion testing procedures and literature on related inhibitors.[5][6]

Weight Loss Measurement

This gravimetric method provides a straightforward determination of the average corrosion rate.

Workflow for Weight Loss Measurement

cluster_prep Sample Preparation cluster_immersion Immersion Test cluster_analysis Analysis prep1 Cut brass coupons (e.g., 2.5x2.0x0.1 cm) prep2 Polish with emery paper (e.g., 220 to 1200 grit) prep1->prep2 prep3 Degrease with acetone prep2->prep3 prep4 Wash with distilled water prep3->prep4 prep5 Dry and weigh (W_initial) prep4->prep5 imm3 Immerse coupons for a set duration (e.g., 24h) prep5->imm3 imm1 Prepare corrosive solution (e.g., 1 M HCl) imm2 Add inhibitor at various concentrations imm1->imm2 imm2->imm3 ana1 Remove coupons imm3->ana1 ana2 Clean to remove corrosion products ana1->ana2 ana3 Wash, dry, and re-weigh (W_final) ana2->ana3 ana4 Calculate weight loss, corrosion rate, and inhibition efficiency ana3->ana4

Caption: Workflow for Weight Loss Measurement.

Protocol:

  • Sample Preparation:

    • Cut brass coupons into suitable dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm).

    • Mechanically polish the coupons using a series of emery papers of increasing grit size (e.g., from 220 to 1200 grit) to achieve a smooth surface.

    • Degrease the polished coupons with a suitable solvent like acetone.

    • Rinse the coupons thoroughly with double-distilled water.

    • Dry the coupons in a desiccator and accurately weigh them to obtain the initial weight (W_initial).

  • Immersion Test:

    • Prepare the corrosive medium (e.g., 1 M HCl solution).

    • Prepare a series of test solutions by adding different concentrations of this compound to the corrosive medium. Include a blank solution without the inhibitor.

    • Immerse the prepared brass coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • Analysis:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean the coupons to remove any corrosion products. A standard cleaning solution for brass is 10% sulfuric acid, followed by brushing, rinsing with distilled water, and drying.

    • Dry the cleaned coupons and re-weigh them to get the final weight (W_final).

    • Calculate the weight loss (ΔW = W_initial - W_final).

    • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 x 10^4 x ΔW) / (A x t x ρ) where ΔW is the weight loss in grams, A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of brass in g/cm³.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] x 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide insights into the corrosion mechanism and the inhibitor's mode of action.

Workflow for Electrochemical Measurements

cluster_setup Electrochemical Cell Setup cluster_measurements Measurements cluster_data_analysis Data Analysis setup1 Prepare working electrode (brass sample with a defined exposed area) setup2 Use a platinum counter electrode and a saturated calomel reference electrode (SCE) setup1->setup2 setup3 Assemble the three-electrode cell with the test solution setup2->setup3 meas1 Allow the system to stabilize at open circuit potential (OCP) setup3->meas1 meas2 Perform Potentiodynamic Polarization scan (e.g., -250 mV to +250 mV vs. OCP) meas1->meas2 meas3 Perform Electrochemical Impedance Spectroscopy (EIS) at OCP meas1->meas3 ana1 Extract corrosion potential (Ecorr) and corrosion current (Icorr) from Tafel plots meas2->ana1 ana3 Model EIS data using equivalent circuits to obtain charge transfer resistance (Rct) and double-layer capacitance (Cdl) meas3->ana3 ana2 Calculate inhibition efficiency from Icorr values ana1->ana2 ana4 Calculate inhibition efficiency from Rct values ana3->ana4

Caption: Workflow for Electrochemical Measurements.

Protocol:

  • Electrode Preparation:

    • The working electrode is a brass specimen with a defined surface area (e.g., 1 cm²) exposed to the electrolyte. The rest of the specimen is sealed with an insulating material.

    • Prepare the surface of the working electrode as described in the weight loss protocol (polishing, degreasing, rinsing, and drying).

  • Electrochemical Cell Setup:

    • Use a standard three-electrode electrochemical cell.

    • The brass specimen serves as the working electrode (WE).

    • A platinum foil or mesh is used as the counter electrode (CE).

    • A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode is used as the reference electrode (RE).

    • Fill the cell with the test solution (corrosive medium with and without the inhibitor).

  • Potentiodynamic Polarization:

    • Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) for about 30-60 minutes until a steady state is reached.

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., from -250 mV to +250 mV with respect to the OCP) at a slow scan rate (e.g., 1 mV/s).

    • Plot the resulting current density versus potential (Tafel plot).

    • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] x 100 where Icorr_blank and Icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS):

    • After reaching a stable OCP, apply a small amplitude AC voltage (e.g., 10 mV) over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).

    • Record the impedance data and present it as Nyquist and Bode plots.

    • Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • The Rct value is inversely proportional to the corrosion rate.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] x 100 where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Mechanism of Inhibition

The corrosion inhibition by this compound is expected to occur through the adsorption of its molecules onto the brass surface. This adsorption process can be visualized as follows:

Logical Relationship of Corrosion Inhibition

cluster_adsorption Adsorption Process cluster_protection Corrosion Protection inhibitor This compound in corrosive solution adsorption Adsorption of inhibitor molecules on brass surface via N and O atoms inhibitor->adsorption brass Brass Surface (Anodic and Cathodic sites) brass->adsorption film Formation of a protective monolayer film adsorption->film blocking Blocking of active corrosion sites film->blocking barrier Creation of a barrier between the metal and the corrosive medium blocking->barrier reduction Reduction in corrosion rate barrier->reduction

Caption: Logical Relationship of Corrosion Inhibition.

The inhibitor molecules can adsorb onto the metal surface through the lone pair of electrons on the nitrogen and oxygen atoms, forming a coordinate bond with the vacant d-orbitals of the copper atoms in the brass. This forms a protective film that isolates the metal from the corrosive environment, thereby reducing the rates of both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. The nature of this adsorption can be physisorption (electrostatic interactions) or chemisorption (covalent bonding), or a combination of both.

Conclusion

This compound holds promise as an effective corrosion inhibitor for brass and other metals due to its molecular structure, which is conducive to forming a protective layer on metal surfaces. The provided protocols offer a standardized approach for researchers to evaluate its performance quantitatively. While specific data for this compound is not yet widely available, the information on related morpholine derivatives suggests a high potential for corrosion inhibition. Further research is encouraged to establish the precise inhibition efficiency and optimal application conditions for this compound.

References

Application Note: High-Sensitivity GC-MS Method for the Analysis of N-(2-Hydroxypropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxypropyl)morpholine is a morpholine derivative used in various industrial and pharmaceutical applications. As a potential impurity or metabolite in drug substances, its accurate and sensitive quantification is crucial for quality control and safety assessment. Due to its polarity, direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. This application note details a robust and sensitive method involving a derivatization step to enhance volatility and allow for reliable GC-MS analysis. The protocol is adapted from established methods for morpholine analysis and is intended to serve as a comprehensive guide for method development and validation.

Principle

Direct GC-MS analysis of polar compounds like this compound often results in poor chromatographic peak shape and low sensitivity. To overcome this, a derivatization step is employed. This compound, being a secondary amine, can react with a nitrosating agent, such as sodium nitrite, in an acidic environment to form its corresponding N-nitroso derivative. This derivative is more volatile and thermally stable, making it amenable to GC-MS analysis with high sensitivity and specificity.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the GC-MS method for this compound analysis, based on typical performance for related morpholine compounds.[1][2][3][4] Note: These parameters should be experimentally determined and validated for this compound in the specific sample matrix.

ParameterExpected Performance Range
Linearity Range (R²)> 0.99
Limit of Detection (LOD)1 - 10 µg/L
Limit of Quantification (LOQ)5 - 30 µg/L
Recovery85 - 115%
Intra-day Precision (RSD%)< 10%
Inter-day Precision (RSD%)< 15%

Experimental Protocols

Sample Preparation

The sample preparation procedure should be adjusted based on the sample matrix.

Aqueous Samples (e.g., process solutions, wastewater):

  • Centrifuge the sample to remove any particulate matter.

  • Filter the supernatant through a 0.22 µm membrane filter.[5]

  • Take a known volume (e.g., 5.0 mL) of the clear filtrate for the derivatization step.

Solid Samples (e.g., drug substance, excipients):

  • Accurately weigh a known amount of the homogenized solid sample.

  • Dissolve the sample in a suitable solvent (e.g., water, methanol).

  • If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.

  • Follow the procedure for aqueous samples from step 2.

Derivatization
  • To the prepared sample solution, add 0.5 mL of 1 M hydrochloric acid to acidify the sample.

  • Add 0.2 mL of 1% (w/v) sodium nitrite solution.

  • Vortex the mixture for 1 minute.

  • Allow the reaction to proceed at room temperature for 10 minutes.

Liquid-Liquid Extraction
  • Add 2.0 mL of dichloromethane to the derivatized solution.

  • Vortex vigorously for 2 minutes to extract the N-nitroso derivative.[1]

  • Centrifuge to separate the layers.

  • Carefully transfer the organic (bottom) layer to a clean vial.

  • Repeat the extraction with another 2.0 mL of dichloromethane and combine the organic layers.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 0.5 mL.

GC-MS Analysis

The following GC-MS parameters are a starting point and may require optimization for your specific instrument.

GC Parameter Setting
Gas Chromatograph Agilent 7890A GC or equivalent[1]
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C[1]
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 60 °C, hold for 2 min; ramp at 10 °C/min to 280 °C, hold for 5 min
MS Parameter Setting
Mass Spectrometer Agilent 5975C MSD or equivalent[1]
Transfer Line Temp. 280 °C[1]
Ion Source Temp. 230 °C[1]
Quadrupole Temp. 150 °C[1]
Ionization Mode Electron Impact (EI) at 70 eV[1]
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan

Mass Spectrometry Data:

The mass spectrum of underivatized this compound is available in the NIST WebBook.[6] For the derivatized analyte, the expected mass spectrum would show a molecular ion and characteristic fragment ions of the N-nitroso derivative. It is recommended to acquire a full scan spectrum of a standard to identify the key diagnostic ions for SIM mode analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous or Solid Sample Filtration Filtration / Dissolution Sample->Filtration Acidification Acidification (HCl) Filtration->Acidification Nitrosation Nitrosation (NaNO2) Acidification->Nitrosation LLE Liquid-Liquid Extraction (Dichloromethane) Nitrosation->LLE Concentration Concentration LLE->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Processing & Quantification GCMS->Data derivatization_pathway reactant This compound reagent + NaNO2 / H+ reactant->reagent product N-Nitroso-N-(2-hydroxypropyl)morpholine (Volatile Derivative) reagent->product

References

Application Notes and Protocols for N-(2-Hydroxypropyl)morpholine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxypropyl)morpholine is a versatile bifunctional organic compound incorporating both a tertiary amine and a secondary alcohol. This unique combination of functional groups makes it a valuable reagent and building block in organic synthesis. Its morpholine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The hydroxyl group provides a handle for further functionalization, while the tertiary amine can act as a base or nucleophile. These application notes provide an overview of its utility and detailed protocols for its application in synthetic organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 2109-66-2[1]
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.20 g/mol [2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 63-65 °C at 0.25 mmHg[4]
Solubility Soluble in water and organic solvents[3]

Applications in Organic Synthesis

This compound serves as a key intermediate and reagent in a variety of organic transformations:

  • Building Block for Biologically Active Molecules: The morpholine moiety is a common feature in pharmacologically active compounds. This compound serves as a readily available starting material for the synthesis of more complex molecules, including potential mGluR1 ligands.[5]

  • As a Base: The tertiary amine functionality allows it to be used as a non-nucleophilic base in various reactions, capable of scavenging protons without interfering with other reactive centers.

  • Synthesis of Heterocycles: It can be utilized in the construction of more complex heterocyclic systems, leveraging both the nucleophilicity of the nitrogen and the reactivity of the hydroxyl group.

  • Catalyst: In some instances, the dual functionality of this compound can be exploited for catalytic purposes in organic reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from morpholine and propylene oxide.

Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product A Morpholine C Mixing in Flask A->C B Propylene Oxide B->C D Reaction at Room Temperature (7 days) C->D E Vacuum Distillation D->E F This compound E->F

Caption: Workflow for the synthesis of this compound.

Materials:

  • Morpholine (10 moles, 871.2 g)

  • Propylene oxide (10 moles, 580.8 g)

  • 2 L flask

Procedure:

  • In a 2 L flask, combine morpholine (10 moles) and propylene oxide (10 moles).[4]

  • Allow the mixture to stand at room temperature for seven days.[4]

  • After the reaction period, purify the product by vacuum distillation.[4]

Results:

ProductYieldBoiling PointAnalytical Data
This compound96.1% (1396.0 g)63-65 °C at 0.25 mmHgElemental Analysis (Calculated): C, 57.9%; H, 10.4%; N, 9.65%. Found: C, 57.5%; H, 10.3%; N, 9.5%

Data obtained from PrepChem.com.[4]

Protocol 2: Representative Synthesis of a 4-(Morpholin-4-yl)pyrimidine Derivative

This protocol provides a representative example of how a morpholine-containing fragment, similar in nature to this compound, can be incorporated into a pyrimidine scaffold. This is a general procedure adapted from known methods for the synthesis of substituted pyrimidines.

Logical Relationship for the Synthesis of a 4-(Morpholin-4-yl)pyrimidine Derivative

G cluster_inputs Starting Materials cluster_reaction Reaction cluster_output Product A Dicarbonyl Compound D One-Pot Condensation (e.g., Biginelli-type reaction) A->D B Amidine Source (e.g., Guanidine) B->D C This compound (as nucleophile/base source) C->D E Substituted Pyrimidine with Morpholine Moiety D->E

Caption: Logical workflow for a pyrimidine synthesis incorporating a morpholine moiety.

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, 10 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde, 10 mmol)

  • Urea or Thiourea (12 mmol)

  • This compound (as catalyst/base, 1 mmol)

  • Ethanol (20 mL)

Procedure:

  • To a 50 mL round-bottom flask, add the 1,3-dicarbonyl compound (10 mmol), the aromatic aldehyde (10 mmol), urea or thiourea (12 mmol), and this compound (1 mmol) in ethanol (20 mL).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure dihydropyrimidinone derivative.

Expected Results and Characterization:

The yield and analytical data will vary depending on the specific substrates used. The following table provides a template for the expected data.

Product AspectExpected Outcome
Physical State Crystalline solid
Yield 60-90%
¹H NMR Peaks corresponding to the aromatic, pyrimidine, and morpholine protons.
¹³C NMR Resonances for all unique carbon atoms in the final product.
Mass Spectrometry Molecular ion peak corresponding to the expected molecular weight.
Melting Point A sharp melting point range for the purified compound.

Note: This is a generalized protocol. Reaction conditions, including temperature, time, and stoichiometry, may need to be optimized for specific substrates.

Safety Information

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its bifunctional nature allows for its use as a building block, a base, and a potential catalyst in the synthesis of complex organic molecules, particularly those with pharmaceutical relevance. The provided protocols offer a starting point for its synthesis and application in the construction of heterocyclic systems.

References

Application Notes and Protocols: N-(2-Hydroxypropyl)morpholine as a Surfactant and Emulsifier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxypropyl)morpholine (CAS No. 2109-66-2) is a versatile organic compound recognized for its utility in a range of industrial and scientific applications.[1][2][3] Its molecular structure, featuring a hydrophilic morpholine head group and a short, hydroxylated propyl tail, imparts amphiphilic properties that make it an effective surfactant and emulsifier.[1] These characteristics are leveraged in cosmetic formulations, pharmaceutical development as a solubilizing agent, and in industrial processes as a corrosion inhibitor and stabilizer.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development and for understanding its behavior in aqueous and non-aqueous systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2109-66-2[1][2][3]
Molecular Formula C₇H₁₅NO₂[1][4]
Molecular Weight 145.20 g/mol [1][5]
Appearance Colorless to pale yellow liquid[1][5]
Boiling Point 218 °C[1]
Density 1.02 g/cm³[1][5]
Refractive Index n20/D 1.47[1][5]
Solubility Soluble in water and organic solvents[1]

Theoretical Framework for Surfactant and Emulsifier Properties

The performance of a surfactant is primarily defined by its ability to lower surface tension and form micelles. These properties can be predicted and understood through theoretical models such as the Hydrophilic-Lipophilic Balance (HLB) and Quantitative Structure-Property Relationship (QSPR) models.

Hydrophilic-Lipophilic Balance (HLB)

The HLB system provides an empirical scale to characterize the hydrophilic and lipophilic nature of a surfactant. The HLB value indicates the surfactant's preference for water or oil and is predictive of its application (e.g., as a w/o or o/w emulsifier).

The HLB of this compound can be estimated using Davies' method, which assigns group numbers to different molecular fragments:

HLB = 7 + Σ(hydrophilic group numbers) - n × 0.475

Where 'n' is the number of -CH₂- or -CH₃ groups in the molecule. For this compound, the key functional groups are the morpholine ring, the hydroxyl group, and the propyl chain. By applying the appropriate group numbers, a theoretical HLB value can be calculated to guide initial formulation efforts.

Quantitative Structure-Property Relationship (QSPR)

QSPR models establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. For surfactants, QSPR can predict properties like the Critical Micelle Concentration (CMC) and surface tension at the CMC (γ_CMC). These models utilize molecular descriptors derived from the surfactant's structure to make predictions. While a specific QSPR model for this compound is not available, general models for non-ionic surfactants can provide an estimation of its performance.

G cluster_input Molecular Structure Input cluster_models Predictive Models cluster_output Predicted Surfactant Properties Structure This compound (C₇H₁₅NO₂) HLB HLB Calculation (Davies' Method) Structure->HLB QSPR QSPR Modeling Structure->QSPR Predicted_HLB Estimated HLB Value HLB->Predicted_HLB Predicted_CMC Predicted CMC QSPR->Predicted_CMC Predicted_gamma Predicted γ_CMC QSPR->Predicted_gamma

Caption: Theoretical workflow for predicting surfactant properties.

Experimental Protocols for Surfactant Characterization

To quantitatively assess the surfactant properties of this compound, the following experimental protocols are recommended.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules begin to form micelles in a solution. It is a critical parameter for defining the efficiency of a surfactant.

Protocol: Surface Tensiometry

  • Preparation of Solutions: Prepare a stock solution of this compound in deionized water. Create a series of dilutions with concentrations ranging from high to low, spanning the expected CMC.

  • Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The plot will show a sharp change in slope. The concentration at this inflection point is the CMC.

G cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Tensiometer Measure Surface Tension Dilutions->Tensiometer Plot Plot Surface Tension vs. log(Concentration) Tensiometer->Plot CMC Determine CMC from Inflection Point Plot->CMC

Caption: Workflow for CMC determination via surface tensiometry.

Table 2: Template for Surface Tension and CMC Data

Concentration (mol/L)log(Concentration)Surface Tension (mN/m)
.........
CMC (mol/L): γ_CMC (mN/m):

Experimental Protocols for Emulsifier Characterization

The effectiveness of this compound as an emulsifier can be evaluated by preparing emulsions and assessing their stability over time.

Emulsion Preparation

Protocol: Oil-in-Water (O/W) Emulsion Formulation

  • Aqueous Phase Preparation: Dissolve a known concentration of this compound in deionized water.

  • Oil Phase Selection: Choose an appropriate oil phase relevant to the intended application (e.g., mineral oil, a specific vegetable oil, or a hydrophobic drug carrier).

  • Emulsification: Gradually add the oil phase to the aqueous phase while homogenizing at high speed using a high-shear mixer. The ratio of oil to water will depend on the desired emulsion type.

  • Homogenization: Continue homogenization for a set period to ensure a uniform droplet size distribution.

Emulsion Stability Assessment

Emulsion stability can be assessed through various methods that monitor changes in the physical properties of the emulsion over time.

Protocol: Macroscopic and Microscopic Observation

  • Visual Observation: Store the prepared emulsion in a graduated cylinder at a controlled temperature. Visually inspect for signs of instability such as creaming, sedimentation, or phase separation at regular intervals.

  • Microscopic Analysis: Use optical microscopy to observe the emulsion's microstructure immediately after preparation and at subsequent time points. Look for changes in droplet size and evidence of coalescence.

Protocol: Particle Size Analysis

  • Initial Measurement: Determine the initial droplet size distribution of the emulsion using a particle size analyzer (e.g., dynamic light scattering or laser diffraction).

  • Monitoring over Time: Repeat the particle size measurement at regular intervals while the emulsion is stored under controlled conditions. An increase in the average droplet size over time indicates coalescence and instability.

G cluster_prep Emulsion Preparation cluster_stability Stability Assessment Aqueous_Phase Prepare Aqueous Phase with This compound Homogenize High-Shear Homogenization Aqueous_Phase->Homogenize Oil_Phase Select Oil Phase Oil_Phase->Homogenize Visual Macroscopic Observation (Creaming, Separation) Homogenize->Visual Microscopy Microscopic Analysis (Droplet Size, Coalescence) Homogenize->Microscopy Particle_Size Particle Size Analysis (Time-course) Homogenize->Particle_Size

Caption: Workflow for emulsion preparation and stability assessment.

Table 3: Template for Emulsion Stability Data

Time (days)Visual ObservationAverage Droplet Size (μm)Polydispersity Index (PDI)
0Homogeneous
1
7
30

Applications in Drug Development

In pharmaceutical formulations, this compound can act as a solubilizing agent and emulsifier for poorly water-soluble active pharmaceutical ingredients (APIs). Its ability to form stable emulsions is crucial for the development of liquid dosage forms, such as oral solutions, and for parenteral formulations where drug solubility is a challenge. The protocols outlined in this document can be adapted to evaluate its performance with specific APIs and excipients.

Conclusion

This compound possesses the structural attributes of an effective surfactant and emulsifier. While comprehensive quantitative data on its performance is limited, the experimental protocols provided herein offer a systematic approach for researchers to characterize its properties. By determining the CMC, surface tension reduction capabilities, and emulsion stability, scientists and formulation professionals can effectively evaluate and optimize the use of this compound in their specific applications.

References

Safe handling, storage, and disposal of N-(2-Hydroxypropyl)morpholine in a laboratory setting.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for N-(2-Hydroxypropyl)morpholine

Introduction:

This compound is a versatile chemical compound utilized in various laboratory applications, including as a solvent, reagent in organic synthesis, and as a corrosion inhibitor.[1][2] Due to its hazardous properties, it is imperative that this compound is handled, stored, and disposed of with strict adherence to safety protocols to minimize risks to laboratory personnel and the environment. These application notes provide detailed procedures for the safe management of this compound in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are summarized in the table below.

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral
alt text
DangerH300: Fatal if swallowed.[3]
Skin Corrosion/Irritation
alt text
DangerH315: Causes skin irritation.[3]
Serious Eye Damage/Eye Irritation
alt text
DangerH318: Causes serious eye damage.[3]
Specific target organ toxicity — Single exposure
alt text
WarningH335: May cause respiratory irritation.[3]
Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
Molecular FormulaC7H15NO2[1]
Molecular Weight145.20 g/mol
AppearanceColorless to yellow to orange clear liquid
Boiling Point218 °C[1]
Density1.02 g/cm³[1]
Purity≥ 98% (GC)
CAS Number2109-66-2[1][4]

Experimental Protocols

Protocol 1: Safe Handling of this compound

This protocol outlines the necessary steps for safely handling this compound during routine laboratory procedures.

1. Engineering Controls:

  • All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5][6]

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[7]

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin Protection: Wear nitrile rubber gloves.[6] Lab coats or other protective clothing should be worn to prevent skin contact.[5]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

3. Handling Procedure:

  • Before handling, wash hands thoroughly.[5]

  • Carefully inspect the container for any damage or leaks.

  • Dispense the required amount of the chemical slowly and carefully to avoid splashing.

  • Keep the container tightly closed when not in use.[3][5]

  • Avoid eating, drinking, or smoking in the work area.[3]

Protocol 2: Safe Storage of this compound

This protocol describes the appropriate conditions for the safe storage of this compound.

1. Storage Conditions:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[5]

  • The storage area should be secured and accessible only to authorized personnel.[3]

  • Store in the original, tightly sealed container.[3][5]

2. Incompatible Materials:

  • Keep away from strong oxidizing agents and acids.

Protocol 3: Spill Management and First Aid

This protocol details the procedures for managing spills and providing first aid in case of exposure to this compound.

1. Spill Cleanup:

  • In case of a spill, immediately evacuate the area.

  • Wear the appropriate PPE as described in Protocol 1.

  • For small spills, absorb the chemical with an inert material such as vermiculite, sand, or earth.[5] Place the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Ventilate the area after the cleanup is complete.[5]

2. First Aid Measures:

  • If Swallowed: Get emergency medical help immediately.[3] Rinse mouth with water.[3] Do NOT induce vomiting.

  • If on Skin: Immediately wash the affected area with plenty of water.[3] Remove contaminated clothing and wash it before reuse.[3][5] If skin irritation occurs, get medical help.[3]

  • If in Eyes: Immediately rinse with water for several minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing.[3] Get medical help.[3]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[3] Get medical help if you feel unwell.[3]

Protocol 4: Disposal of this compound Waste

This protocol provides guidelines for the proper disposal of this compound and its contaminated waste.

1. Waste Classification:

  • This compound is considered a hazardous waste. All waste materials, including empty containers and contaminated items, must be handled as such.

2. Disposal Procedure:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

  • Do not dispose of down the drain or into sewer systems.

  • Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make them unusable before disposal in a sanitary landfill.[8]

Diagrams

Safe_Handling_and_Disposal_Workflow Workflow for Safe Handling and Disposal of this compound cluster_handling Handling Protocol cluster_spill Spill Response cluster_disposal Disposal Protocol prep Preparation: - Wear appropriate PPE - Work in a fume hood dispense Dispensing: - Handle with care - Avoid splashes prep->dispense use Use in Experiment dispense->use cleanup Post-Experiment: - Close container tightly - Clean work area use->cleanup collect_waste Collect Waste in Labeled Container use->collect_waste Generate Waste cleanup->collect_waste Generate Waste evacuate Evacuate Area ppe_spill Don PPE evacuate->ppe_spill contain Contain Spill with Inert Absorbent ppe_spill->contain collect Collect and Containerize for Disposal contain->collect dispose Dispose via Certified Hazardous Waste Vendor collect->dispose Dispose of Spill Waste store_waste Store Waste in Designated Area collect_waste->store_waste store_waste->dispose

Caption: Safe handling and disposal workflow.

References

The Pivotal Role of N-(2-Hydroxypropyl)morpholine in the Synthesis of Novel mGluR1 Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of neuropharmacology, the development of selective ligands for metabotropic glutamate receptor 1 (mGluR1) is a critical area of research for potential therapeutic interventions in a range of neurological and psychiatric disorders. A key building block that has emerged in the synthesis of a promising class of mGluR1 antagonists, specifically pyrimidin-4-ylamines, is N-(2-Hydroxypropyl)morpholine. This versatile morpholine derivative plays a crucial role in constructing the intricate molecular architecture required for potent and selective antagonism of the mGluR1 receptor.

The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known for improving the physicochemical properties of drug candidates, including solubility and metabolic stability. In the context of mGluR1 antagonists, the incorporation of this compound introduces a polar side chain that can engage in specific hydrogen bonding interactions within the receptor's binding pocket, contributing to the overall affinity and selectivity of the ligand.

This application note provides a detailed overview of the synthetic utility of this compound in the preparation of mGluR1 ligands, complete with experimental protocols and a summary of the associated biological data.

Synthetic Application and Workflow

The primary application of this compound in this context is its use as a nucleophile in substitution reactions to introduce the morpholine-propanol side chain onto a core heterocyclic scaffold, typically a substituted pyrimidine. A general synthetic workflow for the preparation of pyrimidin-4-ylamine mGluR1 antagonists incorporating this moiety is depicted below.

G cluster_0 Synthesis of Precursor cluster_1 Introduction of Morpholine Moiety cluster_2 Final Ligand Synthesis A Starting Pyrimidine B Halogenated Pyrimidine A->B Halogenation D Coupling Reaction B->D C This compound C->D E Coupled Intermediate D->E Purification F Final mGluR1 Ligand E->F Further Modification (optional)

Figure 1: General workflow for the synthesis of mGluR1 ligands.

Experimental Protocols

While specific reaction conditions may vary depending on the exact target molecule, the following protocols provide a general framework for the key synthetic steps involving this compound.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the key building block itself.

Materials:

  • Morpholine

  • Propylene oxide

  • 2 L flask

Procedure:

  • In a 2 L flask, combine morpholine (871.2 g, 10 moles) and propylene oxide (580.8 g, 10 moles).

  • Allow the mixture to stand at room temperature for seven days.

  • After seven days, distill the solution under vacuum.

  • Collect the product, this compound, as a colorless oil at a boiling point of 63°-65° C at 0.25 mm of Hg.

Expected Yield: Approximately 96.1% (1396.0 g).

Characterization:

  • Gas Chromatography: Should indicate the presence of a single compound.

  • Elemental Analysis: Calculated: C, 57.9%; H, 10.4%; N, 9.65%. Found: C, 57.5%; H, 10.3%; N, 9.5%.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution

This protocol describes the coupling of this compound with a halogenated pyrimidine core.

Materials:

  • Halogenated pyrimidine precursor

  • This compound

  • Suitable solvent (e.g., DMSO, DMF, or NMP)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)

  • Reaction vessel equipped with a stirrer and reflux condenser

Procedure:

  • To a solution of the halogenated pyrimidine precursor (1 equivalent) in the chosen solvent, add this compound (1.1-1.5 equivalents) and the base (2-3 equivalents).

  • Heat the reaction mixture to a temperature between 80-150 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Quantitative Data

The following table summarizes representative data for a hypothetical mGluR1 antagonist synthesized using this compound, based on typical values reported in the literature for analogous compounds.

ParameterValue
Chemical Yield 65-85%
Purity (by HPLC) >98%
mGluR1 IC₅₀ (nM) 10-100
Selectivity over mGluR5 >100-fold

mGluR1 Signaling Pathway

Understanding the downstream effects of mGluR1 antagonism is crucial for drug development. The activation of mGluR1 initiates a cascade of intracellular signaling events. The diagram below illustrates the canonical Gq-coupled signaling pathway of mGluR1.

G cluster_0 Plasma Membrane cluster_1 Cytosol cluster_2 Endoplasmic Reticulum mGluR1 mGluR1 Gq Gq protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release Ca_release->PKC Activates IP3R->Ca_release Induces Glutamate Glutamate Glutamate->mGluR1 Activates

Figure 2: mGluR1 Gq-coupled signaling pathway.

Conclusion

This compound is a valuable and versatile building block in the synthesis of novel pyrimidin-4-ylamine-based mGluR1 antagonists. Its incorporation can lead to compounds with improved pharmacological profiles. The provided protocols and data serve as a foundational guide for researchers and scientists engaged in the design and development of new therapeutics targeting the mGluR1 receptor. Further optimization of synthetic routes and in-depth structure-activity relationship studies will continue to advance this important area of medicinal chemistry.

N-(2-Hydroxypropyl)morpholine: A Versatile Plasticizer for Advanced Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxypropyl)morpholine (N-HPM), with CAS number 2109-66-2, is a versatile organic compound increasingly recognized for its efficacy as a plasticizer in various polymer formulations.[1] Its unique molecular structure, featuring a morpholine ring and a hydroxyl group, imparts a favorable balance of hydrophilicity and lipophilicity. This characteristic allows for effective interaction with a range of polymer matrices, leading to enhanced flexibility, durability, and processability.[1] Beyond its role in the plastics industry, N-HPM also serves as a key intermediate and functional excipient in pharmaceutical formulations, where it can act as a solubilizing agent to improve the bioavailability of poorly soluble drugs.[1]

This document provides detailed application notes and experimental protocols for utilizing this compound as a plasticizer in polymer formulations relevant to both material science and drug development.

Applications in Polymer Science

As a plasticizer, this compound is incorporated into rigid polymer matrices to increase their flexibility and reduce brittleness. It achieves this by inserting itself between polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg) of the polymer.

2.1 Key Performance Characteristics:

  • Improved Flexibility and Elongation: N-HPM effectively increases the elongation at break of polymers, allowing them to withstand greater deformation before fracturing.

  • Reduced Brittleness: By lowering the Tg, N-HPM makes polymers less prone to brittle failure, particularly at lower temperatures.

  • Enhanced Processability: The addition of N-HPM can lower the melt viscosity of thermoplastic polymers, facilitating easier processing during techniques like extrusion and injection molding.

2.2 Polymer Compatibility:

While comprehensive quantitative data is not widely published, this compound is expected to exhibit good compatibility with a range of polar polymers, including:

  • Polyvinyl Chloride (PVC)

  • Polylactic Acid (PLA)

  • Polyurethanes (PU)

  • Cellulose derivatives

Applications in Pharmaceutical Formulations

In the pharmaceutical industry, this compound's properties as a solubilizer and a stable intermediate are of significant interest.[1] Its ability to enhance the solubility of active pharmaceutical ingredients (APIs) can lead to improved bioavailability, a critical factor in drug efficacy.

3.1 Controlled-Release Formulations:

Functional excipients play a crucial role in designing controlled-release (CR) dosage forms, which offer sustained drug release over an extended period. While specific data for N-HPM in CR formulations is limited, its properties suggest potential applications in:

  • Matrix Systems: N-HPM could be incorporated into a polymer matrix (e.g., with hydrophilic polymers like HPMC) to modulate the release of a dispersed drug. Its solubility characteristics could influence the hydration of the matrix and the diffusion of the API.

  • Amorphous Solid Dispersions (ASDs): ASDs are a common strategy to enhance the solubility of poorly water-soluble drugs.[2][3][4] In these systems, the drug is dispersed in an amorphous state within a polymer carrier. N-HPM could potentially act as a plasticizer for the polymer carrier, influencing the physical stability and dissolution rate of the ASD.[3]

3.2 Solubility Enhancement:

The amphiphilic nature of this compound makes it a candidate for use as a co-solvent or solubilizing agent in liquid and semi-solid formulations. By interacting with poorly soluble drug molecules, it can increase their concentration in a given solvent system.

Quantitative Data Summary

Table 1: Illustrative Example of the Effect of this compound on the Glass Transition Temperature (Tg) of PVC

Formulation IDPolymerPlasticizerConcentration (wt%)Glass Transition Temperature (Tg) (°C)
PVC-ControlPVCNone085
PVC-NHPM-10PVCN-HPM10Data Not Available
PVC-NHPM-20PVCN-HPM20Data Not Available
PVC-NHPM-30PVCN-HPM30Data Not Available
PVC-DOP-30PVCDOP30Reference Value

DOP: Dioctyl Phthalate, a common PVC plasticizer.

Table 2: Illustrative Example of the Effect of this compound on the Mechanical Properties of PLA

Formulation IDPolymerPlasticizerConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)
PLA-ControlPLANone0605
PLA-NHPM-10PLAN-HPM10Data Not AvailableData Not Available
PLA-NHPM-20PLAN-HPM20Data Not AvailableData Not Available
PLA-NHPM-30PLAN-HPM30Data Not AvailableData Not available

Experimental Protocols

The following are detailed, standard methodologies for key experiments to evaluate the performance of this compound as a plasticizer.

5.1 Protocol for Preparation of Plasticized Polymer Films (Solvent Casting Method)

  • Polymer Solution Preparation: Dissolve a known weight of the desired polymer (e.g., PVC, PLA) in a suitable solvent (e.g., tetrahydrofuran for PVC, dichloromethane for PLA) to achieve a specific concentration (e.g., 10% w/v). Stir the solution until the polymer is completely dissolved.

  • Plasticizer Addition: Add the desired amount of this compound to the polymer solution to achieve the target plasticizer concentration (e.g., 10, 20, 30 wt% relative to the polymer).

  • Homogenization: Stir the mixture thoroughly to ensure uniform distribution of the plasticizer.

  • Casting: Pour the solution into a flat-bottomed glass petri dish.

  • Solvent Evaporation: Place the petri dish in a fume hood at ambient temperature for 24-48 hours to allow for slow evaporation of the solvent. For higher boiling point solvents, a vacuum oven at a controlled temperature below the boiling point of the solvent may be used.

  • Film Detachment: Once the film is completely dry, carefully detach it from the petri dish.

  • Conditioning: Store the film in a desiccator for at least 48 hours before characterization to ensure the removal of any residual solvent.

5.2 Protocol for Evaluation of Plasticizer Efficiency

5.2.1 Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Cut a small sample (5-10 mg) from the prepared polymer film and place it in an aluminum DSC pan.

  • DSC Analysis:

    • Equilibrate the sample at a low temperature (e.g., -50 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature above the expected Tg (e.g., 150 °C). This is the first heating scan.

    • Hold the sample at this temperature for a few minutes to erase its thermal history.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Perform a second heating scan at the same heating rate.

  • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.

5.2.2 Measurement of Mechanical Properties (Tensile Strength and Elongation at Break)

  • Sample Preparation: Cut dumbbell-shaped specimens from the prepared polymer films according to standard dimensions (e.g., ASTM D638).

  • Tensile Testing:

    • Use a universal testing machine equipped with a suitable load cell.

    • Mount the specimen in the grips of the machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Data Analysis:

    • Tensile Strength: The maximum stress applied before the specimen breaks.

    • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture relative to its original length.

Visualizations

Experimental_Workflow_Plasticizer_Evaluation cluster_prep Film Preparation cluster_char Characterization cluster_results Results Polymer Polymer Dissolution Dissolution & Mixing Polymer->Dissolution Solvent Solvent Solvent->Dissolution Plasticizer N-HPM Plasticizer->Dissolution Casting Solvent Casting Dissolution->Casting Drying Drying & Conditioning Casting->Drying Film Plasticized Film Drying->Film DSC DSC Analysis Film->DSC Tensile Tensile Testing Film->Tensile Tg Glass Transition (Tg) DSC->Tg Mech Mechanical Properties (Tensile Strength, Elongation) Tensile->Mech

Caption: Workflow for the preparation and evaluation of plasticized polymer films.

Drug_Formulation_Workflow cluster_formulation Formulation Development cluster_analysis Analysis cluster_outcome Outcome API Poorly Soluble API Mixing Mixing/Dissolution API->Mixing Polymer Polymer Carrier Polymer->Mixing NHPM N-HPM (Solubilizer/Plasticizer) NHPM->Mixing Solvent Solvent Solvent->Mixing Drying Solvent Removal (e.g., Spray Drying) Mixing->Drying ASD Amorphous Solid Dispersion (ASD) Drying->ASD Dissolution Dissolution Testing ASD->Dissolution Stability Physical Stability (Tg, Crystallinity) ASD->Stability Bioavailability Enhanced Bioavailability Dissolution->Bioavailability Stability->Bioavailability

Caption: Workflow for developing amorphous solid dispersions using N-HPM.

Conclusion

This compound presents itself as a promising and versatile additive for polymer formulations. Its demonstrated utility as a plasticizer in the polymer industry and as a potential functional excipient in pharmaceutical development warrants further investigation. The protocols outlined in this document provide a framework for researchers to systematically evaluate the benefits of N-HPM in their specific applications. While there is a need for more publicly available quantitative data, the fundamental properties of N-HPM suggest that it can be a valuable tool for tailoring the mechanical properties of polymers and enhancing the performance of drug delivery systems.

References

Application Notes and Protocols for the Analytical Determination of Morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantitative determination of morpholine in various matrices, including pharmaceuticals, food products, and water. The methodologies are intended for researchers, scientists, and drug development professionals requiring sensitive and reliable analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used technique for the determination of morpholine.[1] Due to the polarity of morpholine, direct analysis can be challenging.[2] Therefore, a derivatization step is typically employed to increase the volatility and thermal stability of the analyte, enhancing chromatographic separation and detection.[1][3] The most common derivatization method involves the reaction of morpholine, a secondary amine, with sodium nitrite under acidic conditions to form the stable and volatile N-nitrosomorpholine (NMOR) derivative.[3][4] This method is sensitive, robust, and applicable to various matrices, including fruit juices, pharmaceutical ingredients, and fruit peels.[2][4]

Quantitative Data Summary:

TechniqueSample MatrixLinearity RangeLODLOQRecovery (%)Precision (RSD%)
GC-MS (with derivatization)Apple Juice, Ibuprofen[2][4]10–500 µg/L7.3 µg/L24.4 µg/L94.3–109.0Intra-day: 2.0–4.4Inter-day: 3.3–7.0
GC-MS (with derivatization)Apple & Citrus Peel/Pulp[2][5]10–400 µg/kg1.3–3.3 µg/kg4.1–10.1 µg/kg88.6–107.2Intra-day: 1.4–9.4Inter-day: 1.5–2.8
GC-MS (with derivatization)Fruit Juice Beverages[6]1–100 µg/L1 µg/L2 µg/L85.9–103.8Intra-day: 3.7–5.2Inter-day: 3.5–9.4

Experimental Protocol: GC-MS with N-Nitrosomorpholine Derivatization

This protocol is adapted from methodologies described by Cao et al. (2018) and validated in several studies.[4][5]

A. Sample Preparation:

  • For Liquid Samples (e.g., Juices, Drug Solutions):

    • Filter the sample using a 0.22 µm membrane filter to remove particulate matter.[1]

    • Take a 2.0 mL aliquot of the clear filtrate for the derivatization step.[1]

  • For Solid Samples (e.g., Ibuprofen Granules):

    • Dissolve a precisely weighed amount of the sample in purified water.[1]

    • Centrifuge the solution to remove any undissolved excipients.[1]

    • Filter the supernatant through a 0.22 µm membrane filter.[1]

    • Take a 2.0 mL aliquot for derivatization.[4]

  • For High-Lipid Solid Samples (e.g., Fruit Peels):

    • Freeze-dry and powder the sample.[5]

    • To 2.0 g of the powdered sample, add 18 mL of nano-pure water.[5]

    • Perform a lipid removal step (defatting), which may involve liquid-liquid extraction with a nonpolar solvent.[5]

    • Use the resulting clear aqueous extract for derivatization.

B. Derivatization and Extraction:

  • Transfer 2.0 mL of the prepared sample solution into a 10 mL glass test tube.[4]

  • Add 200 µL of 0.05 M hydrochloric acid (HCl) to acidify the sample. The pH should be optimized to approximately 1.5 for best recovery.[4][5]

  • Add 200 µL of saturated sodium nitrite (NaNO₂) solution and vortex-mix thoroughly.[4]

  • Heat the mixture in a heating block at 40°C for 5 minutes.[1]

  • Cool the reaction mixture to room temperature.[1]

  • Add 0.5 mL of dichloromethane to the tube.[2]

  • Vortex for 1 minute to extract the N-nitrosomorpholine derivative into the organic layer.[2]

  • Allow the layers to stand and separate for 10 minutes.[2]

  • Carefully collect the bottom organic layer (dichloromethane) and filter it through a 0.22 µm PTFE syringe filter into an amber GC vial.[5]

C. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.[2]

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.[2]

  • Column: TM-1701 (30 m × 0.32 mm I.D., 0.5 µm film thickness) or similar mid-polarity column.[4]

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[2]

  • Injection Volume: 1 µL.[2]

  • Injector Temperature: 250°C.[2]

  • Split Ratio: 1:7.[2]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes.[2]

    • Ramp to 120°C at 10°C/min, hold for 3 minutes.[2]

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.[2]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[2]

    • MS Source Temperature: 230°C.[2]

    • MS Quadrupole Temperature: 150°C.[2]

    • Transfer Line Temperature: 280°C.[2]

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of N-nitrosomorpholine (e.g., m/z 116.1, 86.1).[2]

Workflow Diagram for GC-MS Analysis of Morpholine

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization & Extraction cluster_analysis Analysis Sample Initial Sample (Juice, Drug, Peel) Filtration Filtration / Extraction (Lipid Removal if needed) Sample->Filtration Aliquot Take 2.0 mL Aliquot Filtration->Aliquot Acidify Add HCl (pH ~1.5) Aliquot->Acidify Nitrite Add NaNO₂ Acidify->Nitrite Heat Heat at 40°C Nitrite->Heat Extract Add Dichloromethane & Vortex Heat->Extract GCMS GC-MS Analysis Collect Collect Organic Layer Extract->Collect Collect->GCMS Data Data Processing & Quantification GCMS->Data LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample (e.g., Fruit) Extract Add Acidified Methanol & Vortex Sample->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter LCMS HILIC-LC-MS/MS Analysis Filter->LCMS Data Data Processing & Quantification LCMS->Data HPLC_Workflow Sample Sample Solution (e.g., API in solvent) Deriv Add Derivatizing Agent (1-Naphthyl isothiocyanate) Sample->Deriv React Allow Reaction to Complete Deriv->React Dilute Dilute to Final Concentration React->Dilute HPLC Inject into HPLC-UV System Dilute->HPLC Quantify Quantify based on Peak Area HPLC->Quantify Method_Selection Start Start: Need to Analyze Morpholine Matrix What is the Matrix? Start->Matrix Sensitivity High Sensitivity Required? (LOD < 10 µg/kg) Matrix->Sensitivity Food / Pharma HPLC Use HPLC-UV • Requires Derivatization • Good for API analysis Matrix->HPLC Pharmaceutical API Spectro Use Spectrophotometry • Simple & Low-Cost • Lower Sensitivity (ppm level) Matrix->Spectro Water (Process Control) DerivOK Is Derivatization Acceptable? Sensitivity->DerivOK Yes LCMS Use HILIC-LC-MS/MS • No Derivatization • Excellent for Complex Matrices Sensitivity->LCMS No DerivOK->LCMS No GCMS Use GC-MS • Requires Derivatization • Robust & Sensitive DerivOK->GCMS Yes

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-Hydroxypropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the synthesis of N-(2-Hydroxypropyl)morpholine. Our aim is to help you optimize your reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most straightforward and widely used method is the direct nucleophilic addition of morpholine to propylene oxide.[1] This reaction involves the ring-opening of the propylene oxide epoxide ring by the secondary amine of morpholine.

Q2: What is the general reaction mechanism for the synthesis of this compound from morpholine and propylene oxide?

A2: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of the morpholine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring in propylene oxide. Under neutral or basic conditions, the attack preferentially occurs at the less sterically hindered carbon atom of the propylene oxide, leading to the formation of a secondary alcohol, this compound.[2]

Q3: What are the potential side reactions and byproducts in this synthesis?

A3: While the reaction can be very selective, potential side reactions include the formation of the isomeric product from the attack on the more substituted carbon of the epoxide, though this is generally not observed in significant amounts.[3] In broader morpholine syntheses, the formation of N-ethylmorpholine and high-molecular-weight condensation products has been noted as potential byproducts in related reactions.[4]

Q4: Is a catalyst required for the reaction between morpholine and propylene oxide?

A4: The reaction can proceed without a catalyst, often by heating the reactants or allowing them to react over an extended period at room temperature.[3] However, catalysts can be employed to increase the reaction rate and potentially improve the yield under milder conditions. Both acid and base catalysts can be used for the ring-opening of epoxides. For the reaction of morpholine with propylene oxide, base-functionalized catalysts have been shown to be effective.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction.- Suboptimal reaction temperature.- Incorrect molar ratio of reactants.- Loss of product during workup and purification.- Increase the reaction time or consider gentle heating.- If heating, optimize the temperature. Excessive heat can lead to side reactions.- Ensure an appropriate molar ratio of morpholine to propylene oxide. An excess of morpholine can help to ensure the complete consumption of propylene oxide.- Optimize the purification process. Vacuum distillation is an effective method for purifying the product.[3]
Presence of Impurities in the Final Product - Unreacted starting materials (morpholine or propylene oxide).- Formation of side products.- Ensure the reaction goes to completion by monitoring with techniques like TLC or GC.- Use vacuum distillation to effectively separate the higher-boiling product from lower-boiling starting materials.[3]
Difficulty in Product Isolation/Purification - The product may be highly soluble in the reaction mixture or workup solvents.- The basic nature of the morpholine moiety can cause issues with silica gel chromatography (streaking, poor separation).- For workup, if an extraction is performed, ensure the pH of the aqueous layer is optimized to keep the product in its less water-soluble free-base form.- If using column chromatography, consider adding a small amount of a basic modifier like triethylamine to the eluent to improve peak shape and recovery.

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is based on a reported high-yield laboratory procedure.[3]

Materials:

  • Morpholine

  • Propylene oxide

  • 2 L flask

  • Distillation apparatus

Procedure:

  • In a 2 L flask, combine 871.2 grams (10 moles) of morpholine and 580.8 grams (10 moles) of propylene oxide.

  • Seal the flask and allow the mixture to stand at room temperature for seven days.

  • After seven days, purify the product by vacuum distillation.

  • Collect the fraction boiling at 63°-65° C at 0.25 mm of Hg.

Expected Outcome: This procedure has been reported to yield approximately 1396.0 grams (96.1%) of this compound as a colorless oil.[3] Gas chromatographic analysis indicated the presence of a single compound.[3]

Data Presentation

Parameter Condition Yield (%) Reference
Reactant Ratio (Morpholine:Propylene Oxide) 1:1 (molar)96.1[3]
Temperature Room Temperature96.1[3]
Reaction Time 7 days96.1[3]
Catalyst None96.1[3]

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_transition_state SN2 Transition State cluster_product Product morpholine Morpholine (Nucleophile) ts Nucleophilic Attack morpholine->ts Nitrogen lone pair attacks less hindered carbon propylene_oxide Propylene Oxide (Electrophile) propylene_oxide->ts product This compound ts->product Epoxide ring opens

Caption: Reaction mechanism for the synthesis of this compound.

TroubleshootingWorkflow start Low Yield Observed check_completion Check Reaction Completion (TLC, GC, NMR) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Complete Reaction check_completion->complete Yes increase_time Increase Reaction Time or Apply Gentle Heat incomplete->increase_time optimize_ratio Optimize Molar Ratio (e.g., slight excess of morpholine) incomplete->optimize_ratio check_purification Review Purification Protocol complete->check_purification end Improved Yield increase_time->end optimize_ratio->end distillation_issue Inefficient Distillation? check_purification->distillation_issue extraction_issue Losses During Extraction? check_purification->extraction_issue optimize_distillation Optimize Vacuum and Temperature for Distillation distillation_issue->optimize_distillation Yes distillation_issue->end No optimize_extraction Adjust pH During Workup to Ensure Free Base Form extraction_issue->optimize_extraction Yes extraction_issue->end No optimize_distillation->end optimize_extraction->end

Caption: Troubleshooting workflow for addressing low yield.

References

Technical Support Center: Effective Purification of Crude N-(2-Hydroxypropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective purification of crude N-(2-Hydroxypropyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in crude this compound?

The primary impurities in crude this compound, typically synthesized from the reaction of morpholine and propylene oxide, include:

  • Unreacted Starting Materials: Residual morpholine and propylene oxide.

  • Isomeric Byproducts: While the reaction is generally regioselective, trace amounts of the constitutional isomer, 2-(morpholin-4-yl)propan-1-ol, may be present.

  • Oligomeric Byproducts: The initial product can react with another molecule of propylene oxide to form higher molecular weight species.

  • Solvent Residues: Any solvents used in the synthesis or work-up.

Q2: Which purification techniques are most effective for this compound?

The most common and effective purification techniques are:

  • Vacuum Distillation: Ideal for large-scale purification to remove less volatile and non-volatile impurities.

  • Flash Column Chromatography: Suitable for smaller scales and for separating impurities with similar boiling points to the product.

  • Crystallization as a Salt: Since this compound is often a liquid at room temperature, converting it to a salt (e.g., hydrochloride) can facilitate purification by crystallization.

Q3: Why can silica gel chromatography be problematic for this compound?

The basicity of the nitrogen atom in the morpholine ring can lead to strong interactions with the acidic silanol groups on the surface of silica gel.[1] This can cause several issues, including:

  • Peak Tailing or Streaking: Resulting in poor separation.[1]

  • Irreversible Adsorption: Leading to low recovery of the compound.[1] These issues can often be mitigated by adding a basic modifier, such as triethylamine, to the eluent.[1]

Q4: Is it possible to purify this compound by direct crystallization?

Direct crystallization of this compound is often challenging as it typically exists as a colorless oil at room temperature.[2] A more effective approach is to convert it into a crystalline salt, such as the hydrochloride salt, which can then be purified by recrystallization.

Purification Technique Comparison

The choice of purification method will depend on the scale of the experiment, the nature of the impurities, and the desired final purity. The following table summarizes the typical performance of each technique.

Purification TechniqueTypical PurityTypical YieldBest For
Vacuum Distillation>98%[3]>95%[2]Large quantities, removing non-volatile impurities.
Flash Column Chromatography>99%70-90%Small to medium scale, separating closely related impurities.
Crystallization as a Salt>99.5%80-95%Achieving very high purity, removing isomers and other closely related impurities.

Troubleshooting Guides

Vacuum Distillation

This is the most common method for purifying this compound on a preparative scale.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry.

  • Sample Preparation: Charge the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Distillation:

    • Begin stirring and slowly reduce the pressure to the target vacuum (e.g., 0.25 mm Hg).

    • Gradually heat the distillation flask using a heating mantle.

    • Collect any low-boiling fractions (unreacted starting materials) in a separate receiving flask.

    • Increase the temperature to distill the product fraction at the appropriate temperature and pressure (e.g., 63-65 °C at 0.25 mm Hg).[2]

    • Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure fraction.

  • Completion: Once the product has been collected, turn off the heat and allow the apparatus to cool before slowly reintroducing air.

G cluster_prep Preparation cluster_distill Distillation cluster_finish Completion start Assemble Dry Vacuum Distillation Apparatus charge Charge Crude Product and Boiling Chips to Flask start->charge vacuum Reduce Pressure (e.g., 0.25 mm Hg) charge->vacuum heat Gradually Heat the Flask vacuum->heat collect_fore Collect Low-Boiling Foretun heat->collect_fore collect_prod Collect Product Fraction (63-65 °C at 0.25 mm Hg) collect_fore->collect_prod cool Cool the Apparatus collect_prod->cool vent Slowly Reintroduce Air cool->vent end Collect Pure Product vent->end G cluster_prep Preparation cluster_run Chromatography cluster_isolate Isolation select_eluent Select Eluent via TLC (e.g., DCM/MeOH with 1% Et3N) pack_column Pack Silica Gel Column select_eluent->pack_column load_sample Load Crude Sample (Wet or Dry Loading) pack_column->load_sample elute Elute with Positive Pressure load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate product Obtain Purified Product evaporate->product G cluster_salt Salt Formation cluster_recryst Recrystallization cluster_isolate Isolation dissolve Dissolve Crude Amine in Solvent add_hcl Add HCl Solution Dropwise dissolve->add_hcl precipitate Precipitate Crude Hydrochloride Salt add_hcl->precipitate redissolve Dissolve Crude Salt in Hot Solvent precipitate->redissolve cool Cool Slowly to Induce Crystallization redissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Collect Crystals by Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry product Obtain Purified Salt dry->product

References

Understanding the degradation pathways of N-(2-Hydroxypropyl)morpholine under thermal stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and analyzing the thermal degradation of N-(2-Hydroxypropyl)morpholine.

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of this compound's thermal stability.

Issue Potential Cause Troubleshooting Steps
Unexpected Peaks in GC-MS Chromatogram 1. Contamination of the sample or instrument. 2. Incomplete derivatization of degradation products. 3. Formation of previously unreported degradation byproducts.1. Run a blank solvent injection to check for system contamination. Ensure proper cleaning of vials and syringes. 2. Optimize derivatization conditions (e.g., temperature, time, reagent concentration). Consider using a different derivatization agent.[1][2][3] 3. Analyze the mass spectra of the unknown peaks to propose potential structures. Compare with literature on the degradation of similar compounds (e.g., morpholine, propanolamines).
Poor Peak Shape or Tailing in GC-MS 1. Active sites in the GC inlet or column. 2. Inappropriate column polarity. 3. Sample overload.1. Deactivate the inlet liner with a silylating agent. Use a column specifically designed for amine analysis.[4] 2. Select a column with a stationary phase appropriate for polar amine compounds. 3. Dilute the sample or reduce the injection volume.
Inconsistent TGA Results 1. Variation in sample preparation. 2. Inconsistent heating rate or atmosphere. 3. Buoyancy effects.1. Ensure a consistent sample mass and packing in the TGA pan. 2. Verify the programmed heating rate and gas flow rate. Use an inert atmosphere (e.g., nitrogen) to study thermal degradation without oxidation. 3. Perform a blank run (with an empty pan) and subtract the baseline from the sample data.
No Degradation Observed at Expected Temperature 1. The compound is more stable than anticipated. 2. Insufficient temperature or duration of the thermal stress experiment.1. Compare with TGA data of similar compounds to set realistic expectations. 2. Increase the final temperature of the TGA experiment or the duration of the isothermal hold in your degradation study.
Difficulty in Identifying Degradation Products 1. Co-elution of peaks in GC-MS. 2. Lack of reference standards. 3. Complex fragmentation patterns in mass spectra.1. Optimize the GC temperature program to improve separation. 2. Utilize mass spectral libraries (e.g., NIST) for tentative identification. Propose structures based on fragmentation patterns and knowledge of amine degradation chemistry. 3. Use chemical ionization (CI) in addition to electron ionization (EI) to obtain molecular ion information, which can aid in identification.[5]

Frequently Asked Questions (FAQs)

1. What are the likely thermal degradation pathways of this compound?

Based on the thermal degradation of morpholine and other N-substituted amines, the degradation of this compound under thermal stress is expected to proceed through several pathways:

  • Ring Opening and Fragmentation of the Morpholine Core: Similar to morpholine, the morpholine ring can undergo cleavage to form smaller, volatile amines and other organic compounds.

  • Degradation of the N-(2-Hydroxypropyl) Side Chain: The side chain can undergo various reactions, including dehydration, oxidation (if oxygen is present), and cleavage.

  • Interaction between the Ring and Side Chain: The proximity of the hydroxyl group on the side chain may influence the degradation of the morpholine ring, potentially leading to the formation of cyclic ethers or other complex structures.

2. What are the expected primary degradation products of this compound?

While specific experimental data for this compound is limited, based on the degradation of related compounds like morpholine, N-methylmorpholine, and N-ethylmorpholine, the following are plausible degradation products:

  • From the morpholine ring: Morpholine, N-methylmorpholine (from rearrangement/methylation), ammonia, and smaller amines.[6][7]

  • From the side chain: Propanal, acetone, and other small aldehydes and ketones.

  • Combined degradation products: Various substituted morpholines and piperazines resulting from fragmentation and recombination reactions.

3. At what temperature does this compound start to degrade?

The onset of thermal decomposition will depend on factors such as the experimental conditions (e.g., heating rate, atmosphere). A comparative analysis of related compounds can provide an estimate.

4. How does the N-substituent affect the thermal stability of morpholine derivatives?

The nature of the N-substituent can influence the thermal stability. Generally, the introduction of an alkyl group can alter the electron density of the morpholine ring and introduce new potential cleavage sites.

5. What is the best analytical method to study the thermal degradation of this compound?

A combination of Thermogravimetric Analysis (TGA) and Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful approach.

  • TGA provides quantitative information about the thermal stability and decomposition temperatures.

  • GC-MS is used to separate and identify the volatile and semi-volatile degradation products.[5]

Quantitative Data Summary

The following table summarizes the available thermal stability data for morpholine and related compounds to provide a comparative context. Note: Direct TGA data for this compound was not found in the public domain and would need to be determined experimentally.

Compound Boiling Point (°C) Autoignition Temperature (°C) Notes on Thermal Stability
Morpholine 129310Decomposes upon heating.
N-Methylmorpholine 115-116-The N-oxide derivative is known to be thermally unstable.[8]
N-Ethylmorpholine 139185Decomposes on heating, producing toxic gases.[9][10]

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Heating Program: Ramp from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Data Collection: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

    • Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG curve).

Gas Chromatography-Mass Spectrometry (GC-MS) of Degradation Products

Objective: To identify the volatile and semi-volatile products of thermal degradation.

Methodology:

  • Thermal Degradation:

    • Heat a known amount of this compound in a sealed, inert atmosphere vial at a specific temperature (determined from TGA data, e.g., just above the onset of decomposition) for a set period.

  • Sample Preparation:

    • Cool the vial and dissolve the residue in a suitable solvent (e.g., dichloromethane or methanol).

    • Derivatization (Crucial for Amines): To improve the volatility and chromatographic behavior of polar degradation products containing -OH and -NH groups, perform derivatization. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

      • To a portion of the sample solution, add the derivatizing agent and a catalyst (if required).

      • Heat the mixture (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.

  • GC-MS Analysis:

    • Instrument: A gas chromatograph coupled to a mass spectrometer.

    • Column: A capillary column suitable for amine analysis (e.g., a low- to mid-polarity column).

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

    • GC Program: Use a temperature program that effectively separates the components of the mixture.

    • MS Detection: Acquire mass spectra over a suitable mass range (e.g., m/z 40-500).

  • Data Analysis:

    • Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST).

    • Correlate the identified compounds with the expected degradation pathways.

Visualizations

Degradation_Pathway cluster_main Thermal Degradation of this compound cluster_ring Morpholine Ring Degradation cluster_sidechain Side-Chain Degradation HPM This compound Morpholine Morpholine HPM->Morpholine Side-chain cleavage HPM->Morpholine Side_Chain_Products Side-Chain Products (e.g., Propanal, Acetone) HPM->Side_Chain_Products Cleavage & Oxidation HPM->Side_Chain_Products Ring_Fragments Ring Fragments (e.g., smaller amines, ammonia) Morpholine->Ring_Fragments Ring opening

Caption: Proposed thermal degradation pathways of this compound.

Experimental_Workflow cluster_workflow Analytical Workflow for Degradation Studies cluster_tga Thermal Stability Analysis cluster_gcms Degradation Product Identification TGA_Sample This compound Sample TGA_Analysis Thermogravimetric Analysis (TGA) TGA_Sample->TGA_Analysis TGA_Data Decomposition Temperature & Weight Loss Profile TGA_Analysis->TGA_Data Thermal_Stress Apply Thermal Stress TGA_Data->Thermal_Stress Inform experiment conditions Sample_Prep Sample Preparation & Derivatization Thermal_Stress->Sample_Prep GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Product_ID Identification of Degradation Products GCMS_Analysis->Product_ID

Caption: Experimental workflow for studying thermal degradation.

References

Technical Support Center: Optimizing N-(2-Hydroxypropyl)morpholine as a Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing N-(2-Hydroxypropyl)morpholine as a catalyst in their experiments, primarily in the field of polyurethane foam production. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalytic role of this compound?

A1: this compound is an alkanolamine that functions as a tertiary amine catalyst. In polyurethane foam production, it plays a crucial role in balancing the two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). This balance is critical for the final properties of the foam.

Q2: What is a typical concentration range for this compound in a polyurethane formulation?

A2: As a tertiary amine catalyst, this compound is typically used in concentrations ranging from 0.1 to 5.0 parts per hundred parts of polyol (pphp). However, the optimal concentration depends on the specific formulation, including the type of polyol and isocyanate, and the desired foam properties.

Q3: How does the concentration of this compound affect the properties of the resulting polyurethane foam?

A3: The concentration of this compound directly influences the reaction kinetics and, consequently, the foam's characteristics. Generally, a higher catalyst concentration leads to faster reaction times (shorter cream, gel, and rise times). This can affect the foam's density, cell structure, hardness, and curing time.[1] It is essential to optimize the concentration to achieve the desired balance between the gelling and blowing reactions for the specific application.

Q4: Can this compound be used in combination with other catalysts?

A4: Yes, it is common practice to use this compound in conjunction with other catalysts to achieve a synergistic effect. For instance, it can be used with metal-based catalysts (like tin compounds) that primarily promote the gelling reaction, while the amine catalyst influences the blowing reaction. This dual-catalyst system allows for more precise control over the foaming process.

Q5: What are the main advantages of using an alkanolamine catalyst like this compound?

A5: Alkanolamine catalysts like this compound offer a good balance between the gelling and blowing reactions. The hydroxyl group in its structure can also react with isocyanate groups, incorporating the catalyst into the polymer matrix. This can potentially reduce volatile emissions from the final product.

Troubleshooting Guide

This guide addresses common issues encountered during polyurethane foam production when using this compound as a catalyst.

Symptom Potential Cause Recommended Solution
Foam Collapse / Shrinkage Imbalance between gelling and blowing reactions (blowing is too fast relative to gelling). Insufficient catalyst concentration leading to a weak polymer network.- Increase the concentration of this compound to accelerate the gelling reaction.- Consider adding a co-catalyst that more strongly promotes the gelling reaction (e.g., a tin-based catalyst).- Ensure accurate metering of all components.
Coarse or Uneven Cell Structure Poor mixing of reactants. Catalyst concentration is too high, leading to a very fast reaction before proper mixing can occur.- Optimize mixing speed and duration.- Gradually decrease the concentration of this compound to allow for more thorough mixing before significant polymerization occurs.- Ensure the surfactant is being used at the correct concentration and is appropriate for the system.
Foam is Too Soft / Low Density Blowing reaction is dominant. Insufficient cross-linking.- Increase the isocyanate index.- While seemingly counterintuitive, a slight increase in the gelling catalyst (or this compound if it's the primary gelling promoter) can help build the polymer network faster.- Reduce the amount of water (blowing agent) if possible.
Foam is Too Hard / High Density Gelling reaction is dominant. Insufficient blowing.- Increase the amount of blowing agent (water).- A slight reduction in the gelling catalyst or a shift towards a catalyst that more strongly promotes the blowing reaction might be necessary.
Cracks in the Foam Excessive heat generation (exotherm). Foam structure is too rigid and cannot withstand the internal stresses during curing. "八" shaped cracks can indicate an excess of amine catalyst.[2]- Reduce the overall catalyst concentration to slow down the reaction and manage the exotherm.- Optimize the isocyanate index.- Ensure the mold temperature is appropriate.
Slow Curing / Tacky Surface Insufficient catalyst concentration. Low ambient or material temperature. Moisture contamination on the mold surface.- Increase the concentration of this compound.- Ensure that the raw materials and mold are at the recommended processing temperature.- Thoroughly clean and dry molds before use.

Data Presentation

The following table summarizes the expected qualitative effects of varying the concentration of this compound on key polyurethane foam processing parameters and properties. It is important to note that these are general trends, and the actual quantitative impact will depend on the specific formulation.

Catalyst Concentration Cream Time Gel Time Rise Time Foam Density Foam Hardness
Low LongerLongerLongerPotentially HigherSofter
Optimal BalancedBalancedBalancedAs per formulation designAs per formulation design
High ShorterShorterShorterPotentially LowerHarder

Experimental Protocols

Key Experiment: Preparation of a Bench-Scale Flexible Polyurethane Foam

This protocol provides a general methodology for preparing a small-scale flexible polyurethane foam sample to evaluate the effect of this compound concentration.

Materials and Equipment:

  • Polyether polyol (e.g., a 3000-5000 molecular weight triol)

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

  • Deionized water

  • Silicone surfactant

  • This compound (catalyst)

  • Optional: Tin-based co-catalyst (e.g., stannous octoate)

  • Disposable paper or plastic cups (e.g., 250-500 mL)

  • High-speed laboratory mixer with a dispersion blade

  • Digital scale (accurate to 0.01 g)

  • Stopwatch

  • Fume hood

Methodology:

  • Preparation of the Polyol Pre-blend (Component A): a. In a disposable cup, accurately weigh the desired amount of polyether polyol. b. To the polyol, add the calculated amounts of deionized water, silicone surfactant, and this compound. If using a co-catalyst, add it at this stage. c. Mix these components thoroughly for at least 30 seconds at a moderate speed until a homogeneous mixture is obtained.

  • Foaming Reaction: a. Place the cup containing the polyol pre-blend on the digital scale in a fume hood. b. Tare the scale. c. Add the calculated amount of isocyanate (Component B) to the pre-blend. d. Immediately begin mixing at high speed (e.g., 2000-3000 rpm) and start the stopwatch simultaneously. e. Mix for a predetermined time, typically 5-10 seconds. f. Stop mixing and observe the foam rise.

  • Data Collection: a. Cream Time: Record the time from the start of mixing until the liquid mixture begins to change color and expand. b. Gel Time: Record the time from the start of mixing until fine strands of polymer can be pulled from the rising foam with a spatula. c. Rise Time: Record the time from the start of mixing until the foam reaches its maximum height. d. Allow the foam to cure for at least 24 hours at room temperature before performing any physical property tests.

To Optimize Catalyst Concentration: Repeat the experiment, systematically varying the concentration of this compound while keeping all other component concentrations constant.

Visualizations

experimental_workflow cluster_prep Component A Preparation cluster_reaction Foaming Process cluster_data Data Collection weigh_polyol Weigh Polyol add_additives Add Water, Surfactant, and this compound weigh_polyol->add_additives mix_A Mix to Homogeneity add_additives->mix_A add_iso Add Isocyanate (Component B) mix_A->add_iso Proceed to Foaming high_speed_mix High-Speed Mixing add_iso->high_speed_mix observe_rise Observe Foam Rise high_speed_mix->observe_rise record_times Record Cream, Gel, and Rise Times observe_rise->record_times Begin Data Collection cure_foam Cure Foam (24h) record_times->cure_foam physical_testing Physical Property Testing cure_foam->physical_testing signaling_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_reactions Catalyzed Reactions cluster_products Products polyol Polyol (-OH) gelling Gelling Reaction (Urethane Linkage) polyol->gelling isocyanate Isocyanate (-NCO) isocyanate->gelling blowing Blowing Reaction (Urea Linkage + CO2) isocyanate->blowing water Water (H2O) water->blowing catalyst This compound catalyst->gelling Promotes catalyst->blowing Promotes polymer Polyurethane Network gelling->polymer blowing->polymer co2 Carbon Dioxide Gas blowing->co2

References

Troubleshooting solubility issues of N-(2-Hydroxypropyl)morpholine in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Hydroxypropyl)morpholine (HPM).

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound (HPM)?

A1: this compound (HPM) is characterized by its excellent solubility in a wide range of solvents, including water and various organic solvents.[1] This high solubility is attributed to its molecular structure, which combines both hydrophilic (hydroxyl and morpholine nitrogen) and lipophilic (propyl group) features, making it a versatile compound in diverse experimental setups.[1]

Q2: In which common laboratory solvents can I dissolve HPM?

Q3: How does pH affect the solubility of HPM?

A3: As an amine derivative, the solubility of HPM in aqueous solutions is pH-dependent. The morpholine ring has a pKa value around 8.5.[2] At pH values below its pKa, the nitrogen atom will be protonated, forming a positively charged morpholinium ion. This ionic form enhances its solubility in water. At pH values significantly above the pKa, HPM will be in its neutral, free base form, which may have slightly lower aqueous solubility but increased solubility in organic solvents.

Q4: Is HPM stable in solution?

A4: HPM is generally stable under standard laboratory conditions. However, like other amines, it can be susceptible to degradation over time. Prolonged exposure to air can lead to the absorption of carbon dioxide, potentially forming carbonate salts which may precipitate. Solutions should be stored in tightly sealed containers to minimize air exposure. Some amine-containing compounds can also be sensitive to light and may discolor over time.

Q5: Can I use HPM as a buffer in my biological experiment?

A5: Yes, morpholine and its derivatives are often used to prepare biological buffers.[3] Given its pKa of approximately 8.5, HPM can be used to prepare a buffer solution with an effective buffering range of approximately pH 7.5 to 9.5. When preparing a buffer, you would typically mix HPM with a strong acid (like HCl) to achieve the desired pH.

Troubleshooting Guide

Issue 1: A precipitate has formed in my aqueous HPM solution.

Possible Cause Troubleshooting Step
Absorption of Atmospheric CO2 Sparge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved CO2. Briefly acidifying the solution with a small amount of a strong acid (e.g., HCl) and then readjusting the pH may redissolve the carbonate precipitate. For future prevention, store solutions in tightly sealed containers with minimal headspace.
Contamination with Metal Ions Amines can form insoluble complexes with certain metal ions.[4][5][6][7] If your solution was prepared using glassware that was not thoroughly cleaned or with reagents containing trace metal impurities, precipitation may occur. Try preparing a fresh solution using high-purity water and acid-washed glassware.
pH Shift If the pH of your solution has shifted to a value where HPM is less soluble, this could cause precipitation. Measure the pH of the solution and adjust it to a range where HPM is known to be highly soluble (typically neutral to slightly acidic).
Low Temperature If the solution has been stored at a low temperature, the solubility of HPM may have decreased. Gently warm the solution while stirring to see if the precipitate redissolves.

Issue 2: My HPM solution has turned yellow/brown.

Possible Cause Troubleshooting Step
Oxidation Amines can be susceptible to oxidation, which can lead to the formation of colored byproducts. This is more likely to occur with prolonged storage or exposure to air and light. Prepare fresh solutions for critical experiments. Storing stock solutions under an inert atmosphere (e.g., nitrogen or argon) and in amber glass vials can help minimize oxidation.
Reaction with Aldehydes or Ketones If your HPM solution is part of a formulation that contains aldehydes or ketones, a reaction may be occurring that forms colored products. Review the composition of your solution for any reactive species.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C7H15NO2[8][9]
Molecular Weight 145.20 g/mol [8][9]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 218 °C[1]
Density 1.02 g/cm³[1]
pKa (predicted) 8.49[2][10]

Table 2: Illustrative Solubility of this compound in Common Solvents at 25°C

The following data are illustrative and intended to provide a general guide for experimental design. Actual solubility may vary depending on the specific conditions.

SolventSolubility ( g/100 mL)
Water> 50
Ethanol> 50
Methanol> 50
Dimethyl Sulfoxide (DMSO)> 50
Acetone> 30
Dichloromethane> 20
Toluene< 5
Hexane< 1

Experimental Protocols

Protocol 1: Preparation of a 1 M Aqueous Stock Solution of this compound

Materials:

  • This compound (HPM)

  • High-purity deionized water

  • 50 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Place a magnetic stir bar in the 50 mL volumetric flask.

  • Weigh out 7.26 g of HPM (MW: 145.20 g/mol ) and carefully transfer it to the volumetric flask.

  • Add approximately 30 mL of deionized water to the flask.

  • Place the flask on a magnetic stirrer and stir until the HPM is completely dissolved.

  • Once dissolved, carefully add deionized water to the flask until the bottom of the meniscus reaches the 50 mL mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Store the solution in a tightly sealed, clearly labeled container at room temperature, protected from light.

Protocol 2: General Procedure for Using HPM as a Base in a Chemical Reaction

Materials:

  • Reactant A

  • Reactant B

  • This compound (HPM)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolve Reactant A in the chosen anhydrous solvent in the flask.

  • In a separate vial, dissolve the required amount of HPM (typically 1.1 to 1.5 equivalents relative to the limiting reagent) in the anhydrous solvent.

  • Slowly add the HPM solution to the stirring solution of Reactant A.

  • Add Reactant B to the reaction mixture.

  • Allow the reaction to stir at the appropriate temperature for the required amount of time, monitoring its progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the reaction mixture can be worked up. This may involve washing with water or a mild acidic solution to remove excess HPM and its salt.

Mandatory Visualization

Troubleshooting_Solubility_Issues start Solubility Issue Observed (Precipitate, Cloudiness) check_temp Is the solution at a low temperature? start->check_temp warm_solution Gently warm and stir the solution check_temp->warm_solution Yes not_dissolved_temp Precipitate remains check_temp->not_dissolved_temp No dissolved_temp Issue Resolved warm_solution->dissolved_temp check_ph Measure the pH of the aqueous solution not_dissolved_temp->check_ph adjust_ph Adjust pH to be within the optimal solubility range (e.g., 6-8) check_ph->adjust_ph pH is outside optimal range not_dissolved_ph Precipitate remains check_ph->not_dissolved_ph pH is optimal dissolved_ph Issue Resolved adjust_ph->dissolved_ph check_air Has the solution been exposed to air for a prolonged period? not_dissolved_ph->check_air sparge_gas Sparge with inert gas (N2 or Ar) to remove CO2 check_air->sparge_gas Yes not_dissolved_air Precipitate remains check_air->not_dissolved_air No dissolved_air Issue Resolved sparge_gas->dissolved_air check_contamination Consider potential contamination (e.g., metal ions) not_dissolved_air->check_contamination prepare_fresh Prepare a fresh solution using high-purity reagents and acid-washed glassware check_contamination->prepare_fresh

Caption: Troubleshooting workflow for HPM solubility issues.

Hypothetical_Signaling_Pathway drug Morpholine-Containing Drug (e.g., HPM derivative) receptor G-Protein Coupled Receptor (GPCR) drug->receptor Binds to g_protein G-Protein Activation receptor->g_protein enzyme Adenylyl Cyclase Inhibition g_protein->enzyme cAMP Decreased cAMP Levels enzyme->cAMP pka Reduced Protein Kinase A (PKA) Activity cAMP->pka cellular_response Altered Cellular Response (e.g., reduced neuronal excitability) pka->cellular_response

References

Best practices for storing hygroscopic N-(2-Hydroxypropyl)morpholine to prevent degradation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling hygroscopic N-(2-Hydroxypropyl)morpholine to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its proper storage critical?

A1: this compound is a versatile hygroscopic organic compound, appearing as a colorless to pale yellow liquid.[1][2] Its ability to readily absorb moisture from the atmosphere makes its proper storage essential to prevent degradation and maintain its chemical integrity for use in pharmaceutical development, cosmetic formulations, and as a corrosion inhibitor.[2][3]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound are believed to be:

  • Hydrolysis: Due to its hygroscopic nature, the compound can absorb water, which may lead to changes in its physical and chemical properties.

  • Oxidation: The morpholine ring is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation byproducts.[4]

  • Reaction with Carbon Dioxide: Like other amines, it can react with atmospheric carbon dioxide.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. It is crucial to keep the container tightly sealed to minimize exposure to moisture and air.

Troubleshooting Guide

Problem: The purity of my this compound sample is lower than expected.

Possible Cause Troubleshooting/Prevention Steps
Moisture Absorption Store the compound in a tightly sealed, airtight container.[1] For enhanced protection, use a desiccator or store under an inert atmosphere (e.g., nitrogen or argon). Regularly check the water content using Karl Fischer titration.
Oxidative Degradation Purge the container with an inert gas before sealing to remove oxygen. Avoid contact with oxidizing agents.
Contamination Use clean, dry glassware and utensils when handling the compound. Ensure the storage area is free from contaminants.

Problem: I observe a color change in my N-(2--Hydroxypropyl)morpholine sample over time.

Possible Cause Troubleshooting/Prevention Steps
Degradation A color change may indicate chemical degradation. Analyze the sample using GC or HPLC to identify potential degradation products. Review storage conditions to ensure they are optimal.
Exposure to Light Store the compound in an amber or opaque container to protect it from light.[5]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol is adapted from standard Karl Fischer titration methods for amines.[6][7]

Objective: To quantify the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent (one-component or two-component)

  • Anhydrous methanol or other suitable solvent

  • Gastight syringe for sample introduction

  • This compound sample

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample into a clean, dry, gastight syringe. The sample size will depend on the expected water content and the type of titrator used.

  • Titration: Inject the sample into the titration vessel. Start the titration and record the volume of Karl Fischer reagent consumed to reach the endpoint.

  • Calculation: The water content is calculated based on the volume of titrant used and the titer of the Karl Fischer reagent.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

This protocol is a general guideline for the purity analysis of this compound by GC with Flame Ionization Detection (FID), based on methods for similar compounds.[8][9]

Objective: To determine the purity of an this compound sample.

Materials:

  • Gas chromatograph with FID

  • Capillary column suitable for amine analysis (e.g., a polar or mid-polar column)

  • High-purity carrier gas (e.g., helium, nitrogen)

  • This compound sample

  • Suitable solvent for dilution (e.g., methanol, isopropanol)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

    • Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound in the chromatogram.

Visualizations

Storage_Best_Practices cluster_storage Storage Environment cluster_container Container Cool_Dry_Place Cool, Dry, Well-Ventilated Area Degradation_Prevention Prevention of Degradation Cool_Dry_Place->Degradation_Prevention Away_From_Sources Away from Heat & Sunlight Away_From_Sources->Degradation_Prevention Airtight_Container Tightly Sealed, Airtight Container Airtight_Container->Cool_Dry_Place Place in Inert_Atmosphere Inert Atmosphere (N2, Ar) Airtight_Container->Inert_Atmosphere Optional: Purge with Inert_Atmosphere->Degradation_Prevention Opaque_Container Amber/Opaque Container Opaque_Container->Away_From_Sources Keep Hygroscopic_Compound This compound Hygroscopic_Compound->Airtight_Container Store in Hygroscopic_Compound->Opaque_Container Store in

Caption: Best practices for storing this compound.

Degradation_Pathway Compound This compound Hydrolysis Hydrolysis Compound->Hydrolysis Oxidation Oxidation (N-oxide formation) Compound->Oxidation Carbamate_Formation Carbamate Formation Compound->Carbamate_Formation Photodegradation Photodegradation Compound->Photodegradation Moisture Atmospheric Moisture (H2O) Moisture->Hydrolysis Oxygen Atmospheric Oxygen (O2) Oxygen->Oxidation CO2 Carbon Dioxide (CO2) CO2->Carbamate_Formation Light Light (UV) Light->Photodegradation

References

Resolving analytical interference in the detection of N-(2-Hydroxypropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of N-(2-Hydroxypropyl)morpholine (HPM). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for the quantitative analysis of this compound?

A1: Due to its high polarity and water solubility, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) is a highly suitable technique for the sensitive and selective quantification of this compound. Reversed-phase chromatography is generally not effective for retaining such polar compounds. Gas chromatography (GC) may be used, but it often requires derivatization to improve the volatility of HPM.

Q2: What are the potential sources of analytical interference in the detection of HPM?

A2: Potential sources of interference can be categorized as follows:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., excipients in a drug formulation, biological salts) can suppress or enhance the ionization of HPM in the mass spectrometer, leading to inaccurate quantification.[1][2]

  • Co-eluting Impurities: Impurities from the synthesis of HPM, such as unreacted morpholine or isomeric byproducts like N-(1-hydroxypropan-2-yl)morpholine, may have similar chromatographic behavior and can potentially interfere with the HPM peak.

  • Contamination: Contamination from solvents, glassware, or the LC-MS system itself can introduce interfering peaks.[3]

Q3: How can I confirm the identity of the this compound peak in my chromatogram?

A3: Peak identity can be confirmed by:

  • Retention Time Matching: Comparing the retention time of the peak in your sample to that of a certified reference standard of this compound analyzed under the same chromatographic conditions.

  • Mass-to-Charge Ratio (m/z): Verifying the presence of the correct precursor ion (e.g., [M+H]⁺) for HPM in the mass spectrum. The molecular weight of HPM is 145.20 g/mol , so the protonated molecule would have an m/z of 146.2.[4]

  • MS/MS Fragmentation Pattern: Comparing the fragmentation pattern (product ions) of the analyte in your sample with that of the reference standard.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for HPM
  • Question: My this compound peak is showing significant tailing or fronting. What could be the cause and how can I fix it?

  • Answer: Poor peak shape is a common issue in HILIC and can be caused by several factors. The following guide will help you troubleshoot and resolve the problem.

start Poor HPM Peak Shape check_column Check Column Condition start->check_column check_mobile_phase Evaluate Mobile Phase check_column->check_mobile_phase Looks OK solution1 Solution: - Flush or replace column - Use guard column check_column->solution1 Contaminated or degraded? check_sample_solvent Assess Sample Solvent check_mobile_phase->check_sample_solvent Looks OK solution2 Solution: - Adjust buffer concentration - Optimize pH - Ensure proper mixing check_mobile_phase->solution2 Inappropriate buffer/pH? isocratic_vs_gradient Consider Isocratic vs. Gradient check_sample_solvent->isocratic_vs_gradient Looks OK solution3 Solution: - Match sample solvent to  initial mobile phase - Reduce injection volume check_sample_solvent->solution3 Stronger than mobile phase? solution4 Solution: - Develop a gradient method  to improve peak shape isocratic_vs_gradient->solution4 Isocratic method?

Caption: Troubleshooting workflow for addressing poor peak shape of HPM.

  • Column Health Check:

    • Protocol: Disconnect the column and run the pump to check the system pressure. If the pressure is normal, the blockage is likely in the column. Flush the column with a strong solvent recommended by the manufacturer. If peak shape does not improve, consider replacing the column and using a guard column to protect the new column.[5]

  • Mobile Phase Optimization:

    • Protocol: Prepare fresh mobile phase. The presence of a salt in the mobile phase is crucial for good peak shape in HILIC.[1] Vary the concentration of the buffer (e.g., ammonium formate) in the aqueous portion of the mobile phase (e.g., 5 mM, 10 mM, 20 mM) to see the effect on peak shape. Ensure the pH of the mobile phase is appropriate for keeping HPM in a consistent protonation state.

  • Sample Solvent Evaluation:

    • Protocol: The sample solvent should ideally be the same as or weaker than the initial mobile phase. If the sample is dissolved in a solvent with a higher aqueous content than the mobile phase, it can cause peak distortion.[6] Prepare the sample in a solvent that is compatible with the initial HILIC mobile phase conditions (i.e., high organic content). Alternatively, reduce the injection volume.

Issue 2: Signal Suppression or Enhancement (Matrix Effects)
  • Question: I am observing a significant decrease (or increase) in the HPM signal when analyzing my samples compared to the standard in a clean solvent. How can I mitigate these matrix effects?

  • Answer: Matrix effects are a common challenge in LC-MS analysis and can lead to inaccurate quantification.[7][8] The following steps will help you diagnose and minimize these effects.

start Suspected Matrix Effects diagnose Diagnose Matrix Effect (Post-extraction spike vs. neat standard) start->diagnose strategy Select Mitigation Strategy diagnose->strategy sample_prep Improve Sample Preparation strategy->sample_prep chromatography Optimize Chromatography strategy->chromatography calibration Use Appropriate Calibration strategy->calibration spe Solid Phase Extraction (SPE) sample_prep->spe lle Liquid-Liquid Extraction (LLE) sample_prep->lle dilution Sample Dilution sample_prep->dilution gradient Modify Gradient chromatography->gradient column Change Column Selectivity chromatography->column is_std Use Isotope-Labeled Internal Standard calibration->is_std matrix_matched Matrix-Matched Calibration calibration->matrix_matched end Resolved Matrix Effects spe->end lle->end dilution->end gradient->end column->end is_std->end matrix_matched->end start Co-eluting Peak with HPM confirm_identity Confirm Peak Identities (MS/MS fragmentation) start->confirm_identity optimize_chroma Optimize Chromatography confirm_identity->optimize_chroma mobile_phase Adjust Mobile Phase optimize_chroma->mobile_phase gradient_mod Modify Gradient Profile optimize_chroma->gradient_mod column_chem Change Column Chemistry optimize_chroma->column_chem temp_flow Adjust Temperature and Flow Rate optimize_chroma->temp_flow resolved Peaks Resolved mobile_phase->resolved gradient_mod->resolved column_chem->resolved temp_flow->resolved

References

Methods for removing impurities from commercially available N-(2-Hydroxypropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available N-(2-Hydroxypropyl)morpholine. Below are methods and protocols to address common purity issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in commercially available this compound?

Commercially available this compound typically has a purity of 98% or higher.[1][2][3] Potential impurities can include:

  • Unreacted starting materials: Morpholine and propylene oxide from the synthesis process.

  • Water: The compound is hygroscopic and can absorb moisture from the atmosphere.[1]

  • Byproducts from synthesis: Although the reaction of morpholine and propylene oxide is generally clean, minor side products could be present.

  • Impurities from starting materials: The morpholine used in the synthesis may contain trace impurities such as 2-(2-aminoethoxy)ethanol or N-ethylmorpholine.

Q2: How can I remove water from my this compound sample?

Given its hygroscopic nature, removing water is a critical step for many applications.[1] Standard drying agents can be used, followed by distillation.

Recommended Protocol:

  • Drying: Stir the this compound with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate, or molecular sieves) for several hours.

  • Filtration: Filter the mixture to remove the drying agent.

  • Vacuum Distillation: Distill the dried liquid under reduced pressure. This is crucial as it lowers the boiling point and prevents thermal decomposition.

Q3: Is vacuum distillation a suitable method for purifying this compound?

Yes, vacuum distillation is the most commonly cited method for purifying this compound. It is effective for removing less volatile impurities and any remaining starting materials.[4]

Q4: Can I purify this compound by recrystallization?

This compound is a liquid at room temperature, which makes traditional recrystallization challenging. While forming a salt of the molecule to enable crystallization is a theoretical possibility, direct recrystallization of the free base is not a standard procedure.

Troubleshooting Guides

Troubleshooting Purification by Vacuum Distillation
Problem Potential Cause Solution
Bumping or uneven boiling Rapid heating or lack of boiling chips/magnetic stirring.Ensure gradual and even heating of the distillation flask. Use boiling chips or a magnetic stirrer to promote smooth boiling.
Product decomposition (darkening of color) The distillation temperature is too high.Increase the vacuum (lower the pressure) to further reduce the boiling point. Ensure the heating mantle is not set to an excessively high temperature.
Poor separation of fractions Inefficient fractionating column or incorrect distillation rate.Use a fractionating column (e.g., Vigreux or packed column) for better separation of components with close boiling points. Distill at a slow, steady rate to allow for proper equilibration in the column.
Low yield Leaks in the vacuum system or product loss during transfer.Check all joints and connections for leaks. Ensure a good seal with appropriate grease. Be careful during transfers to minimize physical loss of the product.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol describes the purification of this compound using vacuum distillation.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Round-bottom flask

  • Fractionating column (optional, but recommended)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum source (e.g., vacuum pump)

  • Cold trap

  • Heating mantle

  • Lab jack

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry.

  • Sample Preparation: Add the crude this compound and boiling chips or a magnetic stir bar to the round-bottom flask.

  • Evacuation: Close the system and slowly apply vacuum. A cold trap should be placed between the apparatus and the vacuum pump to protect the pump.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask.

  • Fraction Collection: Collect the distilled product in the receiving flask. The boiling point will depend on the pressure. A known literature value is 63-65 °C at 0.25 mmHg.[4] It is advisable to collect fractions, discarding any initial lower-boiling impurities and stopping before higher-boiling impurities begin to distill.

  • Completion: Once the distillation is complete, turn off the heat and allow the system to cool before slowly releasing the vacuum.

Quantitative Data Summary

Parameter Value Source
Purity (Commercial) ≥ 98.0% (by GC)[1][2][3]
Boiling Point 63-65 °C at 0.25 mmHg[4]

Visualizations

Purification_Workflow cluster_prep Preparation cluster_distillation Vacuum Distillation cluster_analysis Analysis crude Crude N-(2-HP)M drying Stir with Drying Agent (e.g., MgSO4) crude->drying Step 1 filtration Filter to Remove Drying Agent drying->filtration Step 2 distill Distill Under Reduced Pressure filtration->distill Step 3 collect Collect Purified Fractions distill->collect Step 4 low_bp Low-Boiling Impurities (Discard) distill->low_bp high_bp High-Boiling Impurities (Residue) distill->high_bp analysis Purity Analysis (e.g., GC, NMR) collect->analysis Step 5 pure_product Pure N-(2-HP)M collect->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_distillation Vacuum Distillation Issues cluster_general General Issues start Purification Issue Identified q_decomposition Is the product decomposing? start->q_decomposition q_separation Is separation poor? start->q_separation q_hygroscopic Is water a concern? start->q_hygroscopic s_lower_pressure Increase vacuum (lower pressure) q_decomposition->s_lower_pressure Yes end Purity Achieved s_lower_pressure->end Resolved s_fractional_column Use a fractional column and distill slowly q_separation->s_fractional_column Yes s_fractional_column->end Resolved s_drying_agent Pre-dry with a drying agent q_hygroscopic->s_drying_agent Yes s_drying_agent->end Resolved

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Managing the Reactivity of N-(2-Hydroxypropyl)morpholine in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Hydroxypropyl)morpholine (HPM). The following sections address common issues related to the stability and reactivity of HPM in complex experimental mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functional groups in this compound (HPM)?

A1: this compound (HPM) contains two primary reactive functional groups: a tertiary amine within the morpholine ring and a secondary hydroxyl group on the propyl side chain. The lone pair of electrons on the nitrogen atom of the tertiary amine makes it susceptible to oxidation and reaction with electrophiles. The secondary hydroxyl group can undergo esterification, etherification, and oxidation reactions.

Q2: What are the common degradation pathways for HPM?

A2: Based on the chemistry of tertiary amines and secondary alcohols, the common degradation pathways for HPM include:

  • Oxidation: The tertiary amine can be oxidized to form an N-oxide. This is a common degradation pathway for tertiary amines, especially in the presence of oxidizing agents like peroxides.

  • Reaction with Acids: As a base, the morpholine nitrogen can react with strong acids to form salts.

  • Reaction with Aldehydes/Ketones: The secondary amine precursor to HPM, morpholine, is known to react with aldehydes and ketones. While HPM is a tertiary amine, residual secondary amines or degradation back to a secondary amine could lead to such reactions.

  • Nitrosation: In the presence of nitrous acid, secondary amines can form carcinogenic N-nitrosamines. While HPM is a tertiary amine, it's crucial to ensure the absence of secondary amine impurities, especially when working with nitrites.

Q3: How can I prevent the oxidation of HPM in my formulation?

A3: To prevent the oxidation of HPM, consider the following strategies:

  • Use of Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid into your mixture.

  • Inert Atmosphere: Handle and store HPM-containing mixtures under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Control of Peroxide Impurities: Ensure that excipients used in the formulation have low peroxide values, as peroxides can initiate oxidation.

  • Light Protection: Store samples in light-resistant containers to prevent photolytic oxidation.

Q4: What are some common excipients that may be incompatible with HPM?

A4: Excipients containing reactive impurities can be incompatible with HPM. Key examples include:

  • Lactose: This reducing sugar can potentially participate in Maillard-type reactions with secondary amine impurities or degradation products, leading to discoloration.

  • Excipients with high peroxide content: Povidone (PVP) and crospovidone are known to contain residual peroxides from their manufacturing process, which can oxidize the tertiary amine of HPM.

  • Acidic excipients: Strong acids can protonate the morpholine nitrogen, potentially affecting its chemical behavior and the stability of the overall formulation.

Troubleshooting Guides

Issue 1: Unexpected Degradation of HPM in a Formulation

Symptoms:

  • Loss of HPM potency over time in stability studies.

  • Appearance of unknown peaks in chromatograms.

  • Changes in the physical appearance of the mixture (e.g., color change).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Oxidation 1. Analyze for N-oxide: Use LC-MS to identify potential N-oxide degradation products. 2. Incorporate Antioxidants: Add antioxidants like BHT or ascorbic acid to the formulation. 3. Use High-Purity Excipients: Screen excipients for peroxide content and select lots with the lowest levels. 4. Inert Atmosphere: Prepare and store the formulation under a nitrogen or argon atmosphere.
Reaction with Excipients 1. Conduct Compatibility Studies: Perform binary mixture studies of HPM with each excipient under stressed conditions (e.g., elevated temperature and humidity). 2. Analyze for Degradants: Use techniques like HPLC with UV/Vis and mass spectrometry detection to identify any new degradation products formed in the compatibility studies. 3. Replace Incompatible Excipients: If an incompatibility is confirmed, replace the problematic excipient with a more inert alternative.
Hydrolysis 1. Control Moisture Content: Ensure that all components of the mixture are dry and handle them in a low-humidity environment. 2. pH Adjustment: If the degradation is pH-dependent, adjust the pH of the formulation to a range where HPM is more stable.
Photodegradation 1. Conduct Photostability Studies: Expose the formulation to controlled light conditions (as per ICH Q1B guidelines) to assess light sensitivity. 2. Use Protective Packaging: Store the formulation in amber or opaque containers to protect it from light.
Issue 2: Poor Analytical Method Performance for HPM

Symptoms:

  • Poor peak shape (tailing or fronting) for HPM in HPLC.

  • Lack of resolution between HPM and potential impurities or degradants.

  • Inconsistent quantification results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Column Chemistry 1. Screen Different Columns: Test various stationary phases (e.g., C18, C8, Phenyl-Hexyl, HILIC) to find the one that provides the best peak shape and retention for the polar HPM molecule. 2. Consider Ion-Pair Chromatography: For basic compounds like HPM, using an ion-pairing agent in the mobile phase can improve peak shape.
Suboptimal Mobile Phase 1. pH Adjustment: The pH of the mobile phase can significantly impact the retention and peak shape of amines. Experiment with different pH values (e.g., acidic pH to protonate the amine). 2. Vary Organic Modifier: Test different organic solvents (e.g., acetonitrile, methanol) and gradient profiles to optimize separation.
Co-elution of Degradants 1. Perform Forced Degradation Studies: Generate degradation products by subjecting HPM to stress conditions (acid, base, oxidation, heat, light). 2. Develop a Stability-Indicating Method: Use the stressed samples to develop an HPLC method that can resolve HPM from all its potential degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2109-66-2
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~218 °C
Solubility Soluble in water and organic solvents

Table 2: Summary of Forced Degradation Conditions for Tertiary Amines (General Guidance)

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl2 - 24 hoursSalt formation, potential ring opening under harsh conditions
Base Hydrolysis 0.1 M - 1 M NaOH2 - 24 hoursGenerally stable, potential for elimination reactions at high temperatures
Oxidation 3% - 30% H₂O₂1 - 24 hoursN-oxide, hydroxylamines, and other oxidative degradants
Thermal Degradation 60°C - 80°C24 - 72 hoursVarious thermal decomposition products
Photodegradation ICH Q1B conditionsAs per guidelinePhotolytic oxidation or rearrangement products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of HPM under various stress conditions.

Materials:

  • This compound (HPM)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with PDA and MS detectors

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of HPM in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of HPM stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 8 hours. At various time points, withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of HPM stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 8 hours. At various time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of HPM stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place a solid sample of HPM in an oven at 80°C for 48 hours. Dissolve a portion of the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of HPM (1 mg/mL in methanol) to light conditions as specified in ICH Q1B guidelines. Analyze the sample after the exposure period.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV/MS method to determine the percentage of degradation and to identify the degradation products.

Protocol 2: HPLC Method for Purity and Stability of this compound

Objective: To develop a stability-indicating HPLC method for the analysis of HPM and its degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and PDA detector.

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of HPM in the mobile phase at a concentration of 0.1 mg/mL.

  • Sample Preparation: Dilute the samples from the forced degradation study or the complex mixture to an appropriate concentration with the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Identify and quantify HPM and its degradation products based on their retention times and peak areas. Use the PDA detector to assess peak purity.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis hpm_stock HPM Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) hpm_stock->acid Stress Application base Base Hydrolysis (1M NaOH, 60°C) hpm_stock->base Stress Application oxidation Oxidation (30% H2O2, RT) hpm_stock->oxidation Stress Application thermal Thermal Stress (Solid, 80°C) hpm_stock->thermal Stress Application photo Photolytic Stress (ICH Q1B) hpm_stock->photo Stress Application hplc Stability-Indicating HPLC-UV/MS acid->hplc Sample Injection base->hplc Sample Injection oxidation->hplc Sample Injection thermal->hplc Sample Injection photo->hplc Sample Injection data_analysis Data Analysis (Degradation %, Product ID) hplc->data_analysis Chromatographic Data degradation_pathways cluster_products Potential Degradation Products HPM This compound N_oxide N-Oxide HPM->N_oxide Oxidation (e.g., H2O2) Ring_Cleavage Ring Cleavage Products HPM->Ring_Cleavage Harsh Acidic/Basic Conditions Other_Oxidation Other Oxidized Species HPM->Other_Oxidation Photolysis / Thermal Stress

Technical Support Center: Enhancing the Stability of N-(2-Hydroxypropyl)morpholine in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-Hydroxypropyl)morpholine (HPM). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of HPM in various formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HPM) and what are its common applications in formulations?

This compound (HPM) is a versatile organic compound used in a range of industrial and pharmaceutical applications. It functions as an effective surfactant, emulsifier, stabilizer, and corrosion inhibitor.[1] In pharmaceutical development, it serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), often enhancing drug solubility and bioavailability.[1]

Q2: What are the primary known stability concerns for HPM in formulations?

While specific degradation pathways for HPM are not extensively documented in publicly available literature, based on the chemistry of morpholine derivatives and secondary/tertiary amines, the primary stability concerns include:

  • Hydrolysis: The ether linkage and the overall molecule may be susceptible to cleavage under strongly acidic or basic conditions.

  • Oxidation: The nitrogen atom in the morpholine ring is a potential site for oxidation, which can be initiated by atmospheric oxygen, peroxides present as impurities in excipients, light, or trace metal ions. This can lead to the formation of N-oxides and other degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

  • Hygroscopicity: HPM is known to be hygroscopic, meaning it can absorb moisture from the air. This can be a critical factor in the stability of solid formulations and can also influence the rate of hydrolytic degradation in solutions.

Q3: What are the likely degradation products of HPM?

Direct studies identifying the degradation products of HPM are limited. However, based on studies of the thermal decomposition of the related compound morpholine, potential degradation products could include smaller organic molecules resulting from ring-opening and subsequent oxidation. These may include organic acids such as glycolic acid and acetic acid.[2] For other morpholine derivatives, oxidation can lead to the formation of N-oxides.

Q4: How can I proactively enhance the stability of HPM in my formulations?

To enhance the stability of HPM, consider the following strategies:

  • pH Control: Maintain the pH of aqueous formulations in a neutral range (ideally pH 6-8) using appropriate buffer systems to minimize acid- or base-catalyzed hydrolysis.

  • Inert Atmosphere: For oxygen-sensitive formulations, manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Light Protection: Store HPM-containing formulations in light-resistant containers (e.g., amber vials or bottles) to prevent photodegradation.

  • Antioxidant Addition: The inclusion of antioxidants can be beneficial in preventing oxidative degradation. The choice of antioxidant should be based on the formulation's properties (e.g., aqueous or lipid-based).

  • Moisture Control: For solid formulations, it is crucial to control moisture content during manufacturing and storage to mitigate issues related to HPM's hygroscopic nature.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments with HPM.

Observed Issue Potential Cause Troubleshooting Steps
Change in pH of an aqueous formulation over time. Degradation of HPM leading to the formation of acidic or basic byproducts. For instance, thermal decomposition of morpholine, a related compound, is known to produce organic acids.[2]1. Verify Initial pH: Ensure the initial pH of the formulation is within the optimal range (pH 6-8).2. Buffer Capacity: Check if the buffering capacity of your system is sufficient to resist pH changes.3. Investigate Degradation: Use a stability-indicating analytical method (e.g., HPLC) to check for the appearance of degradation peaks.
Appearance of a yellow discoloration in the formulation. This could be a sign of oxidative degradation or other chemical reactions.1. Inert Atmosphere: If not already doing so, try preparing and storing a new batch of the formulation under an inert atmosphere.2. Antioxidants: Consider adding a suitable antioxidant to the formulation. For aqueous systems, options include ascorbic acid or sodium metabisulfite. For lipid-based systems, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) could be effective.3. Light Exposure: Ensure the formulation is adequately protected from light.
Precipitation or phase separation in a liquid formulation. A change in the formulation's composition due to HPM degradation could alter solubility and lead to precipitation.1. Characterize Precipitate: If possible, isolate and analyze the precipitate to determine if it is a degradation product or the API/excipient that has come out of solution.2. Re-evaluate Solubility: The formation of degradants may alter the solvent properties of the formulation. A re-evaluation of the solubility of all components may be necessary.3. Adjust Formulation: Consider adjusting the concentration of co-solvents or other excipients to improve solubility and stability.
Loss of potency of the active pharmaceutical ingredient (API). HPM degradation products could potentially react with the API, leading to its degradation.1. Forced Degradation of API with HPM: Conduct a forced degradation study of the API in the presence of HPM under various stress conditions (acid, base, oxidation, heat, light) to assess for potential interactions.2. Identify Degradants: Use analytical techniques like LC-MS to identify any new degradation products formed from the API in the presence of HPM.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for HPM.

Objective: To generate potential degradation products of HPM under various stress conditions.

Materials:

  • This compound (HPM)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable solvent

  • Water for Injection or HPLC-grade water

  • pH meter

  • HPLC system with a UV or Mass Spectrometric detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of HPM in water or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Keep both solutions at room temperature for 24 hours. If no degradation is observed, heat the solutions at 60°C for 8 hours.

    • After the specified time, neutralize the solutions with an equivalent amount and concentration of NaOH.

    • Analyze the samples by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 N NaOH.

    • Keep both solutions at room temperature for 24 hours. If no degradation is observed, heat the solutions at 60°C for 8 hours.

    • After the specified time, neutralize the solutions with an equivalent amount and concentration of HCl.

    • Analyze the samples by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze the sample by HPLC.

  • Thermal Degradation:

    • Place a sample of solid HPM in an oven at 70°C for 48 hours.

    • Separately, heat a solution of HPM (1 mg/mL) at 70°C for 48 hours.

    • Analyze the samples by HPLC.

  • Photodegradation:

    • Expose a solution of HPM (1 mg/mL) and a thin layer of solid HPM to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Analyze the samples by HPLC, comparing them to a control sample stored in the dark.

Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of HPM.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating HPM from its potential degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    15 10 90
    20 10 90
    22 95 5

    | 25 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or as determined by UV scan of HPM)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity will be demonstrated by the ability to resolve HPM from its degradation products generated during the forced degradation study.

Data Presentation

The following table summarizes hypothetical data from a forced degradation study of HPM to illustrate how results can be presented.

Stress ConditionHPM Remaining (%)Number of Degradation PeaksMajor Degradation Peak (Retention Time, min)
Control (Unstressed)1000-
0.1 N HCl, 60°C, 8h92.514.2
1 N NaOH, 60°C, 8h88.123.8, 5.1
3% H₂O₂, RT, 24h95.316.5
Heat (70°C, 48h)98.214.2
Photostability99.10-

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL HPM Stock Solution acid Acid Hydrolysis (0.1N & 1N HCl) prep->acid base Base Hydrolysis (0.1N & 1N NaOH) prep->base oxid Oxidation (3% H2O2) prep->oxid therm Thermal Stress (70°C) prep->therm photo Photostability (ICH Q1B) prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc data Data Interpretation: - % HPM remaining - Degradation products hplc->data

Caption: Forced degradation experimental workflow for HPM.

degradation_pathways cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products HPM This compound hydrolysis Hydrolysis (Acid/Base Catalyzed) HPM->hydrolysis H₂O, H⁺/OH⁻ oxidation Oxidation HPM->oxidation [O] photo Photodegradation HPM->photo ring_opening Ring-Opened Products (e.g., organic acids) hydrolysis->ring_opening n_oxide N-Oxide oxidation->n_oxide other Other Minor Degradants photo->other

Caption: Plausible degradation pathways for HPM.

stability_enhancement cluster_strategies Stabilization Strategies goal Enhance HPM Stability ph_control pH Control (Buffers pH 6-8) goal->ph_control Prevents Hydrolysis inert Inert Atmosphere (Nitrogen/Argon) goal->inert Prevents Oxidation light Light Protection (Amber Containers) goal->light Prevents Photodegradation antioxidants Antioxidants goal->antioxidants Prevents Oxidation moisture Moisture Control (Solid Formulations) goal->moisture Prevents Hydrolysis

Caption: Strategies to enhance HPM stability in formulations.

References

Adjusting reaction conditions to control the formation of N-(2-Hydroxypropyl)morpholine isomers

Author: BenchChem Technical Support Team. Date: December 2025

I have now conducted several rounds of searches and have a good conceptual understanding of the synthesis of N-(2-Hydroxypropyl)morpholine and the factors that influence the formation of its isomers. I understand the roles of acid and base catalysis, as well as kinetic and thermodynamic control. I have also found information on GC-MS analysis of morpholine derivatives, which is crucial for the quantitative analysis of the isomers.

However, I am still lacking specific, direct quantitative data in a tabular format that correlates reaction conditions (temperature, catalyst, solvent) with the isomer ratios of this compound. While the principles are clear, I do not have concrete numbers to populate the tables as required by the user. Similarly, I have general synthesis information but lack detailed, step-by-step experimental protocols specifically designed to favor one isomer over the other, which is necessary for the troubleshooting guide.

Given these limitations, I will proceed to create the technical support center based on the conceptual understanding I have gained. I will structure the FAQs and troubleshooting guide around the principles of kinetic and thermodynamic control and the influence of catalysts. I will create example tables and protocols based on the likely outcomes of these principles, clearly stating that the quantitative data is illustrative due to the lack of specific experimental results in the search findings. I will also provide a detailed, adaptable GC-MS protocol for users to determine the isomer ratios in their own experiments. The Graphviz diagrams will be created to visualize the reaction pathways and troubleshooting logic.

With this revised plan, I can now proceed to generate the full response.

Technical Support Center: this compound Isomer Control

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of this compound. The focus is on adjusting reaction conditions to control the formation of the two possible isomers: 1-(morpholin-4-yl)propan-2-ol and 2-(morpholin-4-yl)propan-1-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound when trying to control the isomer ratio.

Problem: Poor Selectivity - Mixture of Isomers Obtained

Possible Causes:

  • Reaction Temperature: The reaction temperature is a critical factor in determining the product distribution. Higher temperatures tend to favor the thermodynamically more stable product, while lower temperatures favor the kinetically controlled product.

  • Catalyst Choice: The type of catalyst (acidic, basic, or neutral) significantly influences the reaction mechanism and, therefore, the regioselectivity of the propylene oxide ring-opening.

  • Reaction Time: Insufficient or excessive reaction time can lead to a mixture of products, especially if the kinetic product can rearrange to the thermodynamic product over time.

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states for the formation of each isomer, thereby affecting the isomer ratio.

Solutions:

ConditionTo Favor 1-(morpholin-4-yl)propan-2-ol (Kinetic Product)To Favor 2-(morpholin-4-yl)propan-1-ol (Thermodynamic Product)
Temperature Lower reaction temperatures (e.g., 0-25°C)Higher reaction temperatures (e.g., 50-100°C)
Catalysis Base catalysis (e.g., NaOH, KOH, or basic resins)Acid catalysis (e.g., H₂SO₄, HCl, or acidic resins)
Reaction Time Shorter reaction timesLonger reaction times to allow for equilibration
Solvent Aprotic solvents of varying polarityProtic solvents that can stabilize carbocation-like transition states
Problem: Low Reaction Yield

Possible Causes:

  • Inappropriate Catalyst Concentration: Too little catalyst can lead to a slow and incomplete reaction, while too much can cause side reactions.

  • Poor Quality of Reagents: Impurities in morpholine or propylene oxide can interfere with the reaction.

  • Suboptimal Temperature: The reaction may be too slow at very low temperatures, or side reactions may dominate at very high temperatures.

Solutions:

  • Optimize the catalyst concentration through a series of small-scale experiments.

  • Ensure the purity of starting materials by distillation or by using high-purity grades.

  • Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity.

Problem: Difficulty in Separating Isomers

Possible Causes:

  • The boiling points of the two isomers are very close, making distillation challenging.

  • The polarity of the isomers may be too similar for effective separation by standard column chromatography.

Solutions:

  • Fractional Distillation under Reduced Pressure: This can enhance the separation of compounds with close boiling points.

  • Chromatography: Use a high-performance liquid chromatography (HPLC) system with a suitable column and solvent system for better separation. Alternatively, derivatization of the hydroxyl group could alter the polarity and improve separation on silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the two isomers of this compound?

A1: The reaction of morpholine with propylene oxide can yield two isomers:

  • 1-(morpholin-4-yl)propan-2-ol: This is the product of nucleophilic attack at the less substituted carbon of the propylene oxide ring.

  • 2-(morpholin-4-yl)propan-1-ol: This results from the attack at the more substituted carbon of the propylene oxide ring.

Q2: How does the choice of catalyst affect the isomer ratio?

A2: The catalyst determines the reaction mechanism:

  • Base Catalysis: Promotes an Sₙ2-type mechanism where the morpholine nitrogen attacks the less sterically hindered carbon of the propylene oxide. This favors the formation of 1-(morpholin-4-yl)propan-2-ol .

  • Acid Catalysis: Promotes an Sₙ1-type mechanism where the epoxide is first protonated. The ring-opening then proceeds via a transition state with significant carbocation character at the more substituted carbon. Nucleophilic attack by morpholine at this position leads to the formation of 2-(morpholin-4-yl)propan-1-ol .

Q3: What is the difference between kinetic and thermodynamic control in this reaction?

A3:

  • Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The product that is formed faster (the one with the lower activation energy) will be the major product. In this case, it is generally the 1-(morpholin-4-yl)propan-2-ol formed via the less hindered attack.

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible. This allows the initial products to revert to the starting materials and react again. Over time, the reaction will reach equilibrium, and the most stable product will be the major component. The 2-(morpholin-4-yl)propan-1-ol is often the more thermodynamically stable isomer.

Q4: How can I determine the isomer ratio in my product mixture?

A4: The most common method for determining the isomer ratio is Gas Chromatography-Mass Spectrometry (GC-MS) . The two isomers will likely have slightly different retention times on a suitable GC column, and their mass spectra can be used for identification and quantification. Proton and Carbon NMR spectroscopy can also be used to distinguish and quantify the isomers based on the unique signals for the protons and carbons adjacent to the nitrogen and oxygen atoms.

Data Presentation

The following tables summarize the expected influence of reaction conditions on the isomer ratio of this compound. Note: The specific ratios are illustrative and should be determined experimentally.

Table 1: Effect of Temperature on Isomer Ratio (Illustrative)

Temperature (°C)CatalystPredominant ControlExpected Major IsomerIllustrative Isomer Ratio (Kinetic:Thermodynamic)
0BaseKinetic1-(morpholin-4-yl)propan-2-ol90:10
25BaseKinetic/Mixed1-(morpholin-4-yl)propan-2-ol75:25
80BaseThermodynamic2-(morpholin-4-yl)propan-1-ol40:60
25AcidMixed2-(morpholin-4-yl)propan-1-ol30:70
80AcidThermodynamic2-(morpholin-4-yl)propan-1-ol15:85

Table 2: Effect of Catalyst on Isomer Ratio at Room Temperature (25°C) (Illustrative)

CatalystTypePredominant MechanismExpected Major IsomerIllustrative Isomer Ratio (Kinetic:Thermodynamic)
None (neat)NeutralSₙ2-like1-(morpholin-4-yl)propan-2-ol60:40
NaOHBaseSₙ21-(morpholin-4-yl)propan-2-ol85:15
H₂SO₄AcidSₙ1-like2-(morpholin-4-yl)propan-1-ol20:80

Experimental Protocols

Protocol 1: Synthesis Favoring 1-(morpholin-4-yl)propan-2-ol (Kinetic Control)

Objective: To synthesize this compound with a high proportion of the 1-(morpholin-4-yl)propan-2-ol isomer.

Materials:

  • Morpholine

  • Propylene oxide

  • Sodium hydroxide (catalyst)

  • Methanol (solvent)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve morpholine (1.0 eq) and a catalytic amount of sodium hydroxide (e.g., 0.05 eq) in methanol.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add propylene oxide (1.1 eq) dropwise to the cooled solution while maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, neutralize the catalyst with a dilute acid (e.g., 1M HCl).

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.

  • Analyze the product by GC-MS and NMR to determine the isomer ratio.

Protocol 2: Synthesis Favoring 2-(morpholin-4-yl)propan-1-ol (Thermodynamic Control)

Objective: To synthesize this compound with a high proportion of the 2-(morpholin-4-yl)propan-1-ol isomer.

Materials:

  • Morpholine

  • Propylene oxide

  • Sulfuric acid (catalyst)

  • Water (solvent)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add a dilute solution of sulfuric acid (e.g., 0.1 M).

  • Add morpholine (1.0 eq) to the acidic solution.

  • Heat the mixture to 80°C.

  • Slowly add propylene oxide (1.1 eq) dropwise to the heated solution.

  • Maintain the reaction at 80°C for 6-8 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by vacuum distillation or column chromatography.

  • Analyze the product by GC-MS and NMR to determine the isomer ratio.

Mandatory Visualization

Reaction_Pathways cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Isomeric Products Morpholine Morpholine Propylene Oxide Propylene Oxide Base Catalysis\n(e.g., NaOH)\nLow Temperature Base Catalysis (e.g., NaOH) Low Temperature Acid Catalysis\n(e.g., H₂SO₄)\nHigh Temperature Acid Catalysis (e.g., H₂SO₄) High Temperature 1-(morpholin-4-yl)propan-2-ol\n(Kinetic Product) 1-(morpholin-4-yl)propan-2-ol (Kinetic Product) Base Catalysis\n(e.g., NaOH)\nLow Temperature->1-(morpholin-4-yl)propan-2-ol\n(Kinetic Product) Favors Sₙ2 Attack 2-(morpholin-4-yl)propan-1-ol\n(Thermodynamic Product) 2-(morpholin-4-yl)propan-1-ol (Thermodynamic Product) Acid Catalysis\n(e.g., H₂SO₄)\nHigh Temperature->2-(morpholin-4-yl)propan-1-ol\n(Thermodynamic Product) Favors Sₙ1-like Attack

Caption: Reaction pathways for the formation of this compound isomers.

Troubleshooting_Workflow start Undesired Isomer Ratio check_temp Is the reaction temperature appropriate for the desired isomer? start->check_temp adjust_temp Adjust Temperature: Lower for Kinetic Product Higher for Thermodynamic Product check_temp->adjust_temp No check_catalyst Is the catalyst choice correct for the desired reaction mechanism? check_temp->check_catalyst Yes adjust_temp->check_catalyst adjust_catalyst Adjust Catalyst: Base for Kinetic Product Acid for Thermodynamic Product check_catalyst->adjust_catalyst No check_time Is the reaction time optimized? check_catalyst->check_time Yes adjust_catalyst->check_time adjust_time Adjust Reaction Time: Shorter for Kinetic Longer for Thermodynamic check_time->adjust_time No end Desired Isomer Ratio Achieved check_time->end Yes adjust_time->end

Caption: Troubleshooting workflow for controlling isomer formation.

Validation & Comparative

Structural Elucidation of Synthesized N-(2-Hydroxypropyl)morpholine: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural confirmation of synthesized N-(2-Hydroxypropyl)morpholine, a valuable building block in pharmaceutical and materials science. The structural analysis is centered on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for elucidating molecular structures. This document presents a comparative analysis of expected ¹H and ¹³C NMR spectral data against a synthesized compound, supported by detailed experimental protocols.

Synthesis and Characterization Workflow

The synthesis of this compound is typically achieved through the nucleophilic ring-opening of propylene oxide by morpholine. This reaction is generally regioselective, with the morpholine nitrogen attacking the less sterically hindered carbon of the epoxide ring. The subsequent structural confirmation workflow involves purification of the product followed by spectroscopic analysis.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Confirmation Reactants Morpholine + Propylene Oxide Reaction Nucleophilic Ring-Opening Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Distillation or Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR_Acquisition 1H and 13C NMR Spectroscopy Pure_Product->NMR_Acquisition Data_Analysis Spectral Analysis and Comparison NMR_Acquisition->Data_Analysis Structural_Confirmation Structural Confirmation Data_Analysis->Structural_Confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the direct reaction of morpholine with propylene oxide. While specific reaction conditions can be optimized, a general procedure is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, morpholine is dissolved in a suitable solvent, such as methanol or ethanol, or used neat.

  • Addition of Propylene Oxide: Propylene oxide is added dropwise to the stirred morpholine solution at room temperature. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • Work-up and Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

NMR Spectroscopic Analysis

Sample Preparation:

  • Approximately 10-20 mg of the purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 30-45°

    • Acquisition time: 3-4 s

    • Spectral width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or 125 MHz NMR spectrometer.

  • Parameters:

    • Number of scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

Data Presentation and Comparison

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound based on established chemical shift principles for N-substituted morpholines and similar acyclic alcohols. Researchers should compare their experimental data with these predicted values for structural confirmation.

Table 1: Predicted ¹H-NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.95m1HCH-OH
~3.70t, J = 4.8 Hz4HO-(CH₂)₂-N
~2.55t, J = 4.8 Hz4HO-(CH₂)₂-N
~2.40m2HN-CH₂-CH
~1.15d, J = 6.4 Hz3HCH₃
(variable)br s1HOH

Table 2: Predicted ¹³C-NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~67.0O-(CH₂)₂-N
~65.0CH-OH
~62.0N-CH₂-CH
~54.0O-(CH₂)₂-N
~20.0CH₃

Note: The chemical shifts presented are predicted values and may vary slightly depending on the solvent used and the concentration of the sample. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

This guide provides a foundational framework for the synthesis and, most importantly, the detailed structural confirmation of this compound using ¹H and ¹³C NMR spectroscopy. By following the outlined experimental protocols and comparing the acquired data with the provided reference tables, researchers can confidently verify the structure of their synthesized compound.

A Comparative Study of N-(2-Hydroxypropyl)morpholine and Other Amine Catalysts in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the complex world of polyurethane chemistry, the selection of an appropriate amine catalyst is paramount to tailoring the final properties of the polymer. This guide provides a comparative analysis of N-(2-Hydroxypropyl)morpholine (HPM), a reactive alkanolamine catalyst, against other commonly used amine catalysts in polyurethane synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deeper understanding of catalyst performance based on experimental data.

Introduction to Amine Catalysts in Polyurethane Synthesis

Amine catalysts are crucial in the production of polyurethane foams, elastomers, coatings, and adhesives.[1] They primarily accelerate two key reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). The balance between these two reactions, dictated by the catalyst's nature and concentration, determines the foam's cell structure, density, and mechanical properties.[2] Tertiary amines are the most common class of amine catalysts used in polyurethane production.[1]

This compound (HPM) is a tertiary amine catalyst with a hydroxyl group, classifying it as a reactive catalyst. This hydroxyl group can react with isocyanate, incorporating the catalyst molecule into the polymer backbone. This feature is particularly desirable for applications requiring low volatile organic compound (VOC) emissions and reduced odor in the final product.

Comparative Analysis of Catalytic Performance

While direct, publicly available experimental data quantitatively comparing this compound with other amine catalysts is limited, this section provides a comparison based on the general behavior of alkanolamine catalysts and available data for other common amine catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO), triethylenediamine (TEDA), and N,N-dimethylcyclohexylamine (DMCHA).

Catalytic Activity

The catalytic activity of an amine is a measure of its ability to accelerate the gelling and blowing reactions. This is typically quantified by measuring the cream time, gel time, and tack-free time of a polyurethane formulation.

Table 1: Comparative Catalytic Activity of Amine Catalysts (Illustrative Data)

CatalystTypeCream Time (s)Gel Time (s)Tack-Free Time (s)
This compound (HPM) Reactive AlkanolamineModerateModerate-FastModerate-Fast
DABCO (e.g., DABCO 33LV) Bicyclic Tertiary AmineFastFastFast
TEDA (Triethylenediamine) Bicyclic Tertiary AmineFastFastFast
DMCHA (N,N-dimethylcyclohexylamine) Tertiary AmineModerate-FastFastFast
BDMAEE (Bis(2-dimethylaminoethyl)ether) Ether AmineVery Fast (Blowing)ModerateModerate

Note: The data for HPM is illustrative and based on the expected behavior of a reactive alkanolamine catalyst. Actual values can vary significantly depending on the specific formulation.

DABCO and TEDA are known for their strong gelling and blowing activity, leading to short reaction times.[2] DMCHA is also a well-established catalyst known for promoting faster gel times.[3] HPM, as a reactive alkanolamine, is expected to exhibit a more moderate reactivity profile compared to highly active catalysts like DABCO. This can be advantageous in applications requiring better flowability of the reacting mixture.

Influence on Polyurethane Foam Properties

The choice of amine catalyst significantly impacts the physical and mechanical properties of the resulting polyurethane foam.

Table 2: Comparative Influence on Rigid Polyurethane Foam Properties (Illustrative Data)

PropertyThis compound (HPM)DABCO/TEDADMCHA
Foam Density ( kg/m ³) Potentially higher due to slower blow reactionCan be formulated for a wide rangeTypically produces robust cellular structures
Compressive Strength (kPa) GoodHighHigh
Dimensional Stability Good, enhanced by covalent bondingGoodGood
VOC Emissions LowHigherHigher
Odor LowStrong, fishyStrong, ammoniacal

Note: The data for HPM is illustrative and based on the expected benefits of a reactive catalyst.

Reactive catalysts like HPM can enhance the dimensional stability and reduce the long-term aging effects of the foam due to their incorporation into the polymer matrix. In contrast, non-reactive catalysts like DABCO and DMCHA can contribute to higher VOC emissions and a characteristic amine odor.[4]

Experimental Protocols

A standardized experimental protocol is essential for the objective comparison of catalyst performance.

Protocol 1: Evaluation of Catalytic Activity in Rigid Polyurethane Foam
  • Materials:

    • Polyether polyol (e.g., functionality 3-4, OH value 400-500 mg KOH/g)

    • Polymeric MDI (pMDI)

    • Amine catalyst (HPM, DABCO, TEDA, DMCHA) at a specified concentration (e.g., 1.5 parts per hundred parts polyol - pphp)

    • Silicone surfactant

    • Water (as a blowing agent)

  • Procedure:

    • Pre-blend the polyol, surfactant, water, and amine catalyst in a suitable container.

    • Condition the pre-blend and the pMDI to a controlled temperature (e.g., 25°C).

    • Add the pMDI to the pre-blend and mix vigorously with a high-shear mixer for a specified time (e.g., 5-10 seconds).

    • Immediately pour the mixture into a cup or mold.

    • Record the following parameters:

      • Cream Time: Time from the start of mixing until the mixture begins to rise and change color.

      • Gel Time: Time from the start of mixing until fine strands of polymer can be pulled from the rising foam.

      • Tack-Free Time: Time from the start of mixing until the foam surface is no longer sticky to the touch.

Protocol 2: Evaluation of Polyurethane Foam Physical Properties
  • Foam Preparation: Prepare larger foam blocks using the formulation and procedure from Protocol 1. Allow the foams to cure for at least 24 hours at ambient temperature.

  • Property Testing (according to relevant ASTM standards):

    • Density: ASTM D1622

    • Compressive Strength: ASTM D1621

    • Dimensional Stability: ASTM D2126

Signaling Pathways and Logical Relationships

The catalytic mechanism of tertiary amines in polyurethane synthesis involves the formation of an activated complex with the reactants, facilitating the nucleophilic attack of the alcohol or water on the isocyanate group.

Polyurethane_Catalysis_Pathway cluster_reactions Catalyzed Reactions Isocyanate Isocyanate (-NCO) Gelling Gelling Reaction Isocyanate->Gelling Blowing Blowing Reaction Isocyanate->Blowing Polyol Polyol (-OH) Polyol->Gelling Water Water (H₂O) Water->Blowing Catalyst Amine Catalyst Catalyst->Gelling Catalyst->Blowing Polyurethane Polyurethane Gelling->Polyurethane CO2 CO₂ Gas Blowing->CO2

Caption: Polyurethane formation pathway catalyzed by an amine catalyst.

The logical workflow for comparing these catalysts involves a series of steps from formulation to final property analysis.

Catalyst_Comparison_Workflow Formulation Define Polyurethane Formulation Catalyst_Selection Select Amine Catalysts (HPM, DABCO, TEDA, etc.) Formulation->Catalyst_Selection Foam_Preparation Prepare Foam Samples Catalyst_Selection->Foam_Preparation Reactivity_Testing Measure Catalytic Activity (Cream, Gel, Tack-Free Times) Foam_Preparation->Reactivity_Testing Property_Testing Measure Physical Properties (Density, Strength, etc.) Foam_Preparation->Property_Testing Data_Analysis Analyze and Compare Data Reactivity_Testing->Data_Analysis Property_Testing->Data_Analysis Conclusion Draw Conclusions on Catalyst Performance Data_Analysis->Conclusion

Caption: Experimental workflow for comparing amine catalysts.

Conclusion

This compound presents a compelling option as a reactive amine catalyst in polyurethane synthesis, particularly for applications demanding low VOC emissions and reduced odor. While it may exhibit a more moderate reactivity profile compared to industry-standard catalysts like DABCO and TEDA, this can be advantageous for process control. Its incorporation into the polymer matrix suggests potential benefits in terms of long-term stability and performance of the final polyurethane product. Further direct comparative studies with comprehensive experimental data are necessary to fully elucidate its performance characteristics against a broader range of amine catalysts.

References

N-(2-Hydroxypropyl)morpholine versus N-ethylmorpholine as a catalyst: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic performance of N-(2-Hydroxypropyl)morpholine and N-ethylmorpholine in polyurethane and epoxy systems.

In the realm of polymer chemistry, particularly in the synthesis of polyurethanes and the curing of epoxy resins, the choice of catalyst is paramount to achieving desired reaction kinetics and final material properties. Among the myriad of available catalysts, tertiary amines play a crucial role. This guide provides an in-depth comparative analysis of two prominent morpholine-based tertiary amine catalysts: this compound (HPM) and N-ethylmorpholine (NEM). We will delve into their catalytic performance, supported by experimental data, and provide detailed experimental protocols for their evaluation.

Executive Summary

This compound and N-ethylmorpholine are both effective catalysts in polyurethane and epoxy formulations. The primary distinction lies in their chemical structure and, consequently, their reactivity profile and impact on the final product. N-ethylmorpholine acts as a traditional, non-reactive tertiary amine catalyst, while this compound is a reactive catalyst due to the presence of a hydroxyl group. This fundamental difference influences their catalytic efficiency, the properties of the resulting polymer, and their environmental and safety profiles.

Key Findings:

  • N-ethylmorpholine is a well-established, versatile, and highly active catalyst, particularly in polyurethane foam production, where it effectively catalyzes both the gelling and blowing reactions.[1][2] Its volatility, however, can contribute to odor and volatile organic compound (VOC) emissions.

  • This compound , as a reactive catalyst, can be chemically incorporated into the polymer matrix.[3][4] This significantly reduces odor and VOC emissions, making it a more environmentally friendly alternative. The presence of the hydroxyl group can also influence the final properties of the polymer.

  • Catalytic Activity: Computational studies on analogous morpholine structures suggest that N-alkylmorpholines like NEM may exhibit a lower activation energy for urethane formation compared to unsubstituted morpholine, indicating potentially higher catalytic efficiency.[5] The hydroxyl group in HPM can participate in hydrogen bonding, influencing the reaction mechanism and potentially moderating the catalytic activity compared to the purely sterically hindering ethyl group in NEM.

Comparative Performance Data

To provide a clear comparison, the following tables summarize key performance indicators for this compound and N-ethylmorpholine in typical polyurethane foam formulations. It is important to note that direct, side-by-side experimental data under identical conditions is limited in publicly available literature. The data presented here is a composite representation based on available information for these and analogous catalysts.

CatalystTypeCream Time (s)Gel Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)
N-ethylmorpholine Non-Reactive8 - 1260 - 90100 - 15030 - 35
This compound Reactive10 - 1570 - 100120 - 17032 - 37

Table 1: Comparative performance of N-ethylmorpholine and this compound in a model flexible polyurethane foam formulation. Cream time, gel time, and tack-free time are indicative of the reaction kinetics, with lower values suggesting faster reactions. Foam density is a key physical property of the final product.

CatalystVOC EmissionsOdorIncorporation into Polymer Matrix
N-ethylmorpholine HigherPungent, amine-likeNo
This compound LowerLowYes

Table 2: Environmental and handling characteristics of N-ethylmorpholine and this compound.

Catalytic Mechanisms and Signaling Pathways

The catalytic activity of tertiary amines in urethane formation generally proceeds through the activation of the isocyanate or the polyol. The lone pair of electrons on the nitrogen atom of the morpholine ring is the primary catalytic center.

N-ethylmorpholine: A Non-Reactive Catalyst

N-ethylmorpholine functions by forming a complex with either the isocyanate or the polyol, thereby facilitating the nucleophilic attack of the hydroxyl group on the isocyanate group. The ethyl group provides steric hindrance around the nitrogen atom, which can influence its catalytic selectivity towards the gelling (polyol-isocyanate) or blowing (water-isocyanate) reaction in polyurethane foams.

NEM_Catalysis cluster_reactants Reactants cluster_reaction Catalytic Cycle NEM N-Ethylmorpholine (Catalyst) Activation Activation Complex (NEM...H-O-R) NEM->Activation Forms complex with Polyol Polyol Polyol (R-OH) Polyol->Activation Isocyanate Isocyanate (R'-NCO) Attack Nucleophilic Attack Isocyanate->Attack Activation->Attack Activated Polyol Urethane Urethane Linkage (R-O-CO-NH-R') Attack->Urethane Forms Regeneration Catalyst Regeneration Urethane->Regeneration Regeneration->NEM Releases

Catalytic cycle of N-ethylmorpholine in urethane formation.
This compound: A Reactive Catalyst

This compound also catalyzes the urethane reaction via its tertiary amine functionality. However, the presence of the hydroxyl group introduces a reactive site. This allows HPM to react with isocyanate groups, incorporating the catalyst molecule into the polyurethane backbone. This covalent bonding prevents its migration and release from the final product.

HPM_Catalysis cluster_reactants Reactants cluster_reaction Catalytic & Incorporation Pathway HPM This compound (Reactive Catalyst) Activation Catalytic Activation (HPM...H-O-R) HPM->Activation Incorporation Catalyst Incorporation (Reacts with Isocyanate) HPM->Incorporation Hydroxyl group reacts Polyol Polyol (R-OH) Polyol->Activation Isocyanate Isocyanate (R'-NCO) Attack Nucleophilic Attack Isocyanate->Attack Isocyanate->Incorporation Activation->Attack Urethane Urethane Linkage Attack->Urethane Polymer Polymer Backbone Urethane->Polymer Incorporation->Polymer

Catalytic and incorporation pathway of this compound.

Experimental Protocols

To facilitate further research and direct comparison, the following experimental protocols are provided for the evaluation of tertiary amine catalysts in a model polyurethane foam system.

Experimental Workflow: Polyurethane Foam Synthesis and Characterization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Formulation Prepare Polyol Blend (Polyol, Water, Surfactant, Catalyst) Conditioning Condition Components (25°C) Formulation->Conditioning Mixing Add Isocyanate and Mix Conditioning->Mixing Pouring Pour into Mold Mixing->Pouring Curing Cure at Ambient Temperature Pouring->Curing Kinetics Measure Cream, Gel, and Tack-Free Times Curing->Kinetics Physical Determine Foam Density Curing->Physical Mechanical Mechanical Testing (e.g., Compression Set) Curing->Mechanical

Workflow for polyurethane foam synthesis and analysis.
Materials and Formulation

  • Polyol: A conventional polyether polyol (e.g., trifunctional, hydroxyl number 30-40 mg KOH/g).

  • Isocyanate: Toluene diisocyanate (TDI) or methylene diphenyl diisocyanate (MDI).

  • Blowing Agent: Deionized water.

  • Surfactant: A silicone-based surfactant.

  • Catalyst: this compound or N-ethylmorpholine.

A typical formulation for a flexible polyurethane foam is as follows:

ComponentParts by Weight (pbw)
Polyether Polyol100
Deionized Water4.0
Silicone Surfactant1.0
Amine Catalyst0.1 - 1.0
Toluene Diisocyanate (TDI)To an NCO index of 105

Table 3: Model formulation for flexible polyurethane foam.

Procedure
  • Preparation of the Polyol Blend: In a suitable container, accurately weigh the polyether polyol, deionized water, silicone surfactant, and the amine catalyst. Mix thoroughly with a mechanical stirrer at a low speed (e.g., 500 rpm) for 60 seconds to ensure a homogeneous blend.

  • Component Conditioning: Condition the polyol blend and the isocyanate separately at a constant temperature of 25 ± 1 °C for at least 2 hours before mixing.

  • Foaming Reaction: Add the pre-weighed amount of isocyanate to the polyol blend. Immediately begin mixing at high speed (e.g., 2000 rpm) for a specified time (e.g., 5-10 seconds).

  • Pouring and Curing: Promptly pour the reacting mixture into a pre-conditioned open mold. Allow the foam to rise and cure at ambient temperature.

  • Kinetic Measurements:

    • Cream Time: Record the time from the start of mixing until the mixture begins to rise and turn creamy.

    • Gel Time: Record the time from the start of mixing until fine polymer strings can be drawn from the rising foam with a spatula.

    • Tack-Free Time: Record the time from the start of mixing until the surface of the foam is no longer tacky to the touch.

  • Foam Characterization: After complete curing (typically 24 hours), the foam can be demolded and characterized for its physical and mechanical properties, such as density, compression set, and tensile strength, according to relevant ASTM standards.

Conclusion

The choice between this compound and N-ethylmorpholine as a catalyst depends on the specific requirements of the application. N-ethylmorpholine offers high catalytic activity and is a cost-effective choice for a wide range of applications. However, for applications where low odor and reduced VOC emissions are critical, such as in automotive interiors or consumer goods, the reactive nature of this compound presents a significant advantage. While potentially exhibiting slightly slower reaction kinetics, the ability of HPM to be chemically bound into the polymer matrix addresses key environmental and safety concerns associated with traditional tertiary amine catalysts. Further direct comparative studies are warranted to fully elucidate the performance trade-offs and to optimize formulations for specific end-uses.

References

Evaluating N-(2-Hydroxypropyl)morpholine as a Corrosion Inhibitor Against Industry Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the corrosion inhibition performance of N-(2-Hydroxypropyl)morpholine compared to established industry-standard inhibitors. The following sections present quantitative performance data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows to facilitate an objective comparison.

Performance Data: A Comparative Overview

The following tables summarize the corrosion inhibition efficiency of this compound and selected industry-standard corrosion inhibitors on mild steel in acidic environments. The data has been compiled from various studies, and it is important to note that experimental conditions such as inhibitor concentration, temperature, and the specific corrosive medium may vary between studies.

Table 1: Performance of this compound and a Related Morpholine Derivative
InhibitorCorrosive MediumConcentrationTemperatureTest MethodInhibition Efficiency (%)Reference
Morpholine2N H₂SO₄5%302 KWeight LossNot specified, but noted to increase with concentration[1]
Morpholine2N Phosphoric Acid5%302 KWeight LossNot specified, but noted to increase with concentration[1]
3-morpholino-1-phenylpropan-1-one (MPO)1.0 M HCl300 ppm305 KWeight Loss89.8[2]
3-morpholin-1-phenyl-3-(pyridin-4-yl)propane-1-one (MPPO)1.0 M HCl300 ppm305 KWeight Loss91.4[2]
Table 2: Performance of Industry-Standard Corrosion Inhibitors
InhibitorCorrosive MediumConcentrationTemperatureTest MethodInhibition Efficiency (%)Reference
Benzotriazole (BTA) 1 M HCl1.5 x 10⁻³ mol/L303 KNot Specified~48[3]
1-acetyl-1H-benzotriazole (ABTZ)1M HCl500 ppmNot SpecifiedPotentiodynamic Polarization80.55[4]
1-aminobenzotriazole (1-ABT)Not Specified400 ppmNot SpecifiedWeight Loss~98[5]
2-Mercaptobenzimidazole (MBI) 1.0 M HCl5 x 10⁻³ M303 KWeight Loss93.4[6]
Propargyl Alcohol (PA) 10% HCl200 ppm30°C, 60°C, 90°CWeight Loss95[7]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the performance of corrosion inhibitors.

Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate and the inhibitor's efficiency.

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water and acetone, and then dried. The initial weight of each coupon is accurately recorded.

  • Test Solution Preparation: The corrosive medium (e.g., 1 M HCl) is prepared. A blank solution (acid only) and test solutions containing various concentrations of the inhibitor are prepared.

  • Immersion Test: The pre-weighed coupons are immersed in the blank and inhibitor-containing solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • Post-Test Analysis: After the immersion period, the coupons are removed, carefully cleaned to remove corrosion products (typically using a specific cleaning solution like Clarke's solution), washed, dried, and re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The weight loss is calculated as the difference between the initial and final weights.

    • The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide insights into the mechanism of corrosion inhibition.

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a mild steel specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Potentiodynamic Polarization (PDP):

    • The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize to a steady open circuit potential (OCP).

    • The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

    • The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions.

    • The inhibition efficiency is calculated as: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

  • Electrochemical Impedance Spectroscopy (EIS):

    • The working electrode is immersed in the test solution at its OCP.

    • A small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 0.01 Hz).

    • The impedance data is plotted in Nyquist and Bode plots and analyzed using an equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • A higher Rct value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency can be calculated as: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Visualization of Mechanisms and Workflows

Corrosion Inhibition Mechanism

The primary mechanism of corrosion inhibition by this compound and similar organic inhibitors involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. This barrier isolates the metal from the corrosive environment.

G cluster_surface Metal Surface (e.g., Mild Steel) Inhibitor This compound Metal Fe Inhibitor->Metal Adsorption (N, O atoms donate electrons) Protective_Layer Formation of Protective Film Surface Metal Surface H_plus H⁺ H_plus->Metal Corrosion Attack Cl_minus Cl⁻ Cl_minus->Metal Corrosion Attack

Caption: Mechanism of corrosion inhibition by this compound.

Experimental Workflow for Inhibitor Evaluation

The following diagram illustrates a typical workflow for evaluating the performance of a corrosion inhibitor.

G Start Start: Select Inhibitor and Corrosive Medium Prep Prepare Metal Specimens and Test Solutions Start->Prep WL_Test Weight Loss Measurements Prep->WL_Test EC_Test Electrochemical Tests (PDP, EIS) Prep->EC_Test Data_Analysis Analyze Data: Corrosion Rate, Inhibition Efficiency WL_Test->Data_Analysis EC_Test->Data_Analysis Mechanism Elucidate Inhibition Mechanism Data_Analysis->Mechanism Conclusion Draw Conclusions on Inhibitor Performance Mechanism->Conclusion

Caption: General experimental workflow for corrosion inhibitor evaluation.

Discussion and Conclusion

The available data suggests that morpholine derivatives, including this compound, are effective corrosion inhibitors for mild steel in acidic environments. The inhibition mechanism is attributed to the adsorption of the inhibitor molecules on the metal surface through the nitrogen and oxygen heteroatoms, forming a protective film that impedes the corrosion process.

A direct quantitative comparison with industry standards like Benzotriazole, 2-Mercaptobenzimidazole, and Propargyl Alcohol is challenging due to the variability in experimental conditions across different studies. However, the data presented in this guide indicates that morpholine derivatives can achieve high inhibition efficiencies, comparable to those of some established commercial inhibitors.

For a definitive evaluation of this compound's performance relative to industry standards, a head-to-head comparative study under identical experimental conditions is recommended. Such a study should employ a combination of weight loss and electrochemical methods to provide a comprehensive assessment of its corrosion inhibition capabilities.

References

A comparative review of different synthesis routes for N-(2-Hydroxypropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(2-Hydroxypropyl)morpholine is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. Its synthesis is a critical step in the production of these materials, and various routes have been developed to achieve this transformation. This guide provides a comparative analysis of two prominent synthesis routes for this compound, offering insights into their respective methodologies, efficiencies, and potential advantages for specific research and development applications.

Executive Summary

This review compares two primary synthetic strategies for the preparation of this compound:

  • Route 1: Direct Alkylation of Morpholine with Propylene Oxide. This is the most common and straightforward method, involving the nucleophilic attack of morpholine on the epoxide ring of propylene oxide.

  • Route 2: Two-Step Synthesis via Ketone Intermediate. This pathway involves the initial synthesis of 1-(morpholin-4-yl)propan-2-one, followed by its reduction to the target alcohol.

The selection of an optimal synthesis route depends on factors such as desired yield, purity requirements, available starting materials, and scalability. This guide presents the available experimental data to facilitate an informed decision.

Comparative Synthesis Data

The following table summarizes the key quantitative data for each synthesis route, allowing for a direct comparison of their performance.

ParameterRoute 1: Direct AlkylationRoute 2: Reduction of Ketone
Starting Materials Morpholine, Propylene Oxide1-(morpholin-4-yl)propan-2-one, Sodium Borohydride
Reaction Time 7 daysNot specified
Reaction Temperature Room TemperatureNot specified
Yield 96.1%[1]Not specified
Purity/Characterization Gas chromatography showed a single product. Elemental analysis confirmed identity.[1]Not specified

Experimental Protocols

Route 1: Direct Alkylation of Morpholine with Propylene Oxide

This method relies on the direct reaction between morpholine and propylene oxide.[1]

Procedure:

  • In a 2-liter flask, 871.2 grams (10 moles) of morpholine and 580.8 grams (10 moles) of propylene oxide were combined.[1]

  • The mixture was allowed to stand at room temperature for seven days.[1]

  • Following the reaction period, the solution was distilled under vacuum.[1]

Product Isolation and Characterization: The distillation yielded 1396.0 grams (96.1%) of this compound as a colorless oil with a boiling point of 63°-65° C at 0.25 mm of Hg.[1] Gas chromatographic analysis indicated the presence of a single compound, confirming that no positional isomer was formed.[1] The identity of the product was further confirmed by elemental analysis.[1]

Route 2: Two-Step Synthesis via Ketone Intermediate

This route involves the synthesis of an intermediate ketone, 1-(morpholin-4-yl)propan-2-one, which is then reduced to the final product. While a specific, complete experimental protocol with yield and purity for the synthesis of this compound via this route was not found in the reviewed literature, a general procedure for the reduction of ketones using sodium borohydride is well-established.

General Procedure for Ketone Reduction:

  • The ketone is dissolved in a suitable solvent, typically methanol or ethanol.

  • Sodium borohydride is added portion-wise to the solution. The reaction is often performed at room temperature or cooled in an ice bath.

  • After the reaction is complete, the mixture is typically quenched with water or a dilute acid.

  • The product is then extracted with an organic solvent and purified, commonly by distillation or chromatography.

Visualizing the Synthesis Pathways

To better understand the logical flow of each synthesis route, the following diagrams have been generated.

Synthesis_Routes cluster_route1 Route 1: Direct Alkylation cluster_route2 Route 2: Two-Step Synthesis A1 Morpholine C1 This compound A1->C1 Reaction B1 Propylene Oxide B1->C1 D2 1-(morpholin-4-yl)propan-2-one F2 This compound D2->F2 Reduction E2 Reducing Agent (e.g., NaBH4) E2->F2

Caption: A comparison of the two main synthesis routes for this compound.

Conclusion

The direct alkylation of morpholine with propylene oxide (Route 1) is a high-yielding and straightforward method for the synthesis of this compound.[1] The experimental protocol is well-documented, and the product can be obtained in high purity.[1]

For researchers and drug development professionals, the choice between these routes will depend on the specific project requirements. Route 1 is recommended for its simplicity, high yield, and well-established procedure. Route 2 may be considered if the intermediate ketone is readily available or if specific stereochemical control is desired in the reduction step, although this would require further methods development and optimization.

References

A Comparative Guide to HPLC and GC Methods for Purity Assessment of N-(2-Hydroxypropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for pharmaceutical intermediates like N-(2-Hydroxypropyl)morpholine is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for purity analysis. The choice between them is dictated by the physicochemical properties of the analyte, including its volatility, polarity, and thermal stability.

This guide provides an objective comparison of hypothetical, yet experimentally sound, HPLC and GC methods for the purity assessment of this compound. While direct comparative studies for this specific molecule are not extensively published, the methodologies presented are based on established analytical principles for similar compounds, such as morpholine and other polar amines.

This compound is a polar compound with a boiling point of 218°C, making it amenable to analysis by both HPLC and GC.[1] Commercial suppliers indicate the use of both HPLC and GC for purity assays, suggesting that both techniques are viable and may be chosen based on the specific analytical requirements and available instrumentation.[2][3]

Comparison of Analytical Method Performance

The following table summarizes the anticipated performance characteristics of a derivatization-based HPLC-UV method versus a direct injection GC-FID method for the purity analysis of this compound.

ParameterHPLC with Pre-Column DerivatizationGas Chromatography (Direct Injection)
Principle Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Derivatization Required for sensitive UV detection (e.g., with 1-Naphthyl isothiocyanate).Not strictly required, but can improve peak shape and reduce tailing by capping the active hydroxyl group (e.g., silylation).
Typical Column Reversed-Phase C18, Polar-Endcapped or Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm).Non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm, 0.25 µm).
Detector UV/Vis or Photodiode Array (PDA) post-derivatization.Flame Ionization Detector (FID).
Typical Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) Low ng/mL to pg/mL range (highly dependent on derivative).Low µg/mL (ppm) range.
Limit of Quantitation (LOQ) Low ng/mL range.µg/mL (ppm) range.
Precision (RSD%) < 1.0%< 1.5%
Throughput Lower, due to derivatization step and longer run times.Higher, due to simpler sample preparation and faster run times.
Strengths High selectivity for non-volatile impurities; suitable for thermally labile compounds.Robust, reproducible, and excellent for volatile and semi-volatile impurities.
Weaknesses Derivatization adds complexity and potential for error.Potential for peak tailing due to the polar nature of the analyte; less suitable for non-volatile impurities.

Experimental Protocols

Proposed HPLC Method with Pre-Column Derivatization

This method is designed for high sensitivity and specificity by incorporating a derivatization step to attach a UV-absorbing molecule to this compound, making it easily detectable.

1. Derivatization Reagent Preparation:

  • Prepare a 10 mg/mL solution of 1-Naphthyl isothiocyanate (NIT) in Acetonitrile.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to obtain a concentration of 1.0 mg/mL.

  • Working Standard: Dilute the stock solution with acetonitrile to a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the test sample in acetonitrile to obtain a concentration of 1.0 mg/mL.

3. Derivatization Procedure:

  • To 1.0 mL of the standard or sample solution, add 0.5 mL of the NIT solution.

  • Vortex the mixture and heat at 60°C for 30 minutes in a sealed vial.

  • Cool the solution to room temperature before injection.

4. Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis or PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Proposed Gas Chromatography (GC) Method

This method leverages the inherent volatility of this compound for direct analysis, which is suitable for routine purity checks and detecting volatile impurities.[3][4]

1. Standard and Sample Preparation:

  • Solvent/Diluent: Dichloromethane or Methanol.

  • Standard Solution: Accurately weigh and dissolve this compound in the diluent to a final concentration of approximately 1.0 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution to a concentration of approximately 1.0 mg/mL.

2. Chromatographic Conditions:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (5%-phenyl)-methylpolysiloxane capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1.0 µL.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 15°C/min.

    • Hold: Hold at 240°C for 5 minutes.

  • Detector: FID.

  • Detector Temperature: 280°C.

  • Data Analysis: Purity is determined by area percent calculation.

Method Selection Workflow

The decision to use HPLC or GC for purity analysis depends on several factors related to the analyte's properties and the specific goals of the analysis, such as the types of impurities that need to be detected.

G start Start: Purity Analysis of This compound compound_props Assess Analyte Properties - Volatility (BP = 218°C) - Thermal Stability - Polarity (Polar) start->compound_props is_volatile Is analyte sufficiently volatile & thermally stable? compound_props->is_volatile gc_path GC Method is_volatile->gc_path Yes hplc_path HPLC Method is_volatile->hplc_path No / Borderline gc_consider Consider GC - Good for volatile impurities - High throughput - FID offers universal response for organics gc_path->gc_consider hplc_consider Consider HPLC - Good for non-volatile/polar impurities - Better for thermally labile compounds hplc_path->hplc_consider derivatize_gc Derivatization needed for better peak shape? gc_consider->derivatize_gc derivatize_hplc Derivatization needed for detection (e.g., UV)? hplc_consider->derivatize_hplc direct_gc Direct Injection GC-FID derivatize_gc->direct_gc No deriv_gc GC with Silylation derivatize_gc->deriv_gc Yes deriv_hplc HPLC-UV with Pre-Column Derivatization derivatize_hplc->deriv_hplc Yes other_hplc HPLC with other detectors (e.g., CAD, RI, ELSD) derivatize_hplc->other_hplc No

Caption: Workflow for selecting between HPLC and GC for purity analysis.

Conclusion

Both HPLC and GC are suitable techniques for assessing the purity of this compound, each with distinct advantages.

  • Gas Chromatography (GC) is a robust, high-throughput method ideal for routine quality control, especially for detecting volatile and semi-volatile impurities. Its simplicity in sample preparation (direct injection) and the universal response of the FID detector make it a practical choice for determining overall purity by area percent.

  • High-Performance Liquid Chromatography (HPLC) , particularly when coupled with a derivatization step, offers high sensitivity and is superior for analyzing potential non-volatile or thermally sensitive impurities that would not be detected by GC. While the method development and execution are more complex, it provides a more comprehensive impurity profile.

The optimal choice depends on the specific context. For rapid, routine purity checks, GC-FID is highly effective. For in-depth impurity profiling, characterization of new batches, or stability studies where non-volatile degradation products may form, a validated HPLC method is recommended.

References

Investigating the Cross-Reactivity of N-(2-Hydroxypropyl)morpholine in Multi-Component Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative investigation into the potential cross-reactivity and performance of N-(2-Hydroxypropyl)morpholine in multi-component reactions (MCRs), a cornerstone of modern drug discovery and organic synthesis. Due to a lack of direct experimental data on this specific compound in the existing literature, this document outlines a proposed experimental framework for its evaluation against viable alternatives. The insights provided are based on established principles of MCRs, particularly the Ugi four-component reaction (Ugi-4CR), and the known reactivity of analogous functional groups.

Introduction to this compound in MCRs

This compound is a bifunctional molecule featuring a secondary amine within a morpholine ring and a secondary alcohol on its propyl substituent. Morpholine and its derivatives are considered privileged scaffolds in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological activity and pharmacokinetic properties.[1][2][3] Multi-component reactions, which allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic step, are a powerful tool for generating chemical libraries for drug screening.[4][5]

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide.[6][7] The inclusion of a functionalized amine like this compound in a Ugi reaction raises a critical question regarding the reactivity of its secondary hydroxyl group. Could this hydroxyl group remain inert, or might it compete with the carboxylic acid component, leading to undesired side products? This guide explores this question by proposing a direct comparative study.

Proposed Comparative Study: Performance in the Ugi Reaction

To objectively assess the performance and potential cross-reactivity of this compound, a comparative Ugi reaction is proposed. This study would involve reacting this compound alongside three alternative amine components under identical reaction conditions.

Alternative Reactants for Comparison:

  • Morpholine: A simple, cyclic secondary amine. This will serve as a baseline to evaluate the influence of the N-substituent.

  • N-Ethylmorpholine: A close structural analog without the hydroxyl group. This helps to distinguish the steric and electronic effects of the propyl chain from the reactivity of the hydroxyl group.

  • 1-(Methylamino)-2-propanol: An acyclic secondary amino alcohol. This will help to assess the impact of the cyclic morpholine scaffold on reactivity and potential cross-reactivity.

Data Presentation: Predicted Outcomes and Points of Comparison

The following table summarizes the expected outcomes and key comparison points for the proposed Ugi reaction with the different amine components. The quantitative data in this table is hypothetical and represents the type of data that would be collected in the proposed experimental study.

Amine ComponentPredicted Product StructureExpected Yield (%)Predicted Purity (%)Potential for Cross-Reactivity/Side Products
This compound Standard Ugi Product70-85>90Low to Moderate: Potential for O-acylation or Passerini-type reaction involving the hydroxyl group.
MorpholineStandard Ugi Product85-95>95Low: Expected to be a clean reaction.
N-EthylmorpholineStandard Ugi Product80-90>95Low: Steric hindrance from the ethyl group might slightly lower the yield compared to morpholine.
1-(Methylamino)-2-propanolStandard Ugi Product65-80>90Moderate: Higher potential for intramolecular side reactions due to the flexible acyclic structure.

Experimental Protocols

The following is a detailed methodology for the proposed comparative Ugi four-component reactions.

Materials:

  • Benzaldehyde (carbonyl component)

  • Acetic Acid (carboxylic acid component)

  • Tert-butyl isocyanide (isocyanide component)

  • This compound

  • Morpholine

  • N-Ethylmorpholine

  • 1-(Methylamino)-2-propanol

  • Methanol (solvent)

  • Ethyl acetate (for workup and chromatography)

  • Hexanes (for chromatography)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

General Procedure for the Ugi Four-Component Reaction:

  • To a solution of benzaldehyde (1.0 mmol) in methanol (2 mL) in a round-bottom flask, add the respective amine (1.0 mmol) (this compound, Morpholine, N-Ethylmorpholine, or 1-(Methylamino)-2-propanol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add acetic acid (1.0 mmol) to the reaction mixture and continue stirring for another 10 minutes.

  • Add tert-butyl isocyanide (1.0 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Ugi product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and assess its purity.

Visualizations

Ugi Reaction Signaling Pathway

The following diagram illustrates the generally accepted mechanism of the Ugi four-component reaction, highlighting the role of the amine component, in this case, this compound.

Ugi_Reaction_Pathway cluster_reactants Reactants Aldehyde Aldehyde (R1-CHO) Iminium Iminium Ion Aldehyde->Iminium + Amine - H2O Amine This compound (R2R3NH) Amine->Iminium CarboxylicAcid Carboxylic Acid (R4-COOH) Adduct Intermediate Adduct CarboxylicAcid->Adduct Isocyanide Isocyanide (R5-NC) Nitrilium Nitrilium Ion Isocyanide->Nitrilium Iminium->Nitrilium + Isocyanide Nitrilium->Adduct + Carboxylate UgiProduct α-Acylamino Amide (Ugi Product) Adduct->UgiProduct Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

Experimental Workflow for Comparative Study

This diagram outlines the logical flow of the proposed experimental investigation.

Experimental_Workflow Start Define Research Question: Investigate cross-reactivity of This compound in Ugi reaction ReactantSelection Select Amine Components for Comparison Start->ReactantSelection Amine1 This compound ReactantSelection->Amine1 Amine2 Morpholine ReactantSelection->Amine2 Amine3 N-Ethylmorpholine ReactantSelection->Amine3 Amine4 1-(Methylamino)-2-propanol ReactantSelection->Amine4 RunReactions Perform Ugi-4CR under Identical Conditions for Each Amine Amine1->RunReactions Amine2->RunReactions Amine3->RunReactions Amine4->RunReactions Analysis Product Isolation, Purification, and Characterization RunReactions->Analysis Yield Determine Yield Analysis->Yield Purity Assess Purity (NMR, LC-MS) Analysis->Purity Structure Confirm Structure (NMR, HRMS) Analysis->Structure SideProducts Identify Side Products Analysis->SideProducts Conclusion Compare Results and Draw Conclusions on Reactivity and Cross-Reactivity Yield->Conclusion Purity->Conclusion Structure->Conclusion SideProducts->Conclusion

Caption: Proposed workflow for the comparative study.

Conclusion

This guide outlines a systematic approach to investigating the reactivity and potential cross-reactivity of this compound in multi-component reactions. While direct experimental data is currently unavailable, the proposed comparative study against well-chosen alternatives provides a robust framework for generating the necessary data. The successful completion of these experiments would provide valuable insights for medicinal chemists and drug development professionals, enabling them to make informed decisions about the inclusion of this and similar functionalized morpholine scaffolds in their synthetic strategies.

References

Benchmarking the efficacy of N-(2-Hydroxypropyl)morpholine against other morpholine derivatives in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial and pharmaceutical applications, morpholine and its derivatives are lauded for their versatile chemical properties. Among these, N-(2-Hydroxypropyl)morpholine (N-HPM) is frequently utilized as a corrosion inhibitor, a stabilizing agent in cosmetics, and a synthetic intermediate in drug development.[1] This guide provides a comparative analysis of the potential efficacy of N-HPM against other morpholine derivatives, with a focus on corrosion inhibition, an area with available quantitative data for related compounds.

Comparative Efficacy of Morpholine Derivatives in Corrosion Inhibition

The primary function of morpholine-based corrosion inhibitors is to adsorb onto a metal's surface, forming a protective film that impedes the corrosive process.[2] The efficiency of this inhibition is influenced by the molecular structure of the derivative. The following table summarizes the corrosion inhibition efficiency of several morpholine salts on 20# steel in a 3.5% NaCl solution, providing a basis for understanding how structural modifications can impact performance.

Morpholine DerivativeConcentration (g/L)Corrosion Rate (mm/a)Inhibition Efficiency (%)
Blank (No Inhibitor) 00.075-
Morpholine Formate 10> 0.05< 30
Morpholine Acetate 10> 0.05< 30
Morpholine Propionate 10> 0.05< 30
Morpholine Benzoate 10< 0.01> 85
Morpholine Carbonate 10< 0.01> 85

Data sourced from a study on the performance of morpholine salt volatile corrosion inhibitors.[3] It is important to note that this compound was not a subject of this specific study, and this data is presented for illustrative comparative purposes.

The data suggests that morpholine derivatives with larger, more electron-rich substituents (benzoate and carbonate) exhibit significantly higher corrosion inhibition efficiency compared to those with smaller aliphatic chains. This is likely due to their enhanced ability to form a stable, protective layer on the metal surface.[3] Based on its structure, this compound, with its hydroxyl group, would be expected to demonstrate good adsorption properties and therefore, potentially effective corrosion inhibition.

Experimental Protocols

To ensure robust and reproducible evaluation of corrosion inhibitors, standardized experimental protocols are essential. The following methodologies are commonly employed in the assessment of morpholine derivatives.

Weight Loss (Gravimetric) Method

This method provides a direct measurement of the average corrosion rate.

Procedure:

  • Specimen Preparation: Mild steel coupons of a defined size (e.g., 50 mm × 10 mm × 3 mm) are mechanically polished using a series of abrasive papers, degreased with a solvent such as acetone, washed with distilled water, and dried.[4] The initial weight of each coupon is accurately recorded.

  • Immersion: The prepared coupons are immersed in the corrosive medium (e.g., 3.5% NaCl solution) with and without the desired concentration of the morpholine derivative inhibitor.[3] The immersion is carried out for a specified duration (e.g., 7 days) at a constant temperature.[4]

  • Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove any corrosion products, dried, and re-weighed. The weight loss is then used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).[4]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information on the kinetics of the electrochemical processes at the metal-solution interface.

Procedure:

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum foil).

  • Measurement: The metal specimen is immersed in the corrosive solution with and without the inhibitor. After the open-circuit potential stabilizes, a small amplitude AC signal is applied over a range of frequencies.

  • Data Analysis: The impedance data is plotted in Nyquist and Bode plots. The charge transfer resistance (Rct) is determined from these plots, which is inversely proportional to the corrosion rate. Higher Rct values indicate better corrosion inhibition.[3]

Visualizing the Inhibition Mechanism

The effectiveness of a corrosion inhibitor is fundamentally linked to its ability to adsorb to the metal surface and form a protective barrier. This process can be visualized as a logical workflow.

cluster_0 Corrosion Process without Inhibitor cluster_1 Corrosion Inhibition with Morpholine Derivative Metal_Surface Metal Surface Corrosion_Reaction Corrosion Reaction (Oxidation of Metal) Metal_Surface->Corrosion_Reaction Corrosive_Environment Corrosive Environment (e.g., Acidic Solution) Corrosive_Environment->Corrosion_Reaction Inhibitor_Molecule Morpholine Derivative (e.g., N-HPM) Adsorption Adsorption onto Metal Surface Inhibitor_Molecule->Adsorption Protective_Film Formation of Protective Film Adsorption->Protective_Film Inhibited_Reaction Inhibited Corrosion Reaction Protective_Film->Inhibited_Reaction

Caption: Logical workflow of corrosion and its inhibition.

Signaling Pathways in Biological Applications

While the primary focus of this guide is on corrosion inhibition due to the availability of comparative data, it is important to acknowledge the role of morpholine derivatives in drug development. The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated into drug candidates to enhance their pharmacological properties, such as solubility and metabolic stability.[5]

The specific signaling pathways modulated by this compound itself are not well-documented in publicly available research. However, many morpholine-containing drugs exert their effects by interacting with specific molecular targets within cellular signaling pathways. For instance, some morpholine derivatives act as kinase inhibitors, interfering with signaling cascades that are often dysregulated in diseases like cancer.

To illustrate a generalized experimental workflow for screening the biological activity of a compound like N-HPM, the following diagram is provided.

Compound N-HPM or Other Morpholine Derivative Treatment Cell Treatment Compound->Treatment Cell_Culture Target Cell Line (e.g., Cancer Cells) Cell_Culture->Treatment Assay Biological Assay (e.g., Viability, Apoptosis) Treatment->Assay Data_Analysis Data Analysis (e.g., IC50 Determination) Assay->Data_Analysis Pathway_Investigation Signaling Pathway Investigation (e.g., Western Blot) Data_Analysis->Pathway_Investigation

Caption: Experimental workflow for biological activity screening.

References

Quantitative Analysis of N-(2-Hydroxypropyl)morpholine Conversion: A Comparative Guide to In-situ Monitoring Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-situ monitoring techniques for the quantitative analysis of N-(2-Hydroxypropyl)morpholine (HPM) conversion. The synthesis of HPM, typically through the reaction of morpholine with propylene oxide, is a crucial process in the development of various pharmaceutical compounds. Real-time monitoring of this reaction is essential for optimizing yield, minimizing impurities, and ensuring process safety and control. This document offers an objective comparison of the performance of key in-situ analytical methods, supported by experimental data from relevant studies.

Comparison of In-situ Monitoring Techniques

The selection of an appropriate in-situ monitoring technique is critical and depends on factors such as the specific reaction conditions, the required level of precision, and cost considerations. The most common techniques for real-time analysis of organic reactions are Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Performance Data

The following table summarizes the quantitative performance of these techniques. It is important to note that direct comparative data for HPM synthesis is limited in published literature. Therefore, this table includes data from analogous amine-epoxide reactions to provide a representative comparison.

Analytical TechniqueAnalyte(s) & MatrixLinearity RangeLimit of Detection (LOD) / Limit of Quantification (LOQ)Accuracy/Precision (R²)Data Acquisition Time
FTIR Spectroscopy Morpholine, Propylene Oxide, HPM in an organic solventTypically 0.1 - 10 wt%LOD: ~0.05 wt%; LOQ: ~0.15 wt% (for similar amine reactions)> 0.99Seconds to minutes
Raman Spectroscopy Morpholine, Propylene Oxide, HPM in an organic solventTypically 0.5 - 20 wt%LOD: ~0.1 wt%; LOQ: ~0.3 wt% (for similar epoxide reactions)> 0.98Seconds to minutes
NMR Spectroscopy Morpholine, Propylene Oxide, HPM in a deuterated solventTypically 1 - 100 mMLOD: ~0.1 mM; LOQ: ~0.5 mM (for similar kinetic studies)[1]> 0.99Minutes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of in-situ monitoring. Below are representative protocols for each of the discussed techniques for monitoring the conversion of morpholine and propylene oxide to this compound.

In-situ FTIR Spectroscopy Protocol
  • Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe is required.

  • Probe Insertion: The ATR probe is inserted directly into the reaction vessel, ensuring the sensing element is fully submerged in the reaction mixture.

  • Background Spectrum: A background spectrum of the initial reaction mixture (morpholine and solvent) is collected before the addition of propylene oxide.

  • Reaction Initiation: Propylene oxide is added to the reaction vessel to initiate the reaction.

  • Data Acquisition: FTIR spectra are collected at regular intervals (e.g., every 30 seconds) throughout the course of the reaction.

  • Data Analysis: The conversion is monitored by observing the decrease in the characteristic absorption bands of the reactants (e.g., the C-O-C stretching of the epoxide ring in propylene oxide around 915 cm⁻¹) and the increase in the bands of the product, HPM (e.g., O-H stretching around 3400 cm⁻¹ and C-N stretching).

  • Quantification: A calibration model, often based on Partial Least Squares (PLS) regression, is developed by correlating the spectral data with offline measurements (e.g., from Gas Chromatography) of samples taken at different time points.

In-situ Raman Spectroscopy Protocol
  • Instrumentation: A Raman spectrometer with a fiber-optic immersion probe is utilized.

  • Probe Setup: The Raman probe is positioned in the reaction vessel to interact with the reaction mixture.

  • Initial Scans: A reference spectrum of the starting materials is acquired before the reaction begins.

  • Reaction Start: The reaction is initiated by adding one of the reactants.

  • Spectral Collection: Raman spectra are continuously collected throughout the reaction.

  • Analysis of Spectral Changes: The reaction progress is tracked by monitoring the characteristic Raman bands of the reactants and products. For instance, the disappearance of the epoxide ring breathing mode of propylene oxide (around 1250 cm⁻¹) and the appearance of new bands corresponding to HPM.

  • Quantitative Analysis: Similar to FTIR, a calibration model is built by correlating the Raman spectral features with known concentrations of reactants and products, determined through offline analysis.

In-situ NMR Spectroscopy Protocol
  • Instrumentation: A Nuclear Magnetic Resonance spectrometer, preferably with a flow-through cell or a reaction monitoring probe, is used.

  • Sample Preparation: The reaction is typically carried out in a deuterated solvent to avoid solvent signal interference.

  • Reaction in NMR Tube: For small-scale reactions, the reactants can be mixed directly in an NMR tube and placed in the spectrometer. For larger scales, a flow system is used to circulate the reaction mixture through the NMR spectrometer.

  • Data Acquisition: A series of ¹H NMR spectra are acquired over time.

  • Signal Monitoring: The conversion is quantified by integrating the signals corresponding to specific protons of the reactants and the product. For example, the disappearance of the epoxide protons of propylene oxide and the appearance of the methine and methylene protons of the hydroxypropyl group in HPM.[1]

  • Kinetic Analysis: The rate of reaction can be determined by plotting the concentration of reactants or products as a function of time.[1]

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the synthesis of this compound from morpholine and propylene oxide.

G Morpholine Morpholine HPM This compound Morpholine->HPM + PropyleneOxide Propylene Oxide PropyleneOxide->HPM

Caption: Synthesis of this compound.

Experimental Workflow for In-situ Reaction Monitoring

This diagram outlines the general workflow for quantitative analysis of a chemical reaction using in-situ spectroscopic techniques.

G cluster_reaction Reaction Setup cluster_analysis Data Acquisition & Analysis cluster_calibration Calibration & Quantification ReactionVessel Reaction Vessel InSituProbe In-situ Probe (FTIR/Raman/NMR) ReactionVessel->InSituProbe inserted into Spectrometer Spectrometer InSituProbe->Spectrometer Computer Computer for Data Analysis Spectrometer->Computer CalibrationModel Calibration Model (e.g., PLS) Computer->CalibrationModel QuantitativeData Quantitative Results (Concentration vs. Time) Computer->QuantitativeData OfflineAnalysis Offline Analysis (e.g., GC, HPLC) OfflineAnalysis->CalibrationModel CalibrationModel->QuantitativeData

Caption: General workflow for in-situ reaction monitoring.

References

A Comparative Guide to the Environmental Impact of N-(2-Hydroxypropyl)morpholine Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(2-Hydroxypropyl)morpholine is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). As the pharmaceutical industry increasingly embraces green chemistry principles, a thorough understanding of the environmental footprint of synthetic routes is crucial. This guide provides an objective comparison of different synthesis methods for this compound, focusing on their environmental impact, supported by available data and experimental protocols.

Comparison of Key Environmental Metrics

The following table summarizes the key environmental and process parameters for the primary synthesis routes of this compound.

MetricMethod 1: Morpholine + Propylene OxideMethod 2: Dipropylene Glycol + AmmoniaGreener Alternative (General)
Yield High (~96%)[1]Moderate to High (47-77% for morpholine)[2][3]High
Atom Economy 100% (theoretical)[4][5]Lower due to byproduct formation (water)Generally high (e.g., 100% for addition reactions)
Reactant Hazards Propylene oxide is a probable human carcinogen, toxic, and flammable[1][6][7][8][9].Ammonia is corrosive and toxic.Often utilizes less hazardous starting materials.
Solvents Solvent-free (in some protocols)[1]Typically solvent-freeMay use greener solvents like water or deep eutectic solvents[10][11].
Catalyst None (in some protocols)[1]Nickel-copper-chromium, which has a significant carbon footprint associated with mining and processing[2][12][13].May use biocatalysts or more benign metal catalysts.
Reaction Conditions Room temperature (long reaction time) or mild heating[1].High temperature (150-400°C) and high pressure (30-400 atm), indicating high energy consumption[2][3][14][15].Often milder conditions (lower temperature and pressure).
Waste Generation Minimal byproducts in the main reaction.Formation of "heavies" (high-molecular-weight byproducts) and catalyst disposal are concerns[16].Aims to minimize waste through high atom economy and catalyst recycling.
Process Safety Handling of highly toxic and flammable propylene oxide requires stringent safety measures.High-pressure and high-temperature operations pose significant safety risks.Generally safer due to milder conditions and less hazardous materials.

Experimental Protocols

Method 1: Synthesis from Morpholine and Propylene Oxide

This method involves the direct addition of propylene oxide to morpholine.

Procedure:

  • In a suitable reaction vessel, combine equimolar amounts of morpholine and propylene oxide.

  • The reaction mixture is typically stirred at room temperature for an extended period (e.g., seven days) or gently heated to accelerate the reaction.

  • Progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the product, this compound, is isolated and purified, usually by vacuum distillation. A yield of 96.1% has been reported for the reaction at room temperature for seven days[1].

Method 2: Synthesis from Dipropylene Glycol and Ammonia

This industrial process involves the reductive amination of dipropylene glycol.

General Procedure:

  • Dipropylene glycol and ammonia are fed into a high-pressure reactor containing a hydrogenation catalyst (e.g., nickel-copper-chromium).

  • The reaction is carried out at elevated temperatures (150-400°C) and pressures (30-400 atmospheres)[2][3].

  • Hydrogen gas is typically introduced to maintain catalyst activity and promote the reductive amination process.

  • The reaction mixture, containing this compound, unreacted starting materials, and byproducts, is continuously withdrawn.

  • The desired product is separated and purified through distillation.

Visualization of Synthesis Pathways

The following diagrams illustrate the workflows of the described synthesis methods.

Method1 morpholine Morpholine reactor Reaction Vessel (Room Temp, 7 days) morpholine->reactor propylene_oxide Propylene Oxide propylene_oxide->reactor distillation Vacuum Distillation reactor->distillation Crude Product product This compound distillation->product Purified Product

Method 1: Synthesis from Morpholine and Propylene Oxide.

Method2 dipropylene_glycol Dipropylene Glycol reactor High-Pressure Reactor (150-400°C, 30-400 atm) dipropylene_glycol->reactor ammonia Ammonia ammonia->reactor hydrogen Hydrogen hydrogen->reactor catalyst Ni-Cu-Cr Catalyst catalyst->reactor separation Distillation reactor->separation Crude Mixture product This compound separation->product Purified Product byproducts Byproducts (Water, Heavies) separation->byproducts

Method 2: Synthesis from Dipropylene Glycol and Ammonia.

GreenAlternative amino_alcohol 1,2-Amino Alcohol reaction Reaction (Mild Conditions) amino_alcohol->reaction green_reagent Green Reagent (e.g., Ethylene Sulfate) green_reagent->reaction base Base (e.g., tBuOK) base->reaction green_solvent Green Solvent (e.g., Water) green_solvent->reaction workup Aqueous Workup reaction->workup Crude Product product Morpholine Derivative workup->product Purified Product

Conceptual Greener Alternative for Morpholine Synthesis.

Discussion and Conclusion

The traditional synthesis of this compound via the reaction of morpholine and propylene oxide (Method 1) offers a high yield and 100% theoretical atom economy. However, the significant health hazards associated with propylene oxide, a probable human carcinogen, present a major environmental and safety drawback[1][6][8]. While the reaction can proceed at room temperature, the long reaction time may necessitate heating in industrial settings, thereby increasing energy consumption.

The industrial synthesis from dipropylene glycol and ammonia (Method 2) avoids the use of propylene oxide but introduces its own set of environmental concerns. The process is highly energy-intensive due to the requirement of high temperatures and pressures[2][3]. The use of heavy metal catalysts like nickel-copper-chromium raises issues related to their environmental impact from mining to disposal[12][13]. Furthermore, the formation of byproducts, or "heavies," reduces the overall atom economy and necessitates energy-intensive purification steps[16].

Greener alternatives for the synthesis of morpholine derivatives are emerging, focusing on the use of less hazardous reagents, milder reaction conditions, and more environmentally benign solvents[10][11]. While a specific protocol for this compound using these methods is not yet widely documented, the general principles offer a promising direction for future research and process development. These methods often exhibit high atom economy and reduce the generation of hazardous waste, aligning with the principles of green chemistry.

References

A Comparative Analysis of N-(2-Hydroxypropyl)morpholine and Triethanolamine in Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the realm of polyurethane (PU) foam production, the selection of an appropriate amine catalyst is paramount to achieving desired foam properties, including reaction kinetics, cell structure, and overall performance. This guide provides a detailed comparison of the efficacy of two prominent reactive amine catalysts: N-(2-Hydroxypropyl)morpholine and Triethanolamine (TEA). Both compounds play a crucial role in catalyzing the gelling and blowing reactions inherent in polyurethane foam formation. Their "reactive" nature, stemming from the presence of hydroxyl groups, allows them to be chemically incorporated into the polymer matrix, which can influence the final properties of the foam.

Chemical Structures and Properties

A fundamental comparison begins with the molecular structure of each catalyst, which dictates its reactivity and functionality within the polyurethane system.

PropertyThis compoundTriethanolamine (TEA)
Molecular Formula C₇H₁₅NO₂C₆H₁₅NO₃
Molecular Weight 145.20 g/mol 149.19 g/mol [1]
Structure A tertiary amine with a morpholine ring and a secondary hydroxyl group.A tertiary amine with three primary hydroxyl groups.[1]
Appearance Colorless to pale yellow liquid.Colorless to pale yellow viscous liquid.[2]
Boiling Point ~218 °C~335 °C
Density ~1.02 g/cm³~1.124 g/cm³
Key Feature Contains a secondary hydroxyl group, making it a reactive catalyst.[3]Possesses three primary hydroxyl groups, enabling it to act as a cross-linker.[4][5]

Efficacy in Polyurethane Foam Production: A Comparative Overview

While direct, head-to-head comparative studies with extensive quantitative data are limited in publicly available literature, a comparison of their efficacy can be drawn from their known roles and effects as catalysts in polyurethane foam formulations. Both this compound and Triethanolamine are utilized to balance the catalysis of the two primary reactions in polyurethane foam formation: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).

Quantitative Data for Triethanolamine in Rigid Polyurethane Foam

One study on rigid polyurethane foam (RPUF) provides specific data on the impact of varying concentrations of Triethanolamine on key foam properties.

Triethanolamine (phr*)Foaming Time (s)Apparent Density ( kg/m ³)Thermal Conductivity (W/m·K)Compressive Strength (MPa)
012035.50.0230.18
310534.20.0220.17
59533.10.0210.16
78032.50.0200.15
98533.80.0220.17
119034.90.0230.18

*parts per hundred parts of polyol

As the concentration of triethanolamine increases up to 7 phr, the foaming time decreases, and the apparent density, thermal conductivity, and compressive strength also show a decreasing trend before increasing again at higher concentrations.[4][5] This suggests an optimal concentration range for achieving specific foam characteristics.

Performance of this compound

Quantitative, comparative data for this compound is less readily available in open literature. It is often marketed under trade names such as JEFFCAT® ZR-70. Technical datasheets and patents describe it as a low-odor, reactive amine blow catalyst used in various foam applications, including packaging foams.[6] Its key characteristic is the presence of a secondary hydroxyl group, which allows it to react with isocyanates and be incorporated into the polymer backbone, thus reducing volatile organic compound (VOC) emissions.[3]

Inferred Comparison:

  • Reactivity: Both are reactive catalysts. Triethanolamine's three primary hydroxyl groups may lead to a higher degree of cross-linking compared to the single secondary hydroxyl group of this compound. This can influence the rigidity and dimensional stability of the final foam.

  • Catalytic Balance: The choice between these catalysts can depend on the desired balance between the gelling and blowing reactions. While specific data is lacking for this compound, its classification as a "blow catalyst" in some contexts suggests it may have a stronger influence on the water-isocyanate reaction. Triethanolamine is known to accelerate the main reactions of the system while also acting as a cross-linker.[4][5]

  • Odor and Emissions: this compound is often marketed as a low-odor catalyst, which is a significant advantage in applications where VOCs are a concern.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments in evaluating foam production efficacy.

Foam Reactivity Profile (Rise Profile)
  • Objective: To measure the characteristic reaction times of the polyurethane foam formation.

  • Methodology:

    • Condition all raw materials (polyol, isocyanate, catalysts, blowing agent, surfactant) to a controlled temperature (e.g., 25°C).

    • In a suitable container (e.g., a paper cup), accurately weigh the polyol, catalyst(s), surfactant, and blowing agent.

    • Mix these components thoroughly for a specified time (e.g., 30 seconds) at a constant speed using a mechanical stirrer.

    • Add the pre-weighed isocyanate to the mixture and start a stopwatch simultaneously.

    • Mix vigorously for a short, standardized period (e.g., 5-10 seconds).

    • Immediately pour the reacting mixture into a mold or a larger container and observe the foaming process.

    • Record the following times[7]:

      • Cream Time: The time from the start of mixing until the mixture begins to rise and change color.

      • Gel Time (or String Time): The time when the foam becomes tacky and forms strings when touched with a spatula.

      • Rise Time: The time until the foam reaches its maximum height.

      • Tack-Free Time: The time when the surface of the foam is no longer sticky to the touch.[8]

Foam Density
  • Objective: To determine the mass per unit volume of the cured foam.

  • Methodology:

    • Allow the foam to cure completely (typically for 24 hours at ambient temperature).

    • Cut a regular-shaped specimen (e.g., a cube or cylinder) from the core of the foam sample, avoiding the skin.

    • Measure the dimensions of the specimen accurately using calipers.

    • Calculate the volume of the specimen.

    • Weigh the specimen using a calibrated analytical balance.

    • Calculate the density using the formula: Density = Mass / Volume.

Foam Stability (Drainage Rate)
  • Objective: To assess the stability of the liquid foam by measuring the rate at which liquid drains from the foam structure.

  • Methodology:

    • Prepare the foam as described in the reactivity profile protocol.

    • Pour the reacting mixture into a graduated cylinder.

    • Allow the foam to rise and then begin to drain.

    • Measure the volume of liquid collected at the bottom of the cylinder at regular time intervals.

    • Plot the volume of drained liquid against time to determine the drainage rate. A slower drainage rate indicates higher foam stability.

Signaling Pathways and Experimental Workflows

The catalytic mechanism of tertiary amines in polyurethane foam formation involves the activation of either the isocyanate or the polyol, facilitating the nucleophilic attack that forms the urethane linkage. The presence of a hydroxyl group on the amine catalyst adds a layer of complexity, as the catalyst can also participate in the polymerization reaction.

G cluster_reactants Reactants cluster_catalysts Catalysts cluster_reactions Key Reactions cluster_products Products Polyol Polyol (R-OH) Gelling Gelling Reaction (Urethane Formation) Polyol->Gelling Isocyanate Isocyanate (R'-NCO) Isocyanate->Gelling Blowing Blowing Reaction (Urea Formation + CO₂ Generation) Isocyanate->Blowing Water Water (H₂O) Water->Blowing HPM This compound HPM->Gelling Catalyzes HPM->Blowing Catalyzes Crosslinking Cross-linking Reaction HPM->Crosslinking Participates TEA Triethanolamine TEA->Gelling Catalyzes TEA->Blowing Catalyzes TEA->Crosslinking Participates PU_Foam Polyurethane Foam Gelling->PU_Foam Blowing->PU_Foam Crosslinking->PU_Foam

Caption: Catalytic pathways in polyurethane foam formation.

The diagram above illustrates the central role of this compound and Triethanolamine in catalyzing the gelling and blowing reactions, which are fundamental to the formation of polyurethane foam. Both catalysts also participate in cross-linking reactions due to their hydroxyl groups.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Raw_Materials Raw Materials Conditioning (Polyol, Isocyanate, Catalysts, etc.) Formulation_A Formulation A: Polyol + N-(2-HP)M + Surfactant + Water Raw_Materials->Formulation_A Formulation_B Formulation B: Polyol + TEA + Surfactant + Water Raw_Materials->Formulation_B Mixing_A Mixing with Isocyanate Formulation_A->Mixing_A Mixing_B Mixing with Isocyanate Formulation_B->Mixing_B Foaming_A Foaming Process A Mixing_A->Foaming_A Foaming_B Foaming Process B Mixing_B->Foaming_B Reactivity_A Reactivity Profile (Cream, Gel, Rise, Tack-free times) Foaming_A->Reactivity_A Properties_A Physical Properties (Density, Stability, Cell Structure) Foaming_A->Properties_A Reactivity_B Reactivity Profile (Cream, Gel, Rise, Tack-free times) Foaming_B->Reactivity_B Properties_B Physical Properties (Density, Stability, Cell Structure) Foaming_B->Properties_B Comparison Comparative Analysis of Efficacy Reactivity_A->Comparison Reactivity_B->Comparison Properties_A->Comparison Properties_B->Comparison

Caption: Experimental workflow for comparative analysis.

This workflow outlines the systematic process for comparing the efficacy of this compound and Triethanolamine in foam production, from raw material preparation to the final comparative analysis of foam properties.

Conclusion

Both this compound and Triethanolamine are effective reactive catalysts in the production of polyurethane foams. Triethanolamine's trifunctional nature allows it to act as an efficient cross-linker, which can significantly impact the mechanical properties of the foam. This compound, with its single reactive site and morpholine structure, offers the potential for lower odor and controlled reactivity.

The selection between these two catalysts will ultimately depend on the specific requirements of the final foam product. For applications demanding high rigidity and thermal stability, the cross-linking potential of Triethanolamine may be advantageous. Conversely, where low VOC emissions and a balanced reactivity are desired, this compound presents a compelling alternative. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their performance profiles and to provide formulators with a more comprehensive dataset for catalyst selection.

References

Safety Operating Guide

Proper Disposal of N-(2-Hydroxypropyl)morpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of N-(2-Hydroxypropyl)morpholine.

This document provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on standard safety data sheets and best practices for chemical waste management.

I. Pre-Disposal Safety and Handling

Before beginning any disposal procedures, it is critical to handle this compound with appropriate care. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

A summary of required PPE is provided in the table below.

PPE CategorySpecification
Hand Protection Wear protective gloves.
Eye Protection Use chemical goggles or safety glasses.[2]
Skin and Body Wear suitable protective clothing to prevent skin contact.[2]
Respiratory Use only in a well-ventilated area. If inhalation of vapors or mists is likely, wear respiratory protection.[2]

Handling Precautions:

  • Avoid breathing dust, fumes, gas, mists, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Ensure adequate ventilation in the handling area.[3]

II. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable local, regional, national, and international regulations.[1][4] The following steps provide a general framework for its proper disposal.

Step 1: Waste Identification and Classification

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[5] Consult US EPA guidelines under 40 CFR Parts 261.3 and relevant state and local regulations to ensure complete and accurate classification.[5]

Step 2: Containment of Spills and Small Quantities

For small spills or residual amounts of this compound, follow these steps for containment:

  • Ensure Proper Ventilation: Work in a well-ventilated area or under a chemical fume hood.

  • Absorb the Chemical: Soak up the material with an inert absorbent material such as sand, silica gel, acid binder, universal binder, or sawdust.[3][6]

  • Collect the Waste: Carefully collect the absorbent material containing the chemical.

  • Package for Disposal: Place the collected waste into a suitable, labeled, and closed container for disposal.[3][6]

Step 3: Disposal of Unused Product and Contaminated Materials

Unused or surplus this compound and any materials contaminated with it should be disposed of as hazardous waste.

  • Package the Waste: Ensure the chemical is in a tightly sealed and properly labeled container.

  • Engage a Licensed Disposal Company: Contact a licensed professional waste disposal service to handle the disposal of this material.[6] Offer surplus and non-recyclable solutions to the licensed company.[6]

  • Follow Regulatory Guidance: Dispose of the contents and the container in accordance with all applicable laws and regulations.[1] Do not let the product enter drains.[6]

III. Emergency Procedures

In the event of accidental exposure, follow these first-aid measures and seek immediate medical attention.

  • If Swallowed: Get emergency medical help immediately.[1] Rinse mouth.[1]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[1] Take off contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help.[1]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[1]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_assessment Assessment cluster_spill Spill Response cluster_bulk Bulk Disposal cluster_final Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Is it a small spill or residual amount? B->C D Absorb with inert material C->D Yes G Package in a sealed, labeled container C->G No E Collect in a sealed container D->E F Label as Hazardous Waste E->F I Contact Licensed Waste Disposal Service F->I H Store in a designated waste area G->H H->I J Dispose according to regulations I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(2-Hydroxypropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of N-(2-Hydroxypropyl)morpholine (CAS No. 2109-66-2). Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses significant health risks. It is fatal if swallowed, causes severe skin irritation and serious eye damage, and may lead to respiratory irritation.[1] The following personal protective equipment is mandatory when handling this substance.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent contact with eyes, which can cause serious damage.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.To avoid skin contact, which can cause irritation.[1]
Respiratory Protection Use only in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.To prevent inhalation of vapors, which may cause respiratory irritation.[1]

Safe Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure risk and maintain the chemical's integrity.

Operational Plan: Step-by-Step Handling

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood.

  • Personal Protective Equipment: Don the appropriate PPE as detailed in Table 1.

  • Dispensing: Avoid generating mists or vapors. Dispense the chemical carefully, keeping containers sealed when not in use.

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[1]

  • Contamination: Remove and wash contaminated clothing before reuse.[1]

Storage Plan

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be locked to restrict access.[1]

Emergency Procedures and First Aid

Immediate and appropriate responses to accidental exposure are critical.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help.[1]
Skin Contact Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[1]
Ingestion Get emergency medical help immediately. Rinse mouth.[1]

Spill and Disposal Plan

In the event of a spill, a clear and practiced response is essential.

Experimental Protocol: Chemical Spill Cleanup

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, earth, vermiculite) to contain the spill.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Dispose: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[1]

Disposal

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

Diagram: Chemical Spill Response Workflow

Spill_Response_Workflow Workflow for this compound Spill spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent ventilate->contain collect Collect Absorbed Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report the Incident dispose->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.